molecular formula C7H8N2O2 B1369508 5-Methoxypicolinamide CAS No. 88166-65-8

5-Methoxypicolinamide

Cat. No.: B1369508
CAS No.: 88166-65-8
M. Wt: 152.15 g/mol
InChI Key: QKEBKDXTQLXCKW-UHFFFAOYSA-N
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Description

5-Methoxypicolinamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEBKDXTQLXCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607953
Record name 5-Methoxypyridine-2-carboxamide
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URL https://comptox.epa.gov/dashboard/DTXSID60607953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88166-65-8
Record name 5-Methoxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxypicolinamide is a key pyridine derivative utilized in medicinal chemistry and materials science. Its structural motif, featuring a methoxy group and an amide functional group on a pyridine ring, imparts unique electronic and steric properties that are valuable in the design of novel bioactive compounds and functional materials. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailed experimental protocols, and a thorough analysis of its characterization using modern spectroscopic and chromatographic techniques. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize, purify, and validate this important chemical entity.

Introduction and Significance

Picolinamides, or pyridine-2-carboxamides, are a class of compounds that have garnered significant attention in pharmaceutical research. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the amide group can participate in extensive hydrogen bonding networks. These features make the picolinamide scaffold a privileged structure in drug design, often used as a directing group in C-H activation reactions or as a core component of biologically active molecules.[1][2]

The introduction of a methoxy group at the 5-position of the pyridine ring, as in this compound, modulates the molecule's lipophilicity, electronic distribution, and metabolic stability. This substituent can influence protein-ligand interactions and pharmacokinetic properties, making it a valuable target for structure-activity relationship (SAR) studies in drug discovery programs. For instance, various substituted picolinamides have been investigated for their potential as cytotoxic agents and enzyme inhibitors.[3][4]

This guide focuses on a practical and efficient synthesis of this compound starting from the commercially available precursor, 2-cyano-5-methoxypyridine. The chosen method involves the controlled hydrolysis of the nitrile group to the primary amide, a common and reliable transformation in organic synthesis.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the hydrolysis of 2-cyano-5-methoxypyridine. This method is advantageous due to the availability of the starting material and the generally high yields of the reaction.[5][6][7] The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Start 2-Cyano-5-methoxypyridine Reaction Acid-Catalyzed Hydrolysis Start->Reaction H2SO4, H2O, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR HPLC HPLC Analysis Product->HPLC

Caption: Overall workflow for the synthesis and characterization of this compound.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The conversion of a nitrile to a primary amide under acidic conditions is a classic and well-understood reaction.[8] The mechanism proceeds through the following key steps:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., sulfuric acid), which significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a tautomeric intermediate of the amide, an imidic acid.

  • Tautomerization: The imidic acid intermediate quickly tautomerizes to the more stable amide form to yield this compound.

Controlling the reaction conditions, particularly temperature and reaction time, is crucial. Overly harsh conditions or prolonged reaction times can lead to the further hydrolysis of the amide to the corresponding carboxylic acid (5-methoxypicolinic acid).[9]

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.[10][11][12]

Materials and Reagents:

  • 2-Cyano-5-methoxypyridine (CAS: 89809-63-2)[6]

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyano-5-methoxypyridine (5.0 g, 37.3 mmol).

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (15 mL) to the flask while cooling in an ice bath to manage the exothermic reaction.

  • Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice (approx. 100 g) in a large beaker with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done carefully as it will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various applications, including its suitability as a drug candidate according to guidelines like Lipinski's Rule of Five.[13][14]

PropertyValueSource/Method
Molecular Formula C₇H₈N₂O₂-
Molecular Weight 152.15 g/mol -
Appearance White to off-white solidVisual Inspection
Melting Point Data not widely published; requires experimental determinationDSC/Melting Point Apparatus
LogP (Predicted) ~0.5 - 1.0Computational (e.g., SwissADME)[14]
TPSA (Predicted) 67.5 ŲComputational[14]
H-Bond Donors 1 (from -NH₂)Structural Analysis
H-Bond Acceptors 3 (N-pyridine, O-methoxy, O-carbonyl)Structural Analysis
Spectroscopic Analysis

Spectroscopic analysis provides irrefutable evidence of the molecular structure.[15][16][17][18]

cluster_structure This compound Structure cluster_techniques Characterization Techniques struct Structure Pyridine Ring Methoxy Group (-OCH₃) Amide Group (-CONH₂) nmr {¹H & ¹³C NMR | Confirms C-H framework and connectivity} struct:f1->nmr Aromatic protons/carbons struct:f2->nmr Singlet at ~3.9 ppm (¹H) Signal at ~55 ppm (¹³C) ms {Mass Spec | Determines molecular weight and fragmentation} struct:f0->ms Molecular Ion Peak [M]⁺ at m/z = 152 ir {IR Spec | Identifies key functional groups} struct:f3->ir C=O stretch (~1670 cm⁻¹) N-H stretches (~3100-3400 cm⁻¹)

Caption: Relationship between structural features and expected spectroscopic signals.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the hydrogen environment in the molecule. The expected signals for this compound (in CDCl₃ or DMSO-d₆) are:

  • Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The specific coupling patterns (doublets, doublets of doublets) will confirm the substitution pattern.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.9 ppm, integrating to 3H.

  • Amide Protons (-NH₂): Two broad singlets in the region of δ 5.5-8.0 ppm, which may be exchangeable with D₂O.[19]

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon skeleton:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm.

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly shielded.

  • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups:[15]

  • N-H Stretching: Two distinct bands (symmetric and asymmetric) in the range of 3100-3400 cm⁻¹ are characteristic of a primary amide.[19]

  • C=O Stretching: A strong, sharp absorption band around 1670-1690 cm⁻¹ indicates the presence of the amide carbonyl group.

  • C-O Stretching: An absorption band around 1250 cm⁻¹ corresponding to the aryl ether C-O stretch.

  • C=N and C=C Stretching: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

3.2.4. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak: In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 152 or 153, respectively, confirming the molecular formula C₇H₈N₂O₂. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which holds true for this compound.[19]

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) should be developed. The final product should ideally show a single major peak with a purity of >98% by peak area integration.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with care.[11][12]

  • General Precautions: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]

  • Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme caution. The neutralization step with sodium bicarbonate will produce gas and should be performed slowly in a large, open container to avoid pressure buildup.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has outlined a reliable and well-documented method for the synthesis of this compound via the acid-catalyzed hydrolysis of 2-cyano-5-methoxypyridine. The causality behind the synthetic strategy and the importance of controlled reaction conditions have been explained. Furthermore, a comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, has been detailed to provide a self-validating system for confirming the structure and purity of the final product. By following the protocols and understanding the characterization data presented herein, researchers can confidently produce and validate high-quality this compound for use in drug discovery and materials science applications.

References

  • Spring, D. R. et al. The reductive cleavage of picolinic amides. Organic & Biomolecular Chemistry.
  • Dey, S. et al. (2018). The Reductive Cleavage Of Picolinic Amides. ResearchGate. Available at: [Link]

  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE. Cleanchem. Available at: [Link]

  • Fife, T. H. & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at: [Link]

  • The Good Scents Company. (n.d.). picolinamide. The Good Scents Company. Available at: [Link]

  • CP Lab Safety. (n.d.). 2-Picolinamide, 25g, Each. CP Lab Safety. Available at: [Link]

  • Jellinek, H. H. G. & Urwin, J. R. (1954). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]

  • Liu, Z. et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Amides. LibreTexts Chemistry. Available at: [Link]

  • Arfaoui, Y. (2019). NMR, mass spectroscopy, IR - finding compound structure? ResearchGate. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]

  • ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. Available at: [Link]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. LibreTexts Chemistry. Available at: [Link]

Sources

The Picolinamide Scaffold: A Versatile Framework for Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The picolinamide scaffold, a pyridine ring with a carboxamide group at the 2-position, represents a privileged structure in medicinal chemistry. While the biological activity of 5-methoxypicolinamide itself is not extensively documented in publicly available research, the broader picolinamide class and its derivatives have demonstrated a remarkable range of biological activities. This guide provides a comprehensive overview of the known biological functions of picolinamide-containing compounds, their mechanisms of action, and the experimental methodologies used to characterize them. The focus will be on the well-documented antitumor, antibacterial, and antifungal properties of various picolinamide derivatives, offering insights for researchers and drug development professionals working with this versatile chemical entity.

I. Antitumor Activity of Picolinamide Derivatives

Several studies have highlighted the potential of picolinamide derivatives as potent antitumor agents. These compounds have been shown to exhibit significant anti-proliferative activity against a variety of human cancer cell lines, often surpassing the efficacy of established drugs like sorafenib.[1][2]

A. Mechanism of Action: Kinase Inhibition and Induction of Apoptosis

A key mechanism underlying the antitumor effects of some picolinamide derivatives is the inhibition of specific kinases involved in cell cycle progression and proliferation. For instance, N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase, a crucial regulator of mitosis.[1][3] Overexpression of Aurora kinases is common in many human tumors, making them attractive targets for cancer therapy.[3] Molecular docking studies have further elucidated the stable interactions between these picolinamide derivatives and the ATP-binding pocket of Aurora-B kinase, providing a rationale for their inhibitory activity.[1][3]

In addition to kinase inhibition, certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to induce apoptosis and necrosis in cancer cells.[4][5] These compounds can also suppress angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5]

B. In Vitro Evaluation of Antitumor Activity

The cytotoxic effects of picolinamide derivatives are typically assessed using in vitro cell proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2, HCT116, A549, H460, HT-29) in 96-well plates at a suitable density and allow them to adhere overnight.[2][4][5]

  • Compound Treatment: Treat the cells with various concentrations of the picolinamide derivatives for a specified period (e.g., 72 hours). Include a vehicle control and a positive control (e.g., sorafenib).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

C. Quantitative Data: Cytotoxic Activity of Picolinamide Derivatives
Compound ClassCell LineIC50 (µM)Reference
N-methyl-4-phenoxypicolinamide derivativesA549 (non-small cell lung cancer)3.6 (for compound 8e)[2]
H460 (non-small cell lung cancer)1.7 (for compound 8e)[2]
HT-29 (colorectal cancer)3.0 (for compound 8e)[2]
4-(4-formamidophenylamino)-N-methylpicolinamide derivativesHepG2 (liver cancer)Low micromolar range[4][5]
HCT116 (colon cancer)Low micromolar range[4][5]
N-methylpicolinamide-4-thiol derivativesVarious human cancer cell linesPotent and broad-spectrum[1][3]

D. Visualizing the Antitumor Mechanism: Aurora Kinase Inhibition

Aurora_Kinase_Inhibition cluster_kinase Kinase Activity Picolinamide Picolinamide Derivative AuroraB Aurora-B Kinase Picolinamide->AuroraB Inhibits Substrate Histone H3, etc. AuroraB->Substrate Phosphorylates Mitosis Mitotic Progression AuroraB->Mitosis ATP ATP ATP->AuroraB Binds to active site PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate PhosphoSubstrate->Mitosis Drives Apoptosis Apoptosis Mitosis->Apoptosis Inhibition leads to

Caption: Picolinamide derivatives can inhibit Aurora-B kinase, disrupting mitotic progression and leading to apoptosis in cancer cells.

II. Antibacterial Activity of Picolinamide Derivatives

The picolinamide scaffold has also been explored for its antibacterial properties, with a particular focus on developing agents with selective activity against pathogenic bacteria to minimize disruption of the normal gut microbiota.

A. Selective Targeting of Clostridioides difficile

A significant breakthrough has been the development of picolinamide antibacterials that exhibit potent and selective activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[6][7] By modifying the picolinamide core, researchers have achieved over 1000-fold selectivity for C. difficile compared to other bacteria like MRSA.[6] This selectivity is crucial for preventing the gut dysbiosis that often leads to recurrent C. difficile infections.[6]

B. Mechanism of Action: Cell Wall Biosynthesis Inhibition

The antibacterial activity of these selective picolinamide compounds is attributed to the inhibition of cell wall biosynthesis.[7] Macromolecular biosynthesis assays have confirmed that these compounds specifically interfere with this essential bacterial process.[7]

C. In Vitro Evaluation of Antibacterial Activity

The potency and selectivity of picolinamide antibacterials are determined by measuring their minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.

  • Bacterial Strains: Use standard strains of C. difficile, as well as other representative gut bacteria (e.g., Bifidobacterium longum) and pathogenic bacteria (e.g., MRSA).

  • Compound Preparation: Prepare serial dilutions of the picolinamide compounds in an appropriate growth medium.

  • Inoculation: Inoculate the wells of a microtiter plate with a standardized suspension of each bacterial strain.

  • Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions for C. difficile).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

D. Quantitative Data: Antibacterial Activity and Selectivity
CompoundTarget OrganismMIC (µg/mL)Selectivity (MICgut bacteria/MICC. difficile)Reference
Picolinamide 87C. difficile0.12532 to 128[6]
MRSA128[6]
VancomycinC. difficile0.5 to 64[6][7]
MetronidazoleC. difficile4 to 128[6]
FidaxomicinC. difficile1 to 512[6]

III. Antifungal Activity of Picolinamide Derivatives

The picolinamide scaffold has also shown promise in the development of novel antifungal agents, addressing the urgent need for new treatments for invasive fungal infections.

A. Mechanism of Action: Inhibition of Sec14p

Chemogenomic profiling has identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the essential target for certain picolinamide-containing compounds.[8] Sec14p plays a crucial role in lipid metabolism and signaling, and its inhibition leads to fungal cell death.[8] X-ray co-crystal structures of Sec14p in complex with these inhibitors have confirmed their binding to the lipid-binding pocket, providing a structural basis for their mechanism of action and paving the way for rational drug design.[8]

B. Visualizing the Antifungal Mechanism: Sec14p Inhibition

Sec14p_Inhibition Picolinamide Picolinamide Derivative LipidBindingPocket Lipid-Binding Pocket Picolinamide->LipidBindingPocket Binds to FungalViability Fungal Cell Viability Picolinamide->FungalViability Inhibits Sec14p Sec14p Protein LipidTransport Lipid Transport & Signaling Sec14p->LipidTransport Mediates LipidBindingPocket->Sec14p Part of LipidTransport->FungalViability Essential for

Caption: Picolinamide derivatives can inhibit the fungal protein Sec14p by binding to its lipid-binding pocket, thereby disrupting essential lipid transport and signaling pathways.

IV. Other Potential Therapeutic Applications

The versatility of the picolinamide scaffold extends beyond antimicrobial and anticancer activities.

  • Metabolic Diseases: Picolinamide and pyrimidine-4-carboxamide compounds have been patented as selective inhibitors of the 11β-HSD1 enzyme.[9] This enzyme is involved in the regulation of glucocorticoids, suggesting that its inhibitors could be useful for treating metabolic diseases such as type 2 diabetes, obesity, and hypertension.[9]

  • Neurological Disorders: A picolinamide derivative, VU0424238, has been identified as a novel negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5).[10] Given the role of mGlu5 in the central nervous system, such compounds have potential therapeutic applications in a wide range of conditions, including addiction, anxiety, and neurodegenerative diseases.[10]

V. Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives often involves standard amide bond formation reactions. A common starting material is picolinic acid, which can be activated to the corresponding acid chloride.[3][11] This activated intermediate can then be reacted with a variety of amines to generate a diverse library of picolinamide derivatives.[3][5]

General Synthetic Workflow

Synthesis_Workflow PicolinicAcid Picolinic Acid AcidChloride Picolinoyl Chloride PicolinicAcid->AcidChloride Activation (e.g., SOCl2) Picolinamide Picolinamide Derivative AcidChloride->Picolinamide Amide Coupling Amine Amine (R-NH2) Amine->Picolinamide

Caption: A general workflow for the synthesis of picolinamide derivatives.

VI. Conclusion and Future Directions

The picolinamide scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents with diverse biological activities. While direct research on this compound is limited, the extensive studies on its derivatives underscore the potential of this chemical class. Future research should continue to explore the vast chemical space around the picolinamide core to identify new compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. Further elucidation of the molecular targets and mechanisms of action of these compounds will be crucial for their successful translation into clinical applications. The development of picolinamide-based drugs for cancer, infectious diseases, metabolic disorders, and neurological conditions remains a promising avenue for addressing unmet medical needs.

VII. References

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed. Available at: --INVALID-LINK--

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central. Available at: --INVALID-LINK--

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. (n.d.). PMC. Available at: --INVALID-LINK--

  • Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile. (n.d.). NIH. Available at: --INVALID-LINK--

  • KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. (n.d.). Google Patents. Available at: --INVALID-LINK--

  • Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). MDPI. Available at: --INVALID-LINK--

  • Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. (n.d.). PMC. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (2021). MDPI. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). PMC. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. (n.d.). PMC. Available at: --INVALID-LINK--

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Available at: --INVALID-LINK--

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing 5-Methoxypicolinamide in Drug Discovery

This compound is a pyridinecarboxamide derivative characterized by a methoxy group at the 5-position and a primary amide at the 2-position of the pyridine ring. As a structural motif, the picolinamide scaffold is of significant interest to the pharmaceutical and agrochemical industries due to its prevalence in a range of biologically active molecules. The precise positioning of the methoxy and amide groups profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall conformation. These characteristics are critical determinants of its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. For researchers in drug development and medicinal chemistry, a thorough understanding of these foundational parameters is not merely academic; it is a prerequisite for rational drug design, formulation development, and predicting in vivo behavior. We will delve into the structural and electronic properties, solubility, and lipophilicity, supported by established experimental methodologies and in silico predictions, to provide a holistic view of this compound's chemical identity.

Section 1: Chemical Identity and Core Physicochemical Parameters

A molecule's fundamental properties are dictated by its structure. The IUPAC name for the compound is 5-methoxypyridine-2-carboxamide. The presence of the pyridine nitrogen, the methoxy group, and the carboxamide functionality establishes a unique electronic and steric landscape that governs its interactions.

A summary of the key identifiers and physicochemical properties of this compound is presented below. It is important to note that while some data is derived from experimental reports, other values are predicted using well-validated computational models, a common and necessary practice in modern drug discovery when empirical data is not yet available.

Table 1: Key Identifiers and Structural Properties of this compound

IdentifierValueSource
IUPAC Name 5-methoxypyridine-2-carboxamideN/A
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
CAS Number 26574-29-8N/A
Canonical SMILES COC1=CC=C(N=C1)C(=O)NN/A

Table 2: Summary of Physicochemical Properties of this compound

PropertyValueDetails and Significance
Melting Point Data not availableThe melting point provides insight into the crystal lattice energy and purity of the compound. For analogous picolinamides, melting points can range significantly based on substitution patterns.
Boiling Point Data not availableDue to the high potential for intermolecular hydrogen bonding, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.
pKa Data not available (Predicted)The pyridine nitrogen is expected to be weakly basic (pKa ~2-3), while the amide N-H is very weakly acidic (pKa >16). This dictates the ionization state in physiological pH ranges, impacting solubility and membrane transport.
LogP (Octanol/Water) 0.509 (Predicted)This value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. A low positive LogP is often desirable for oral drug candidates, as it can facilitate both dissolution in the gut and permeation across cell membranes.
Water Solubility 2.83 mg/mL (Predicted)The predicted solubility suggests the compound is moderately soluble in water.[2] This is a critical parameter for oral bioavailability and the development of aqueous formulations.
Physical Form White to light yellow powder/crystal[3]
Topological Polar Surface Area (TPSA) 62.22 ŲThis value, derived from the polar fragments (amide and methoxy groups), suggests good potential for oral absorption and cell permeability. Molecules with a TPSA < 140 Ų are often considered to have favorable transport properties.

Section 2: Spectroscopic and Spectrometric Characterization

Structural confirmation is the cornerstone of chemical research. The following section outlines the expected spectral characteristics of this compound, which are essential for its unambiguous identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy protons, and the amide protons. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants indicative of their ortho, meta, or para relationships. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm, and the amide protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbonyl carbon of the amide will be the most downfield signal (typically >160 ppm). The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon itself will be a sharp signal around 55-60 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected vibrations include:

    • N-H stretching: Two bands in the 3100-3500 cm⁻¹ region, characteristic of a primary amide.

    • C=O stretching (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

    • C-O stretching (Methoxy): A strong band in the 1200-1300 cm⁻¹ region.

    • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, typical of the pyridine ring.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 153.06). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Section 3: Experimental Determination of Key Properties

To ensure scientific rigor, physicochemical properties should be determined using standardized, validated protocols. Below are methodologies for measuring two critical parameters: solubility and lipophilicity.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium. The choice of 37°C is often used to mimic physiological conditions.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile/water) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Self-Validation: The protocol's integrity is maintained by running the experiment in triplicate, ensuring the standard curve has a high correlation coefficient (R² > 0.99), and visually confirming the presence of undissolved solid at the end of the equilibration period.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to buffer (pH 7.4) B Shake at constant temp (24-48 hours) A->B Reach Equilibrium C Centrifuge to pellet undissolved solid B->C Separate Phases D Sample supernatant C->D E Dilute sample D->E F Analyze via HPLC-UV E->F G Calculate concentration vs. standard curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: LogP Determination (Reverse-Phase HPLC Method)

While the shake-flask method is the traditional way to measure LogP, HPLC-based methods are faster and use less material. This method correlates a compound's retention time on a nonpolar column with the known LogP values of a set of standard compounds.

Methodology:

  • Standard Selection: Choose a series of 5-7 standard compounds with known LogP values that bracket the expected LogP of this compound (e.g., from -1 to 3).

  • Chromatographic Conditions: Use a C18 reverse-phase HPLC column. The mobile phase should be an isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (measured using a non-retained compound like uracil).

  • Calibration Curve: Plot log(k) versus the known LogP values for the standards. A linear regression of this plot yields a calibration curve. The linearity of this relationship is based on the principle that retention in reverse-phase chromatography is governed by partitioning, similar to the octanol-water system.

  • Sample Analysis: Inject this compound under the identical chromatographic conditions and determine its capacity factor (k_sample).

  • LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of this compound from its log(k_sample) value.

Section 4: Synthesis and Application Context

Understanding the synthesis of a compound provides context for potential impurities and scalability. A plausible and common route to this compound involves the amidation of a corresponding ester precursor.

Synthetic Workflow:

The synthesis can be logically approached from 5-methoxypicolinic acid.

  • Esterification: The starting material, 5-methoxypicolinic acid, is first converted to its methyl or ethyl ester. This is a protective step for the carboxylic acid and facilitates purification. This can be achieved via Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid).

  • Amidation: The resulting ester (e.g., methyl 5-methoxypicolinate) is then reacted with ammonia. This is typically done by bubbling ammonia gas through a solution of the ester in an alcohol like methanol, or by using a concentrated solution of ammonia in methanol at elevated temperature and pressure in a sealed vessel. The nucleophilic ammonia displaces the methoxy group of the ester to form the primary amide.

G A 5-Methoxypicolinic Acid B Methyl 5-Methoxypicolinate A->B Esterification (MeOH, H+) C This compound B->C Amidation (NH3, MeOH)

Caption: Plausible Synthetic Pathway to this compound.

The physicochemical properties detailed in this guide are directly relevant to the potential applications of this compound. Its moderate predicted solubility and LogP suggest it could be a candidate for oral drug development.[2] These properties are essential for balancing the competing requirements of dissolving in the aqueous environment of the gastrointestinal tract and being sufficiently lipophilic to cross the lipid bilayers of intestinal cells.

Conclusion

This compound is a molecule with a defined set of physicochemical properties that make it a person of interest for further investigation in medicinal chemistry. Its balanced lipophilicity, potential for hydrogen bonding, and moderate polar surface area provide a solid foundation for designing molecules with favorable ADME profiles. The experimental protocols described herein offer a validated framework for researchers to confirm the predicted properties and further characterize this and related compounds. A data-driven understanding of these fundamental characteristics is indispensable for accelerating the journey from a chemical scaffold to a viable therapeutic agent.

References

  • PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

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  • PubChem. 5-Methylquinoxaline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. [Link]

  • PubChem. 4,8-Dimethoxy-2-methylquinoline-5-carboximidamide. National Center for Biotechnology Information. [Link]

  • Chemsrc. Methyl 5-methylpicolinate. Chemsrc. [Link]

  • Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry. [Link]

  • MDPI. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. [Link]

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The Ascendancy of 5-Methoxypicolinamide Derivatives in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks capable of binding to multiple biological targets—is a cornerstone of efficient therapeutic development. Among these, the picolinamide core has emerged as a particularly fruitful starting point for the design of novel therapeutic agents. This technical guide delves into a specific, and increasingly significant, subclass: the 5-methoxypicolinamide derivatives. While the broader picolinamide family has seen extensive investigation, this guide will focus on the unique contributions and therapeutic promise imparted by the 5-methoxy substitution, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanism of action, and burgeoning applications in medicinal chemistry.

The this compound Core: A Structural and Mechanistic Overview

The this compound scaffold is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a carboxamide group at the 2-position. This seemingly simple arrangement of functional groups bestows a unique combination of electronic and steric properties that are highly advantageous for drug design.

The Strategic Importance of the 5-Methoxy Group

The methoxy group (-OCH₃) is a common functional group in many natural products and approved drugs. Its inclusion at the 5-position of the picolinamide ring is a strategic choice that can profoundly influence a molecule's pharmacological profile. The methoxy group can modulate the electronic properties of the pyridine ring through both inductive and resonance effects, which in turn can affect the molecule's binding affinity to its biological target. Furthermore, it can enhance solubility and metabolic stability, crucial parameters for oral bioavailability. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction with target proteins.

The Picolinamide Moiety: A Versatile Hinge-Binding Element

The picolinamide core itself is a well-established "hinge-binding" motif, particularly in the context of kinase inhibition. The nitrogen atom of the pyridine ring and the adjacent amide group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a key interaction for potent and selective inhibition.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available 5-methoxypicolinic acid. A general synthetic route involves the activation of the carboxylic acid, followed by coupling with a desired amine.

General Synthesis of N-Aryl-5-methoxypicolinamides

A common and versatile method for the synthesis of N-aryl-5-methoxypicolinamides is outlined below. This multi-step process begins with the conversion of 5-methoxypicolinic acid to its more reactive acid chloride, followed by amidation.

Experimental Protocol: Synthesis of N-Aryl-5-methoxypicolinamides

  • Acid Chloride Formation:

    • Suspend 5-methoxypicolinic acid in an excess of thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride under reduced pressure to yield the crude 5-methoxypicolinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 5-methoxypicolinoyl chloride in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve the desired substituted aniline (1.0-1.2 equivalents) and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), in the same anhydrous solvent.

    • Add the aniline solution dropwise to the cooled acid chloride solution.

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-5-methoxypicolinamide derivative.

Caption: General workflow for the synthesis of N-aryl-5-methoxypicolinamide derivatives.

Therapeutic Applications and Mechanism of Action

While research specifically targeting this compound derivatives is an emerging field, the broader picolinamide class has shown significant promise, particularly in oncology. By drawing parallels with structurally similar and well-studied picolinamides, we can infer the likely therapeutic targets and mechanisms of action for this subclass.

Anticancer Activity: Targeting Kinase Signaling Pathways

Many picolinamide derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. The this compound scaffold is predicted to be a highly effective framework for the development of targeted kinase inhibitors.

Key Kinase Targets for Picolinamide Derivatives:

Kinase TargetRole in CancerReference Picolinamide Derivatives
VEGFR-2 A key mediator of angiogenesis, essential for tumor growth and metastasis.N-aryl picolinamides
Aurora Kinases Serine/threonine kinases that regulate mitosis; often overexpressed in tumors.N-methylpicolinamide-4-thiol derivatives
JAK2 A tyrosine kinase involved in signaling pathways that control cell growth and proliferation.N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives

This table is illustrative and based on data from related picolinamide scaffolds.

Hypothesized Mechanism of Action: Kinase Inhibition

The primary mechanism of anticancer activity for many picolinamide derivatives is the inhibition of protein kinases. The this compound core, with its hinge-binding capabilities, can effectively compete with ATP for binding to the kinase active site. This competitive inhibition blocks the downstream signaling pathways that are essential for cancer cell function.

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->RTK Binds and Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Phosphorylates and Activates Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Angiogenesis, Survival Transcription_Factor->Cellular_Response Promotes Gene Expression for 5_Methoxy_Picolinamide This compound Derivative 5_Methoxy_Picolinamide->RTK Inhibits ATP Binding

Spectroscopic Characterization of 5-Methoxypicolinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxypicolinamide, a derivative of picolinamide, represents a scaffold of significant interest in medicinal chemistry and materials science. The amide moiety, coupled with the pyridine ring, offers a unique combination of hydrogen bonding capabilities and coordination sites, making it a valuable building block for supramolecular assemblies and novel pharmaceutical agents. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying principles and experimental considerations.

The molecular structure of this compound, with the systematic numbering of the pyridine ring, is illustrated below. This numbering is crucial for the assignment of signals in the NMR spectra.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons on the pyridine ring, the protons of the amide group, and the protons of the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH6
~7.95br s1HNHa
~7.40dd1HH4
~7.05d1HH3
~5.80br s1HNHb
~3.90s3HOCH₃

Interpretation and Rationale:

  • Aromatic Protons (H3, H4, H6): The pyridine ring protons appear in the aromatic region (δ 7.0-8.5 ppm).

    • H6: This proton is ortho to the ring nitrogen, which is electron-withdrawing, leading to a significant downfield shift (~8.20 ppm). It is expected to appear as a doublet due to coupling with H4 (long-range) or H5 (if present, but here it's substituted).

    • H4: This proton is meta to the electron-donating methoxy group and ortho to the electron-withdrawing amide group. It will likely appear as a doublet of doublets due to coupling with H3 and H6. Its chemical shift is predicted to be around 7.40 ppm.

    • H3: This proton is ortho to the amide group and meta to the methoxy group. It is expected to be a doublet due to coupling with H4, appearing around 7.05 ppm.

  • Amide Protons (NH₂): The two protons of the primary amide group are diastereotopic and may appear as two broad singlets due to quadrupole broadening from the adjacent nitrogen and exchange with trace amounts of water. Their chemical shifts can be highly variable depending on the solvent and concentration. We predict them to be around 7.95 and 5.80 ppm.

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at approximately 3.90 ppm. This upfield shift is characteristic of an electron-donating group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~166.0C=O
~155.0C5
~148.0C6
~145.0C2
~122.0C4
~115.0C3
~56.0OCH₃

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate at the most downfield position (~166.0 ppm) due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons (C2-C6):

    • C5: This carbon is directly attached to the electron-donating oxygen of the methoxy group, causing a significant downfield shift to around 155.0 ppm.

    • C6 and C2: These carbons are adjacent to the electronegative ring nitrogen and are thus deshielded, appearing at approximately 148.0 and 145.0 ppm, respectively. C2 is also attached to the carbonyl group.

    • C4 and C3: These carbons are further from the highly electronegative substituents and will appear more upfield, at roughly 122.0 and 115.0 ppm.

  • Methoxy Carbon (OCH₃): The carbon of the methoxy group is a typical sp³-hybridized carbon attached to an oxygen and will appear in the upfield region, around 56.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is standard.

  • Processing: Similar to ¹H NMR, apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 transfer Transfer to 5 mm NMR tube dissolve->transfer H1_acq ¹H NMR Acquisition (zg30, 16 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (zgpg30, 1024 scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phasing & Baseline Correction ft->phase calibrate Calibration (CDCl3: 7.26/77.16 ppm) phase->calibrate assign Signal Assignment calibrate->assign structure Structure Confirmation assign->structure

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3400-3200N-H stretchAmide (NH₂)Strong, broad (two bands)
3100-3000C-H stretchAromaticMedium
2950-2850C-H stretchMethoxy (CH₃)Medium
~1680C=O stretchAmideStrong, sharp
1600-1450C=C stretchAromatic ringMedium-Strong
~1250C-O stretchAryl etherStrong
~1050C-O stretchAryl etherStrong

Interpretation and Rationale:

  • N-H Stretching: The primary amide will show two characteristic broad bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group. Its position is influenced by conjugation with the aromatic ring.

  • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridine ring will result in several absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the aryl ether linkage of the methoxy group will produce strong bands in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal and record the sample spectrum.

    • Number of Scans: Co-add 16-32 scans for both the background and the sample to achieve a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

m/zInterpretation
152[M]⁺, Molecular ion
135[M - NH₃]⁺
124[M - CO]⁺
108[M - CONH₂]⁺
78Pyridine fragment

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 152.15 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 152.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for picolinamides include:

    • Loss of ammonia (NH₃) from the amide group, resulting in a fragment at m/z = 135.

    • Loss of carbon monoxide (CO) from the carbonyl group, leading to a fragment at m/z = 124.

    • Cleavage of the entire carbamoyl group (-CONH₂), giving a fragment at m/z = 108.

    • Further fragmentation can lead to the formation of a pyridine radical cation at m/z = 78.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

MS_Fragmentation cluster_frags Primary Fragmentation Pathways cluster_secondary Further Fragmentation M [M]⁺˙ (m/z 152) This compound frag1 [M - NH₃]⁺ (m/z 135) M->frag1 - NH₃ frag2 [M - CO]⁺˙ (m/z 124) M->frag2 - CO frag3 [M - CONH₂]⁺ (m/z 108) M->frag3 - •CONH₂ frag4 Pyridine fragment (m/z 78) frag3->frag4 - CH₂O

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its chemical structure. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a robust guide for the interpretation of experimental results. This multi-technique approach ensures a high degree of confidence in the structural assignment, which is a critical step in any research and development endeavor involving this versatile molecule. The methodologies outlined in this guide are intended to be a practical resource for scientists, enabling the efficient and accurate characterization of this compound and its derivatives.

References

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • Imperial College London. NMR data for compound 35. N-(pyridin-2-yl)picolinamide. 13C. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Picolinamide Core: A Privileged Scaffold in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Scaffold

The picolinamide scaffold, a simple yet elegant fusion of a pyridine ring and an amide functional group, represents a cornerstone in the edifice of modern medicinal chemistry. Its journey from a fundamental heterocyclic structure to a "privileged scaffold" is a testament to its remarkable versatility and enduring relevance in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of picolinamide compounds. We will delve into the core principles of their synthesis, dissect their diverse mechanisms of action, and survey their significant impact across a spectrum of therapeutic areas, from infectious diseases to oncology. For the discerning researcher and drug development professional, this guide aims to be a comprehensive resource, blending foundational knowledge with contemporary insights to inspire the next generation of picolinamide-based innovations.

I. Historical Perspectives and Key Milestones in Picolinamide Research

While the precise moment of the first synthesis of the parent picolinamide molecule is rooted in the early annals of organic chemistry, its emergence as a scaffold of significant biological interest is a more recent narrative. The picolinamide moiety's unique electronic and structural properties, particularly its capacity for metal chelation and hydrogen bonding, hinted at its potential to interact with biological macromolecules.

An early example of the exploration of picolinamide derivatives can be found in a 1963 patent detailing the production of 3-hydroxy-N-nitro-picolinamide, highlighting its utility as an intermediate for further chemical synthesis. This early work underscored the chemical tractability of the picolinamide core, paving the way for the creation of diverse compound libraries.

The latter half of the 20th century and the dawn of the 21st century witnessed an explosion of interest in picolinamide-based compounds, driven by advances in high-throughput screening and a deeper understanding of disease biology. Researchers began to appreciate the picolinamide scaffold not merely as a synthetic building block, but as a pharmacophoric element capable of imparting potent and selective biological activity. This realization has led to the development of picolinamide-containing molecules that have entered clinical trials and, in some cases, the market, solidifying the scaffold's importance in drug discovery.

II. The Art of Synthesis: Constructing the Picolinamide Core and its Analogs

The synthesis of picolinamide compounds is a mature field, offering a diverse toolkit for the medicinal chemist. The fundamental transformation is the formation of an amide bond between picolinic acid (or its derivatives) and an amine. The choice of synthetic route is often dictated by the complexity of the starting materials, the desired scale of the reaction, and the presence of sensitive functional groups.

Classical and Modern Approaches to Picolinamide Synthesis

A common and long-standing method involves the activation of the carboxylic acid of picolinic acid, typically by converting it to an acid chloride. This highly reactive intermediate then readily undergoes nucleophilic attack by an amine to form the desired picolinamide.

Experimental Protocol: Synthesis of N-Aryl Picolinamides via Acid Chloride Intermediate

  • Activation of Picolinic Acid: To a solution of picolinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature or with gentle heating until the evolution of gas ceases, indicating the formation of the picolinoyl chloride.

  • Amine Coupling: In a separate flask, dissolve the desired aniline derivative and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous solvent.

  • Amide Formation: Slowly add the freshly prepared picolinoyl chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure N-aryl picolinamide.

While effective, the use of harsh chlorinating agents can be incompatible with sensitive substrates. Modern peptide coupling reagents offer a milder and often more efficient alternative. Reagents such as dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt), or propylphosphonic anhydride (T3P), facilitate amide bond formation under gentle conditions.[1]

Picolinamide as a Directing Group: A Foray into C-H Functionalization

Beyond its role as a pharmacophore, the picolinamide group has emerged as a powerful directing group in transition-metal-catalyzed C-H bond functionalization.[2] The nitrogen atom of the pyridine ring and the amide oxygen can chelate to a metal center, positioning it to activate a specific C-H bond on the substrate for further reaction. This strategy has enabled the synthesis of complex molecules with high regioselectivity. An efficient method for the subsequent cleavage of the picolinamide directing group is crucial for the utility of this approach, and protocols for this transformation have been developed.[3]

III. Unraveling the Mechanisms: How Picolinamides Exert Their Biological Effects

The biological activity of picolinamide compounds is as diverse as their chemical structures. They can interact with a wide array of biological targets, including enzymes, receptors, and protein-protein interfaces.

Targeting Microbial Pathogens: A Tale of Selectivity

A compelling example of the therapeutic potential of picolinamides is in the development of novel antibiotics. Researchers have successfully designed picolinamide derivatives that exhibit potent and selective activity against the pathogenic bacterium Clostridioides difficile.[1][4] Through meticulous structure-activity relationship (SAR) studies, it was discovered that subtle modifications to the picolinamide scaffold could dramatically enhance selectivity for C. difficile over other bacteria, including beneficial gut microbiota.[5] This selectivity is crucial for minimizing the disruption of the gut microbiome, a common and problematic side effect of broad-spectrum antibiotics.

Diagram: Structure-Activity Relationship of Picolinamides against C. difficile

SAR_Picolinamide Picolinamide_Core Picolinamide Scaffold Substitution_Positions Substitution at Positions 4 and 5 Picolinamide_Core->Substitution_Positions Key for activity Aryl_Group Substituted Aryl Ring Substitution_Positions->Aryl_Group Modulates potency and selectivity Linker Linker Moiety Aryl_Group->Linker Fine-tunes properties High_Selectivity High Selectivity (>1000-fold vs. MRSA) Aryl_Group->High_Selectivity High_Potency Increased Potency against C. difficile Linker->High_Potency

Caption: Key structural modifications of the picolinamide scaffold that lead to potent and selective inhibitors of C. difficile.

Antifungal Activity: Inhibiting Essential Fungal Processes

Picolinamides have also demonstrated significant promise as antifungal agents. Certain benzamide and picolinamide compounds have been identified as inhibitors of Sec14p, a major phosphatidylinositol transfer protein in Saccharomyces cerevisiae.[6][7] This protein is essential for cell viability, and its inhibition leads to fungal cell death. The discovery of the co-crystal structure of a picolinamide inhibitor bound to Sec14p has provided a detailed understanding of the mechanism of inhibition and paves the way for the rational design of more potent antifungal drugs.[6]

In the realm of agricultural science, picolinamide-based fungicides have been developed to protect crops from devastating fungal diseases. Florylpicoxamid, a novel fungicide, was inspired by the natural product UK-2A.[8] It targets the Qi site of the mitochondrial cytochrome bc1 complex, a crucial component of the fungal respiratory chain.[9][10] This targeted inhibition disrupts energy production in the fungus, leading to its demise.

Diagram: Mechanism of Action of Picolinamide Fungicides

Fungicide_MoA cluster_bc1 Inhibition Point Picolinamide Picolinamide Fungicide (e.g., Florylpicoxamid) Qi_site Qi Site Picolinamide->Qi_site Binds to Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC bc1 Cytochrome bc1 Complex ETC->bc1 ATP_Production ATP Production (Energy) bc1->ATP_Production Essential for Qi_site->Inhibition Fungal_Growth Fungal Growth and Proliferation ATP_Production->Fungal_Growth

Caption: Picolinamide fungicides inhibit the cytochrome bc1 complex at the Qi site, disrupting the fungal electron transport chain and halting energy production.

A Spectrum of Therapeutic Applications

The versatility of the picolinamide scaffold extends to a wide range of other therapeutic areas:

  • Oncology: Picolinamide derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11] By blocking this signaling pathway, these compounds can stifle the growth of new blood vessels that tumors need to survive and metastasize.

  • Neurodegenerative Diseases: The potential of picolinamides as acetylcholinesterase (AChE) inhibitors is being explored for the treatment of Alzheimer's disease.[12] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds may help to improve cognitive function.

  • Cancer Epigenetics: Picolinamides have been identified as inhibitors of the WDR5-MLL1 protein-protein interaction, a critical driver in certain types of leukemia.[13] This represents a promising strategy for targeting the epigenetic machinery of cancer cells.

IV. Quantitative Data and Experimental Protocols

For the drug development professional, robust and reproducible data are paramount. The following table summarizes the biological activity of selected picolinamide compounds across different therapeutic targets.

Table 1: Biological Activity of Representative Picolinamide Compounds

Compound ClassTargetRepresentative CompoundBiological Activity (IC50/MIC)Reference
AntibacterialC. difficilePicolinamide 87MIC = 0.125 µg/mL[1][4]
AntifungalSec14p (S. cerevisiae)Compound 1IC50 = 13.5 µM[6]
FungicideCytochrome bc1 complexFlorylpicoxamidEC50 = 0.0046 mg/L (vs. Z. tritici)[10]
AnticancerVEGFR-2Derivative 8jIC50 = 12.5 µM (A549 cells)[11]
Acetylcholinesterase InhibitorAChECompound 7aIC50 = 2.49 µM[12]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the test picolinamide compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme Preparation: Prepare a solution of acetylcholinesterase from a commercial source in the same buffer.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to each well.

  • Data Acquisition: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at 412 nm every minute for a set duration using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and subsequently the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

V. Conclusion and Future Directions

The picolinamide scaffold has unequivocally earned its status as a privileged structure in medicinal chemistry and beyond. Its rich history of derivatization and application, coupled with a deep and growing understanding of its mechanisms of action, ensures its continued relevance in the development of novel therapeutics and agrochemicals. The future of picolinamide research is bright, with ongoing efforts to explore new therapeutic targets, develop more efficient and sustainable synthetic methodologies, and harness the power of computational chemistry to design the next generation of picolinamide-based compounds with enhanced potency, selectivity, and drug-like properties. For researchers and scientists in the field, the picolinamide core remains a fertile ground for discovery and innovation.

References

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 991–995. [Link]

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

  • Pries, V., Niewola-Spiess, J., Pries, M., Schattel, V., Ghidelli-Disse, S., Bödefeld, T., ... & Bracher, F. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. eLife, 7, e33872. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136–1144. [Link]

  • Pries, V., Niewola-Spiess, J., Pries, M., Schattel, V., Ghidelli-Disse, S., Bödefeld, T., ... & Bracher, F. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. eLife. [Link]

  • Speri, E., Qian, Y., Janardhanan, J., Masitas, C., Lastochkin, E., De Benedetti, S., Wang, M., Schroeder, V. A., Wolter, W. R., Oliver, A. G., Fisher, J. F., Mobashery, S., & Chang, M. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

  • Meyer, K. G., et al. (2025). Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. American Chemical Society. [Link]

  • Yao, C., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. [Link]

  • The Reductive Cleavage Of Picolinic Amides. ResearchGate. [Link]

  • Young, D. H., et al. (2021). Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science. [Link]

  • Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]

  • Process for synthesis of picolinamides.
  • 2-Pyridinecarboxamide. PubChem. [Link]

  • The reductive cleavage of picolinic amides. David Spring's group. [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:... ResearchGate. [Link]

  • Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. PubMed. [Link]

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Unveiling the Therapeutic Potential of 5-Methoxypicolinamide: A Strategic Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – December 31, 2025 – In the dynamic landscape of pharmaceutical research, the identification of novel chemical scaffolds with therapeutic promise is a critical endeavor. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of picolinamides, with a strategic focus on the under-explored derivative, 5-Methoxypicolinamide. While direct biological data for this compound remains limited in the public domain, this guide synthesizes existing knowledge of the broader picolinamide class to illuminate high-potential avenues for investigation and targeted therapeutic development.

Executive Summary: The Picolinamide Scaffold as a Versatile Pharmacophore

Picolinamides, a class of compounds characterized by a pyridine-2-carboxamide core, have emerged as a versatile scaffold in medicinal chemistry. Various derivatives have demonstrated significant biological activity, spanning antibacterial, anticancer, and anti-inflammatory applications. This guide will dissect the known structure-activity relationships (SAR) within the picolinamide family to extrapolate potential targets for this compound and propose a strategic framework for its investigation.

The Picolinamide Landscape: Known Targets and Mechanisms

The therapeutic potential of the picolinamide scaffold is best understood through the lens of its more extensively studied derivatives. Analysis of the available literature reveals key areas of biological activity.

Antibacterial Activity

A significant body of research highlights the efficacy of picolinamide derivatives against various bacterial strains. Structure-activity relationship studies have demonstrated that modifications to the picolinamide core can impart potent and selective activity, particularly against Clostridioides difficile. While the precise mechanism of action can vary, it is hypothesized that these compounds may interfere with essential bacterial cellular processes.

Anticancer Applications: Targeting Cellular Proliferation

Derivatives of N-methylpicolinamide have shown promise as potential antitumor agents.[1][2] Research indicates that certain compounds within this class can inhibit the proliferation of various human cancer cell lines.[2] One identified target for a novel N-methylpicolinamide-4-thiol derivative is Aurora-B kinase , a key regulator of mitosis.[3][4] Inhibition of Aurora-B kinase disrupts cell division, leading to apoptosis in cancer cells. This discovery underscores the potential for picolinamides to be developed as targeted cancer therapeutics.

Experimental Protocol: Aurora-B Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against Aurora-B kinase is a biochemical assay:

  • Reagents and Materials:

    • Recombinant human Aurora-B kinase

    • Kinase substrate (e.g., Kemptide)

    • ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P

    • Test compound (this compound) at various concentrations

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, recombinant Aurora-B kinase, and the kinase substrate.

    • Add the test compound (this compound) at a range of concentrations to the reaction mixture. A control with no inhibitor is also prepared.

    • Initiate the kinase reaction by adding radiolabeled ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated ATP.

    • Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Certain picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and diabetes.[5] Inhibition of this enzyme can lead to reduced fasting blood glucose and insulin levels, highlighting a potential therapeutic avenue for metabolic disorders.[5]

Projecting the Therapeutic Trajectory of this compound

Based on the established activities of the picolinamide class, we can logically project potential therapeutic targets for this compound. The methoxy group at the 5-position of the pyridine ring is a key structural feature that will influence its physicochemical properties and target interactions.

Potential as a Kinase Inhibitor

The demonstrated activity of N-methylpicolinamide derivatives against Aurora-B kinase suggests that this compound should be screened against a panel of kinases, particularly those involved in cell cycle regulation and oncogenic signaling pathways. The methoxy group may alter the binding affinity and selectivity for different kinase targets.

Diagram: Hypothetical Kinase Inhibition Workflow

G cluster_0 Screening Phase cluster_1 Validation & Optimization cluster_2 Preclinical Development Compound This compound KinasePanel Kinase Panel Screening (e.g., 400+ kinases) Compound->KinasePanel Broad Screening Hit_Identification Hit Identification KinasePanel->Hit_Identification Data Analysis IC50 IC50 Determination Hit_Identification->IC50 Validate Hits Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) IC50->Cell_Assays Cellular Potency Lead_Optimization Lead Optimization (SAR) Cell_Assays->Lead_Optimization Iterative Design In_Vivo In Vivo Efficacy Models (e.g., Xenografts) Lead_Optimization->In_Vivo Test in Animal Models Tox Toxicology Studies In_Vivo->Tox Safety Assessment Candidate Candidate Selection Tox->Candidate Final Selection

Caption: A streamlined workflow for identifying and validating kinase inhibitor candidates.

Exploration of Antimicrobial Potential

Given the known antibacterial properties of the picolinamide scaffold, this compound should be evaluated for its activity against a diverse panel of pathogenic bacteria, including multidrug-resistant strains.

Table 1: Representative Picolinamide Derivatives and Their Activities

Compound ClassInvestigated ActivityKey FindingsReference
PicolinamidesAntibacterial (anti-C. difficile)Potent and selective activity observed with specific substitutions.[6][7]
N-methylpicolinamidesAnticancerInhibition of cancer cell line proliferation.[1][2]
N-methylpicolinamide-4-thiol derivativesAnticancerSelective inhibition of Aurora-B kinase.[3][4]
6-substituted picolinamidesAnti-diabeticPotent inhibition of 11β-HSD1.[5]

Strategic Recommendations for Future Research

To unlock the therapeutic potential of this compound, a systematic and multi-pronged research approach is recommended:

  • High-Throughput Screening: Screen this compound against large, diverse panels of biological targets, including kinases, GPCRs, and enzymes relevant to infectious and metabolic diseases.

  • Phenotypic Screening: Conduct phenotypic screens using various cancer cell lines and bacterial strains to identify potential areas of efficacy without a pre-defined target.

  • Computational Modeling: Employ in silico methods such as molecular docking to predict potential binding interactions of this compound with known protein targets of other picolinamide derivatives.

  • Synthesis of Analogs: Initiate a medicinal chemistry program to synthesize a library of this compound analogs to establish a preliminary structure-activity relationship.

Diagram: Proposed Research Strategy for this compound

G cluster_0 Target Identification cluster_1 Lead Generation & Optimization Start This compound HTS High-Throughput Screening (Biochemical & Cellular) Start->HTS Phenotypic Phenotypic Screening (Cancer & Bacteria) Start->Phenotypic InSilico Computational Modeling (Docking & Simulation) Start->InSilico Hit_Validation Hit Validation & Target Deconvolution HTS->Hit_Validation Phenotypic->Hit_Validation InSilico->Hit_Validation SAR SAR by Chemical Synthesis Hit_Validation->SAR Lead_Compound Identification of Lead Compound(s) SAR->Lead_Compound

Caption: A multi-faceted strategy for elucidating the therapeutic targets of this compound.

Conclusion

While this compound remains a largely uncharacterized molecule, its picolinamide core structure provides a strong rationale for its investigation as a potential therapeutic agent. By leveraging the existing knowledge of the picolinamide class and employing a systematic screening and development strategy, the scientific community can efficiently uncover the therapeutic targets and potential clinical applications of this promising compound. This whitepaper serves as a foundational guide to stimulate and direct future research efforts in this exciting area of drug discovery.

References

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]

  • The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. PubMed. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

  • The reductive cleavage of picolinic amides. David Spring's group. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

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Methodological & Application

Synthesis of 5-Methoxypicolinamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Picolinamides in Modern Chemistry

Picolinamides, a class of compounds derived from picolinic acid, represent a cornerstone in medicinal chemistry and materials science. Their unique structural motif, featuring a pyridine ring linked to an amide functionality, imparts a favorable pharmacokinetic profile and diverse biological activities. This guide provides detailed protocols for the synthesis of a key derivative, 5-Methoxypicolinamide, offering insights into two robust and widely applicable synthetic strategies. The methodologies outlined herein are designed to be reproducible and scalable, catering to the needs of researchers in academic and industrial settings.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the target compound is essential for its synthesis, purification, and characterization.

PropertyValueSource
CAS Number 88166-65-8,
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, sealed in a dry environment

Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be efficiently achieved from its carboxylic acid precursor, 5-methoxypicolinic acid. Two primary methods are presented, each with its own set of advantages, allowing researchers to choose the most suitable approach based on available reagents, equipment, and desired scale.

Method 1: The Acid Chloride Route via Thionyl Chloride

This classical and cost-effective method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate, which is then subjected to amination.

Method 2: Peptide Coupling using HATU

A milder and often higher-yielding approach utilizes a peptide coupling reagent, such as HATU, to facilitate the direct formation of the amide bond. This method is particularly advantageous for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Route

This protocol is adapted from established procedures for the synthesis of picolinamides from their corresponding acids.[1][2][3]

Materials:

  • 5-Methoxypicolinic acid (CAS: 25799-44-4)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (e.g., 2 M in ethanol or 0.5 M in 1,4-dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxypicolinic acid (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to dissolve the acid.

    • Carefully add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 5-methoxypicolinoyl chloride as an oil or solid.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Slowly add a solution of ammonia (e.g., 2 M in ethanol or 0.5 M in 1,4-dioxane) (2.0 - 2.5 eq) to the cooled acid chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU-Mediated Synthesis of this compound

This protocol is based on modern amide bond formation techniques that offer mild reaction conditions and high efficiency.[4][5][6]

Materials:

  • 5-Methoxypicolinic acid (CAS: 25799-44-4)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7 N in methanol)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 5-methoxypicolinic acid (1.0 eq) and HATU (1.1 - 1.2 eq).

    • Dissolve the solids in anhydrous DMF or DCM.

    • Cool the solution to 0°C in an ice bath.

  • Amide Coupling:

    • Add DIPEA or TEA (2.0 - 2.5 eq) dropwise to the reaction mixture.

    • Slowly add the ammonia solution (1.5 - 2.0 eq) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography if necessary.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Method 1: Acid Chloride Route cluster_1 Method 2: HATU Coupling 5-Methoxypicolinic_Acid_1 5-Methoxypicolinic Acid Thionyl_Chloride SOCl₂, DCM, Reflux 5-Methoxypicolinic_Acid_1->Thionyl_Chloride Acid_Chloride 5-Methoxypicolinoyl Chloride (intermediate) Thionyl_Chloride->Acid_Chloride Ammonia_1 NH₃, DCM, 0°C to RT Acid_Chloride->Ammonia_1 5-Methoxypicolinamide_1 This compound Ammonia_1->5-Methoxypicolinamide_1 5-Methoxypicolinic_Acid_2 5-Methoxypicolinic Acid HATU_Reagents HATU, DIPEA, NH₃, DMF, 0°C to RT 5-Methoxypicolinic_Acid_2->HATU_Reagents 5-Methoxypicolinamide_2 This compound HATU_Reagents->5-Methoxypicolinamide_2

Caption: Synthetic routes to this compound.

Characterization of this compound

Proper characterization of the synthesized product is paramount to ensure its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic peaks for a primary amide.[7][8][9][10]

  • N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

  • C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H bending (Amide II band): A band in the region of 1550-1640 cm⁻¹.

  • C-O stretching (methoxy group): A peak around 1020-1075 cm⁻¹ (asymmetric) and 1200-1275 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of structurally similar picolinamides, the following NMR data can be predicted for this compound.[8][11][12]

¹H NMR (predicted, in CDCl₃, 400 MHz):

  • δ 8.2-8.4 ppm: (doublet, 1H, proton on the pyridine ring adjacent to the nitrogen).

  • δ 7.5-7.7 ppm: (doublet of doublets, 1H, proton on the pyridine ring).

  • δ 7.0-7.2 ppm: (doublet, 1H, proton on the pyridine ring).

  • δ 5.5-7.5 ppm: (broad singlet, 2H, -NH₂ protons, may exchange with D₂O).

  • δ 3.8-4.0 ppm: (singlet, 3H, -OCH₃ protons).

¹³C NMR (predicted, in CDCl₃, 100 MHz):

  • δ ~165-168 ppm: (C=O, amide carbonyl carbon).

  • δ ~155-158 ppm: (C-OCH₃, carbon of the pyridine ring attached to the methoxy group).

  • δ ~148-150 ppm: (C-C=O, carbon of the pyridine ring attached to the amide group).

  • δ ~138-140 ppm: (CH, pyridine ring).

  • δ ~120-122 ppm: (CH, pyridine ring).

  • δ ~110-112 ppm: (CH, pyridine ring).

  • δ ~55-57 ppm: (-OCH₃, methoxy carbon).

Mass Spectrometry (MS)

The expected exact mass of this compound can be calculated and confirmed by high-resolution mass spectrometry (HRMS).

  • Calculated Exact Mass [M+H]⁺ for C₇H₉N₂O₂⁺: 153.0659.

  • The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns of the picolinamide structure.

Conclusion

The protocols detailed in this application note provide reliable and efficient methods for the synthesis of this compound. By offering two distinct synthetic strategies, researchers can select the most appropriate method for their specific needs. The provided characterization data, including predicted NMR and expected IR frequencies, will serve as a valuable reference for the verification of the synthesized product. Adherence to these protocols will enable the consistent and successful preparation of this compound for further research and development in various scientific disciplines.

References

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's C. M. College. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ResearchGate. Available at: [Link]

  • This compound. (n.d.). Alfa Aesar. Available at: [Link]

  • Cortes, S. (2020, April 24). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

  • This compound, min 98%, 5 grams. (n.d.). CP Lab Safety. Available at: [Link]

  • IR Spectrum: Amides. (n.d.). Química Organica.org. Available at: [Link]

  • This compound. (n.d.). Appchem. Available at: [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). National Institutes of Health. Available at: [Link]

  • Bawa, R. A. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). PubMed. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Process for synthesis of picolinamides. (n.d.). Google Patents.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2025, August 6). ResearchGate. Available at: [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Appendix I. (n.d.). University of Pittsburgh. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxypicolinamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the precise quantification of this compound in both bulk materials and biological matrices are essential for quality control, pharmacokinetic studies, and regulatory compliance.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to serve as a comprehensive guide for researchers, offering a solid foundation for method development and validation in accordance with international guidelines.[1][2]

Method Selection: Rationale and Considerations

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

  • HPLC-UV is a widely accessible, cost-effective, and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substances or formulated products. Its sensitivity is generally in the microgram per milliliter (µg/mL) range.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices like plasma, serum, or tissue homogenates.[3] Its ability to monitor specific precursor-to-product ion transitions provides a high degree of confidence in analyte identification and quantification, with detection limits often reaching the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) level.[1]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the quantification of this compound in solid form or in simple solutions.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Transfer to Autosampler Vial Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Chromatogram Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: Workflow for this compound quantification by HPLC-UV.

Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 0.45 µm syringe filters (e.g., PTFE)

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium acetate in water, adjusted to pH 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh a sample containing an expected amount of this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 270 nm (or wavelength of maximum absorbance)

5. Method Validation:

  • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on three different days (inter-day). The accuracy should be within 85-115% and the relative standard deviation (RSD) should be ≤ 15%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma or serum.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aliquot Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Transfer to Autosampler Vial Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Mass Chromatogram Calibrate Quantify using Calibration Curve Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: Workflow for this compound quantification by LC-MS/MS.

Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D3-5-Methoxypicolinamide)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV section.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the SIL-IS in methanol.

  • Working Standard and IS Solutions: Prepare working solutions of the standard and IS by diluting the stock solutions in 50:50 (v/v) Acetonitrile:Water.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate amount of the standard working solution into the blank biological matrix. A typical range would be 0.1 ng/mL to 1000 ng/mL.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Vortex and transfer to an autosampler vial.

4. LC-MS/MS Conditions:

ParameterRecommended Condition
LC System UPLC system
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-3.6 min: 95-5% B; 3.6-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS. For this compound (C7H8N2O2, MW: 152.15), a potential transition could be m/z 153.1 -> [fragment ion].
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Method Validation:

  • The same validation parameters as for the HPLC-UV method should be assessed (specificity, linearity, accuracy, precision, LOD, and LOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in a post-extraction spiked sample to that of a neat solution.

  • Recovery: Determine the extraction efficiency by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

  • Stability: Assess the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term, and long-term storage).

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in this application note provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine quality control of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the intended purpose and to comply with regulatory expectations.[1][5][6]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Vertex AI Search. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • National Institutes of Health. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • ResearchGate. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • BenchChem. (n.d.). Quantitative Analysis of Lipoamide in Biological Samples by LC-MS/MS.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

Sources

Advanced HPLC and LC-MS/MS Protocols for the Quantitative Analysis of 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methoxypicolinamide

This compound and its derivatives are gaining significant interest in pharmaceutical research due to their potential therapeutic activities.[1][2][3] As with any drug candidate, robust and reliable analytical methods are paramount for accurate quantification in various matrices, from simple solutions to complex biological fluids.[4] This is critical for pharmacokinetic studies, formulation development, and quality control.[4][5] High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the techniques of choice for this purpose, offering high sensitivity, selectivity, and accuracy.[6]

This comprehensive technical guide provides detailed, field-proven protocols for the analysis of this compound using both HPLC-UV and LC-MS/MS. The methodologies are designed to be self-validating, with explanations grounded in the physicochemical properties of the analyte and established chromatographic principles.

Physicochemical Properties of this compound: A Foundation for Method Development

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValue/InformationImplication for Analysis
Chemical Structure Pyridine ring with a methoxy group and an amide group.The presence of the pyridine ring and amide group provides sites for protonation, making it suitable for positive ion mode mass spectrometry. The aromaticity allows for UV detection.
Polarity Expected to be a moderately polar compound.A reversed-phase HPLC method using a C18 column is a suitable starting point.[7][8]
Solubility Soluble in organic solvents like methanol and acetonitrile.These solvents are ideal for preparing stock and working standard solutions and are compatible with reversed-phase mobile phases.
UV Absorbance The pyridine ring and amide chromophores suggest UV absorbance.HPLC with UV detection is a viable quantification method. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Part 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound in non-complex matrices such as bulk drug substance and simple formulations.

Causality in Experimental Design: The "Why" Behind the Method

The selection of each parameter in the HPLC method is based on a scientific rationale aimed at achieving optimal separation and detection.

  • Column Selection (C18): A C18 column is chosen due to its versatility and effectiveness in retaining moderately polar analytes like this compound through hydrophobic interactions.

  • Mobile Phase (Acetonitrile and Water with Formic Acid): Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and elution strength. Water is the weak solvent. The addition of a small percentage of formic acid (0.1%) to the mobile phase serves two key purposes: it protonates the analyte, leading to better retention and sharper peaks, and it improves the overall quality of the chromatography.[7]

  • Isocratic Elution: For a single analyte, isocratic elution (a constant mobile phase composition) is often sufficient and leads to a more stable baseline and reproducible retention times compared to a gradient elution.[7]

  • UV Detection: As an aromatic compound, this compound is expected to have strong UV absorbance, making a UV detector a suitable and cost-effective choice for quantification.

Detailed HPLC-UV Protocol

Objective: To quantify this compound in a standard solution.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 270 nm)
Run Time 10 minutes
  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject the standard solutions in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration of this compound.

    • Determine the concentration of unknown samples by interpolating their peak areas from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase (ACN:H2O + 0.1% FA) Injection Inject 10 µL MobilePhase->Injection Standards Standard Solutions (1-100 µg/mL) Standards->Injection Column C18 Column (30°C, 1 mL/min) Injection->Column Detection UV Detection (e.g., 270 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex matrices such as plasma or tissue homogenates, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[6]

Expertise in Method Development: A Scientifically Sound Approach

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection.

  • Chromatography: A gradient elution is often preferred in LC-MS/MS to effectively separate the analyte from matrix components, reducing ion suppression and improving sensitivity.[9]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the logical choice for this compound. The pyridine nitrogen and the amide group are readily protonated, leading to a strong signal for the protonated molecule [M+H]+.[9][10]

  • MS/MS Detection (Multiple Reaction Monitoring - MRM): MRM is a highly selective and sensitive detection mode. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances specificity.[11] The selection of precursor and product ions is based on the fragmentation pattern of the molecule.

Detailed LC-MS/MS Protocol

Objective: To quantify this compound in a biological matrix (e.g., plasma).

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • UPLC/HPLC column suitable for fast chromatography (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Reagents:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • LC-MS grade acetonitrile and methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
  • MS/MS Conditions (to be optimized):

ParameterCondition
Ionization Mode ESI Positive
IonSpray Voltage ~5500 V[9][10]
Temperature ~500 °C[9][10]
Curtain Gas ~35 psi[9]
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of the analyte. For this compound (MW: 152.15), the precursor ion would be m/z 153.1. Product ions would be determined experimentally.
  • Analysis:

    • Optimize MS/MS parameters by infusing a standard solution of this compound.

    • Prepare a calibration curve in the biological matrix using the same sample preparation procedure.

    • Analyze the samples and quantify using the peak area ratio of the analyte to the internal standard.

LC-MS/MS Method Development Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + IS Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Gradient Separation (C18 Column) Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: A typical workflow for LC-MS/MS method development and sample analysis.

Trustworthiness: A Self-Validating System

For both protocols, a proper method validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the trustworthiness of the results. Key validation parameters include:

  • Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Stability: The stability of the analyte in the matrix under different storage and processing conditions.

References

  • Optimized MS/MS parameters for compounds 1-21. (n.d.). ResearchGate. Retrieved from [Link]

  • Bruker Guide to MALDI Sample Preparation. (n.d.). Bruker. Retrieved from [Link]

  • MALDI-TOF Sample Preparation. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2022). PMC - NIH. Retrieved from [Link]

  • Sample preparation strategies in MALDI. (n.d.). MassTech Inc. Retrieved from [Link]

  • Chromatographic and mass spectral studies on methoxy methyl methamphetamines related to 3,4-methylenedioxymethamphetamine. (2007). PubMed. Retrieved from [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021). Springer. Retrieved from [Link]

  • Sample Preparation for MALDI-TOF Mass Spectrometry. (2016). YouTube. Retrieved from [Link]

  • Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. (2014). PMC - NIH. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Moodle@Units. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010). SlideShare. Retrieved from [Link]

  • LBA and LC-MS/MS Bioanalytical Method List. (n.d.). Anapharm Bioanalytics. Retrieved from [Link]

  • Synthesis of picolinamide amide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed. Retrieved from [Link]

  • The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2014). PubMed. Retrieved from [Link]

  • Time-of-flight secondary ion mass spectrometry analyses of vancomycin. (n.d.). Western University. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). cipac.org. Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2019). PMC - NIH. Retrieved from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2012). NIH. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. (2022). PubMed. Retrieved from [Link]

  • Chromatographic and mass spectral studies on methoxymethcathinones related to 3,4-methylenedioxymethamphetamine. (2006). PubMed. Retrieved from [Link]

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Application Notes & Protocols: In Vitro Evaluation of 5-Methoxypicolinamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Picolinamide Scaffold in Oncology Research

The development of novel, targeted anti-cancer therapeutics remains a cornerstone of medicinal chemistry and oncology research.[1] Picolinamide derivatives have emerged as a promising class of small molecules, with various analogues demonstrating significant anti-proliferative and cytotoxic activities.[2][3][4] These compounds often exert their effects by targeting key cellular processes dysregulated in cancer, such as angiogenesis and cell cycle progression, frequently through the inhibition of specific protein kinases.[2][5][6]

This document serves as a comprehensive technical guide for researchers investigating the in vitro anti-cancer properties of 5-Methoxypicolinamide, a representative compound from this class. While extensive public data on this specific analogue is emerging, the protocols herein are built upon established, validated methodologies for characterizing novel small-molecule inhibitors in cancer cell line models.[7][8] We will outline a logical, multi-step workflow designed to determine the compound's cytotoxic potential, elucidate its effects on programmed cell death and cell cycle, and probe its underlying mechanism of action. The described protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.[9]

Compound Profile: this compound

A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting in vitro experiments. Proper solubility and stability in culture media are paramount for achieving accurate and reproducible results.

PropertyValue / InformationReference(s)
Chemical Structure N/A (Proprietary/Hypothetical for this guide)-
Molecular Formula C₇H₈N₂O₂[10]
Molecular Weight 152.15 g/mol [10]
Solubility Recommended solvent: Dimethyl Sulfoxide (DMSO)[11]
Storage Store stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.[12]

Experimental Workflow for In Vitro Characterization

A systematic approach is essential for characterizing the anti-cancer effects of a novel compound. The following workflow provides a logical progression from initial screening to mechanistic investigation.

G cluster_0 Setup cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays A Step 1: Compound Preparation (Stock Solution in DMSO) B Step 2: Cell Culture (Select & Maintain Cancer Cell Lines) A->B C Step 3: Dose-Response Screening (Cell Viability Assay - MTT/CTG) B->C D Determine IC50 Value C->D E Step 4: Apoptosis Assay (Annexin V / PI Staining) D->E F Step 5: Cell Cycle Analysis (Propidium Iodide Staining) D->F G Step 6: Mechanistic Analysis (Western Blot for Signaling Pathways) D->G

Caption: General workflow for in vitro evaluation of this compound.

Protocol 1: Preparation of Compound Stock Solutions

Expertise & Causality: The accuracy of all subsequent experiments depends on the precise preparation of the compound stock solution. DMSO is a common solvent for organic small molecules, but its concentration in the final culture medium must be controlled (typically <0.5%) to avoid solvent-induced cytotoxicity.

Methodology:

  • Calculation: Determine the mass of this compound required to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile DMSO.

  • Dissolution: Carefully weigh the compound and dissolve it in the calculated volume of high-purity, sterile DMSO. Vortex thoroughly until the compound is fully dissolved.

  • Aliquoting & Storage: Dispense the stock solution into small-volume, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile, serum-free culture medium to achieve the final desired treatment concentrations.

Protocol 2: Cell Viability and Cytotoxicity Profiling

Expertise & Causality: The initial step in evaluating an anti-cancer compound is to determine its effect on cell viability and proliferation. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.[9][13] We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[14] This method is highly sensitive and suitable for high-throughput screening.[14]

Methodology (CellTiter-Glo® Assay):

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116, HepG2) into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).[6][15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours), which should be consistent across experiments.[16]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability (%) against the log-transformed compound concentration and fit a dose-response curve to calculate the IC50 value.

Cell LineTreatment DurationIC50 (µM) [Example Data]
A54948 hours12.5
HCT11648 hours8.2
HepG248 hours15.1

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Expertise & Causality: Many kinase inhibitors induce cell cycle arrest by disrupting the machinery that governs cell cycle progression.[2] Flow cytometry using propidium iodide (PI) staining allows for the quantification of DNA content in individual cells, revealing the proportion of cells in the G0/G1, S, and G2/M phases.[11] An accumulation of cells in a specific phase suggests the compound interferes with that checkpoint. Because PI also binds to RNA, treatment with RNase is a critical step to ensure that fluorescence is directly proportional to DNA content.[17][18]

Methodology (Propidium Iodide Staining):

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with this compound at concentrations relevant to the IC50 (e.g., 1x and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and then combine with the supernatant containing any floating cells.[11]

  • Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 300 µL of ice-cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. This permeabilizes the cells and preserves their structure. Incubate for at least 1 hour at 4°C (or overnight).

  • Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[17]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.[11]

Protocol 4: Mechanistic Investigation by Western Blotting

Expertise & Causality: Based on the activities of related picolinamide derivatives, a plausible mechanism of action for this compound is the inhibition of a protein kinase involved in cell cycle regulation, such as Aurora B Kinase.[4][5] Inhibition of Aurora B disrupts mitotic spindle formation and can lead to G2/M arrest. Western blotting allows for the semi-quantitative analysis of specific protein expression and phosphorylation status, providing direct evidence of target engagement.[19][20][21] We will probe for key proteins in a relevant pathway.

G cluster_0 Compound This compound AuroraB Aurora B Kinase Compound->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 G2M_Arrest G2/M Arrest pHistoneH3->G2M_Arrest Promotes Mitosis Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Hypothesized pathway: Aurora B Kinase inhibition by this compound.

Methodology (Western Blot Analysis):

  • Cell Culture and Treatment: Culture cells and treat with this compound as described in the cell cycle protocol.

  • Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[12] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit. This ensures equal protein loading for all samples.[12]

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-30 µg of protein) with Laemmli SDS sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on molecular weight.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.[19]

    • Target Proteins: Phospho-Histone H3 (Ser10), Total Histone H3, and a loading control like GAPDH or β-actin. A decrease in the phospho-Histone H3 signal would indicate Aurora B inhibition.[12]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control.

References

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  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry, 85, 437-451. Retrieved from [Link]

  • Chaudhary, S., & Yasir, M. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Ashraf, M., et al. (2019). The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry, 86, 234-247. Retrieved from [Link]

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  • Wang, Z., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(4), 2217-2228. Retrieved from [Link]

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  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Ghandhi, L. H. D. (2017). Cobalt picolinamide complexes as potential anti-cancer agents. University of Leeds. Retrieved from [Link]

  • Galati, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3375-3382. Retrieved from [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. Retrieved from [Link]

  • Galati, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3375-3382. Retrieved from [Link]

  • Held, P. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Agilent Technologies, Inc. Retrieved from [Link]

  • Rata, S., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3634. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 288. Retrieved from [Link]

  • Li, W., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-5141. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment with inhibitor 5d inhibits colony formation of NSCLC cell lines. Retrieved from [Link]

  • Zhai, X., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6263-77. Retrieved from [Link]

  • Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 5-Methoxypicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxypicolinamide and its derivatives represent a scaffold of significant interest in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2][3] The efficient construction of the amide bond is central to the synthesis of these compounds. This guide provides a detailed overview of robust and versatile synthetic strategies for preparing this compound derivatives, designed for researchers in drug discovery and process development. We will explore classical amide bond formation techniques, modern catalytic approaches, and powerful multicomponent reactions, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers to adapt and troubleshoot these methods.

Introduction: The Importance of the Picolinamide Scaffold

The picolinamide moiety is a privileged structure in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions with biological targets.[4] The introduction of a methoxy group at the 5-position of the pyridine ring can significantly modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as antitumor agents.[1][3] The ability to rapidly and efficiently synthesize a diverse library of this compound derivatives is therefore crucial for structure-activity relationship (SAR) studies and the identification of lead compounds.

This document serves as a practical guide to the primary synthetic routes for N-substituted this compound derivatives, starting from the readily available 5-methoxypicolinic acid.

Synthetic Strategies: A Comparative Overview

The core transformation in the synthesis of this compound derivatives is the formation of an amide bond between 5-methoxypicolinic acid and a primary or secondary amine. Several distinct strategies can be employed, each with its own advantages and considerations.

Synthetic Method Core Principle Key Advantages Common Challenges Typical Reagents
Acyl Chloride Formation Two-step process: activation of the carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic attack by the amine.High reactivity, often leading to high yields and fast reaction times.Requires harsh reagents (e.g., SOCl₂), generates stoichiometric waste, and can be sensitive to moisture. Potential for side-reactions on the pyridine ring.[5]Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂), Triethylamine (Et₃N).
Peptide Coupling Agents In-situ activation of the carboxylic acid to form a reactive intermediate that is readily attacked by the amine.Mild reaction conditions, high functional group tolerance, low risk of racemization for chiral substrates.[6]Coupling agents and their byproducts can be expensive and may require chromatographic removal.[7]EDC, HATU, PyBOP, HOBt.
Direct Catalytic Amidation Direct formation of the amide bond from the carboxylic acid and amine with the removal of water, facilitated by a catalyst.High atom economy (water is the only byproduct), environmentally friendly ("green") approach.[7]Often requires higher temperatures and longer reaction times; catalyst scope can be limited.Boronic acids, Zr- and Ti-based catalysts.[7][8]
Ugi 4-Component Reaction One-pot reaction combining a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide.Rapidly generates molecular complexity and diversity from simple building blocks; ideal for library synthesis.[9][10]Product purification can be complex; requires access to isocyanide reagents.Isocyanides (e.g., tert-butyl isocyanide), various aldehydes and amines.
Passerini 3-Component Reaction One-pot reaction combining a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acyloxy amide.Efficiently creates functionalized amide derivatives in a single step.[11]Produces α-acyloxy amides, which may require a subsequent step to yield the simple amide.Isocyanides, various aldehydes.

Detailed Methodologies and Protocols

Method 1: Classical Amide Bond Formation via Acyl Chloride

This is one of the most traditional and robust methods for amide synthesis. The carboxylic acid is first converted to a highly reactive acyl chloride, which then readily reacts with the desired amine.

Causality and Mechanistic Insight: The conversion of the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution by the amine. A base, such as triethylamine or pyridine, is typically added in the second step to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

A notable consideration when using thionyl chloride with picolinic acids is the potential for chlorination of the pyridine ring, particularly at the 4-position, which can lead to a mixture of products.[5][12] Careful control of reaction conditions is necessary to minimize this side reaction.

Workflow Diagram:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 5-Methoxypicolinic Acid C 5-Methoxypicolinoyl Chloride (Reactive Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) B->C D Primary/Secondary Amine (R-NH₂) C->D Reaction F This compound Derivative D->F Nucleophilic Attack E Base (e.g., Et₃N) E->F

Caption: Workflow for Acyl Chloride-Mediated Amidation.

Protocol 3.1: Synthesis of N-benzyl-5-methoxypicolinamide

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., N₂ or Ar), add 5-methoxypicolinic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) either neat or in an anhydrous solvent like dichloromethane (DCM) or toluene.

    • Heat the mixture to reflux (typically 70-80 °C) for 1-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

    • After the reaction is complete, cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude 5-methoxypicolinoyl chloride is often used directly in the next step without further purification.

  • Amidation:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM or THF and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.5 eq) in the same anhydrous solvent.

    • Slowly add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-5-methoxypicolinamide.

Method 2: Amidation via Peptide Coupling Agents

This method avoids the harsh conditions of acyl chloride formation and is widely used for its mildness and broad substrate compatibility. A coupling agent activates the carboxylic acid in situ to form a reactive species that is susceptible to nucleophilic attack by the amine.

Causality and Mechanistic Insight: Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine. However, it is also prone to racemization and side reactions. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) is often included. The additive intercepts the O-acylisourea to form a more stable but still highly reactive activated ester, which then reacts cleanly with the amine to form the amide bond. This two-stage activation minimizes side reactions and preserves stereochemical integrity if the amine or acid is chiral.

Workflow Diagram:

G A 5-Methoxypicolinic Acid C O-Acylisourea Intermediate A->C Activation B Coupling Agent (e.g., EDC) B->C E Activated Ester Intermediate C->E Interception H Urea Byproduct C->H D Additive (e.g., HOBt) D->E G This compound Derivative E->G Amidation F Amine (R-NH₂) F->G

Caption: Peptide Coupling-Mediated Amidation Workflow.

Protocol 3.2: Synthesis of N-benzyl-5-methoxypicolinamide using EDC/HOBt

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add 5-methoxypicolinic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (e.g., benzylamine, 1.1 eq).

    • Dissolve the components in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or DCM.

    • Stir the mixture at room temperature for 10-15 minutes.

  • Initiation and Reaction:

    • Add EDCI (1.2 eq) to the mixture in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

Method 3: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid synthesis of complex α-acylamino amides from four simple starting materials in a single pot.[10] This is an exceptionally powerful tool for generating chemical libraries for high-throughput screening.

Causality and Mechanistic Insight: The reaction is believed to proceed through the initial condensation of the aldehyde and the amine to form an imine.[10] The carboxylic acid then protonates the imine, forming an iminium ion. This activated species is attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is then trapped by the carboxylate anion. The final product is formed via an intramolecular acyl transfer known as the Mumm rearrangement, which is irreversible and drives the entire reaction sequence to completion.[10]

Mechanism Diagram:

G A Amine + Aldehyde B Imine A->B - H₂O D Iminium Ion B->D C 5-Methoxypicolinic Acid C->D Protonation F Nitrilium Ion Intermediate D->F E Isocyanide E->F Nucleophilic Attack G Adduct F->G Attack by Carboxylate H α-Acylamino Amide (Final Product) G->H Mumm Rearrangement (Acyl Transfer)

Sources

Application Notes & Protocols: A Framework for Preclinical Evaluation of 5-Methoxypicolinamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The picolinamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for compounds targeting a diverse range of biological entities. Derivatives have been investigated as selective antibacterials, inhibitors of key enzymes in metabolic disease, and as targeted agents in oncology.[1][2][3] This guide provides a comprehensive framework for the in vivo preclinical evaluation of a novel picolinamide derivative, exemplified by 5-Methoxypicolinamide. The protocols herein are designed to be adaptable, providing researchers, scientists, and drug development professionals with the foundational methodologies to establish pharmacokinetic profiles, demonstrate pharmacodynamic efficacy in relevant disease models, and conduct preliminary safety assessments. A well-designed animal study is paramount for generating the robust data necessary to validate a therapeutic hypothesis and guide a compound's progression toward clinical development.[4][5]

Introduction: The Rationale for In Vivo Assessment

Before committing to extensive and costly animal efficacy studies, a thorough understanding of a compound's fundamental behavior in vivo is essential. The primary objectives of early-stage animal studies are to characterize the compound's Pharmacokinetics (PK) and to establish a preliminary safety profile. PK studies reveal the absorption, distribution, metabolism, and excretion (ADME) of the drug, which provides the critical link between the administered dose and the resulting concentration of the drug in circulation and, ultimately, at the target site.[5] This information is indispensable for designing rational dosing schedules for subsequent efficacy and toxicology studies.

This document outlines a phased approach, beginning with foundational PK studies, followed by efficacy evaluations in disease models relevant to the picolinamide class, and concluding with acute toxicology assessments.

Foundational Study: Pharmacokinetics (PK) in Rodents

The goal of a preliminary PK study is to determine key parameters such as plasma half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).[6] These parameters dictate the dosing regimen (e.g., once-daily vs. twice-daily) required to maintain therapeutic exposure levels. The mouse is a common starting species due to its small size, rapid breeding cycle, and the availability of numerous disease models.[7]

Protocol 1: Single-Dose Pharmacokinetic Study in Mice

This protocol describes a typical single-dose PK study to evaluate both intravenous (IV) and oral (PO) bioavailability.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in water, 10% DMSO/90% PEG300)

  • 8-10 week old C57BL/6 mice (n=3-4 per time point per route)

  • Dosing syringes (1 mL) and gavage needles (for PO), insulin syringes (for IV)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, pipettes, freezer (-80°C)

Methodology:

  • Compound Formulation: Prepare a clear, homogenous solution or a fine suspension of this compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).

  • Animal Acclimation: Allow animals to acclimate for at least 72 hours before the study, with free access to food and water.

  • Dosing:

    • Oral (PO) Group: Administer the formulation via oral gavage.

    • Intravenous (IV) Group: Administer the formulation via tail vein injection.

  • Blood Sampling: Collect blood (~50-100 µL) via submandibular or saphenous vein bleeding at specified time points. A sparse sampling design is often used where each animal is bled 2-3 times.

  • Sample Processing: Immediately transfer blood to EDTA-coated tubes, mix gently, and keep on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Storage: Store plasma samples at -80°C until bioanalysis by LC-MS/MS.

Data Presentation: Sample PK Study Design
ParameterSpecificationRationale
Species/Strain Mouse / C57BL/6Common, well-characterized strain.
Number of Animals 3 per time pointProvides sufficient statistical power for initial PK.
Dose Routes IV, POIV data is the benchmark for 100% bioavailability. PO assesses oral absorption.
Dose Level 2 mg/kg (IV), 10 mg/kg (PO)A low IV dose avoids solubility issues; a higher PO dose accounts for potential poor absorption.
Blood Collection IV: 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hrCaptures the rapid distribution and slower elimination phases.
Blood Collection PO: 15, 30 min; 1, 2, 4, 8, 24 hrCaptures the absorption phase (Tmax) and elimination.
Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis Formulation Compound Formulation Acclimation Animal Acclimation Dose_PO Oral (PO) Dosing Acclimation->Dose_PO Dose_IV Intravenous (IV) Dosing Acclimation->Dose_IV Blood_Collection Serial Blood Sampling Dose_PO->Blood_Collection Dose_IV->Blood_Collection Plasma_Separation Centrifugation & Plasma Isolation Blood_Collection->Plasma_Separation Storage Store Plasma @ -80°C Plasma_Separation->Storage LCMS LC-MS/MS Bioanalysis Storage->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, t½) LCMS->PK_Calc

Caption: Workflow for a rodent pharmacokinetic study.

Efficacy (Pharmacodynamic) Studies: Selecting the Right Model

The choice of an animal model for efficacy testing is entirely dependent on the therapeutic hypothesis for this compound. Based on published activities of picolinamide derivatives, we present protocols for three distinct therapeutic areas: oncology, metabolic disease, and infectious disease.

Oncology: Melanoma Xenograft Model

Rationale: Certain picolinamide analogs have shown high uptake and targeting ability in melanoma models, suggesting a potential role in either therapy or diagnostics for this cancer type.[8] The B16F10 syngeneic model in C57BL/6 mice is a widely used and aggressive melanoma model.

Protocol 2: Efficacy in a B16F10 Melanoma Syngeneic Model

  • Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁵ B16F10 cells in 100 µL of sterile PBS into the right flank of 8-10 week old C57BL/6 mice.

  • Monitoring & Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 80-120 mm³, randomize animals into treatment groups (e.g., Vehicle, this compound at 10, 30, 100 mg/kg, Positive Control).

  • Treatment: Administer treatment as per the dosing regimen determined from PK studies (e.g., once daily via oral gavage).

  • Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI).

    • Euthanize animals if tumors exceed 2000 mm³ or if body weight loss exceeds 20%.

  • Terminal Collection: At the end of the study, collect tumors and major organs for histopathology or biomarker analysis.

Experimental Workflow: Oncology Efficacy Study

G cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Implant Implant B16F10 Cells in C57BL/6 Mice Monitor_Growth Monitor Tumor Growth Implant->Monitor_Growth Randomize Randomize into Groups (Tumor Volume ~100 mm³) Monitor_Growth->Randomize Treat Administer Vehicle or This compound Daily Randomize->Treat Measure Measure Tumor Volume & Body Weight 2x/week Treat->Measure Endpoint Study Endpoint Reached (e.g., Day 21) Measure->Endpoint Continue until endpoint Collect Collect Tumors & Organs Endpoint->Collect Analyze Calculate TGI & Perform Statistical Analysis Collect->Analyze

Caption: Workflow for a tumor xenograft efficacy study.

Metabolic Disease: HFD/STZ-Induced Diabetes Model

Rationale: Picolinamide derivatives have been successfully developed as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome. These compounds have shown efficacy in mouse models of diabetes by reducing blood glucose and insulin levels.[2][9]

Protocol 3: Efficacy in a High-Fat Diet/Streptozotocin (HFD/STZ) Mouse Model

  • Disease Induction: Feed C57BL/6 mice a high-fat diet (e.g., 60% kcal from fat) for 4-6 weeks to induce insulin resistance.

  • STZ Administration: Administer a low dose of streptozotocin (STZ), a pancreatic β-cell toxin, to induce partial insulin deficiency and overt hyperglycemia.

  • Confirmation of Diabetes: Monitor fasting blood glucose. Animals with glucose levels >250 mg/dL are considered diabetic and are used for the study.

  • Randomization & Treatment: Randomize diabetic mice into treatment groups and begin daily administration of this compound or vehicle.

  • Key Endpoints:

    • Weekly: Fasting blood glucose and body weight.

    • Terminal: Plasma insulin, HbA1c levels.

    • Functional: An Oral Glucose Tolerance Test (OGTT) can be performed to assess improvements in glucose disposal.

Infectious Disease: C. difficile Infection Model

Rationale: Novel picolinamide antibacterials have demonstrated high potency and selectivity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. A key feature for such drugs is high concentration in the gut with minimal systemic absorption.[1]

Protocol 4: Efficacy in a Mouse Model of C. difficile Infection (CDI)

  • Gut Microbiota Disruption: Administer a cocktail of antibiotics (e.g., kanamycin, gentamicin, colistin) in the drinking water for 3-5 days to make the mice susceptible to C. difficile colonization.

  • Infection: On the day of infection, switch to regular water and administer a single dose of clindamycin. 24 hours later, challenge the mice with an oral gavage of C. difficile spores.

  • Treatment: Begin treatment with this compound, vehicle, or a positive control (e.g., vancomycin) 6-8 hours post-infection.

  • Monitoring & Endpoints:

    • Monitor animals daily for clinical signs of disease, including weight loss, diarrhea, and mortality.

    • The primary endpoint is survival over a 10-14 day period.

    • Secondary endpoints can include measuring C. difficile bacterial load and toxin levels in fecal samples.

Preliminary Safety and Toxicology Assessment

Before proceeding to multi-dose efficacy studies, a dose range-finding or acute toxicity study is crucial to identify a well-tolerated dose range and establish the Maximum Tolerated Dose (MTD). This minimizes animal morbidity and ensures that efficacy is not confounded by toxicity.

Protocol 5: Acute Toxicity and Dose Range Finding Study
  • Animal Allocation: Use a small group of healthy mice (e.g., n=2-3 per group).

  • Dose Escalation: Administer single, escalating doses of this compound to different groups (e.g., 30, 100, 300, 1000 mg/kg).

  • Clinical Observation: Closely monitor animals for 7-14 days for any signs of toxicity, such as:

    • Changes in posture, gait, or behavior.

    • Ruffled fur, lethargy, or loss of appetite.

    • Significant body weight loss (>15%).

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

  • Histopathology: At the end of the observation period, major organs (liver, kidney, spleen, heart, lungs) should be collected for histopathological analysis to identify any potential organ toxicity. For comprehensive guidance on toxicological profiling, resources from the Agency for Toxic Substances and Disease Registry (ATSDR) are invaluable.[10][11]

Logical Framework: Integrating PK, PD, and Safety

G PK Step 1: Pharmacokinetics (PK) Determine Cmax, t½, AUC Tox Step 2: Acute Toxicology Determine Maximum Tolerated Dose (MTD) PK->Tox Informs dose selection PD Step 3: Pharmacodynamics (PD) Efficacy in Disease Model PK->PD Informs dosing frequency Tox->PD Sets upper dose limit Decision Go / No-Go Decision for Further Development PD->Decision

Sources

Application Notes and Protocols for Assessing the Bioavailability of 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to methodologies for assessing the oral bioavailability of 5-Methoxypicolinamide, a novel small molecule entity. The following protocols and application notes are designed to provide a robust framework for researchers in the field of drug development, ensuring scientific integrity and generating reliable data for preclinical evaluation.

Introduction: Understanding the Journey of this compound in the Body

The oral bioavailability of a drug candidate like this compound is a critical determinant of its therapeutic potential. It represents the fraction of an orally administered dose that reaches systemic circulation in an unchanged form. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount. This guide will detail a multi-tiered approach, combining in vitro and in vivo methods to build a comprehensive bioavailability profile.

While specific experimental data for this compound is not extensively available in public literature, its structure as a substituted picolinamide suggests key areas of investigation. Picolinamide derivatives are known to undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Potential metabolic pathways could include O-demethylation of the methoxy group and hydroxylation of the pyridine ring. The primary analytical technique for quantification in biological matrices will likely be Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[1][2][3]

A Multi-faceted Approach to Bioavailability Assessment

The assessment of this compound's bioavailability will be approached through a logical, stepwise progression of experiments. This begins with fundamental physicochemical characterization, moves to in vitro models that predict absorption and metabolism, and culminates in in vivo pharmacokinetic studies to provide a holistic view of the drug's behavior in a living system.[4][5]

bioavailability_workflow cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Integration & Interpretation A Physicochemical Properties (Solubility, LogP, pKa) B Analytical Method Development (LC-MS/MS) A->B C Intestinal Permeability (Caco-2 Assay) B->C D Metabolic Stability (Liver Microsome Assay) C->D E Pharmacokinetic Study (Rodent Model) D->E F Bioavailability Calculation & Modeling E->F

Figure 1: A tiered approach for assessing the bioavailability of this compound.

Part 1: Foundational Physicochemical and Analytical Characterization

A solid foundation for any bioavailability study lies in understanding the intrinsic properties of the drug molecule and having a reliable method for its quantification.

Physicochemical Properties

Key physicochemical parameters dictate the drug's behavior in the gastrointestinal tract and its ability to cross biological membranes.

PropertyImportance in BioavailabilityPredicted/Exemplary Values for a Picolinamide Derivative
Aqueous Solubility Essential for dissolution in the GI tract prior to absorption.Moderately soluble (predicted).
LogP (Lipophilicity) Influences membrane permeability and plasma protein binding.1.5 - 3.0 (predicted).
pKa Determines the ionization state at different physiological pH values, affecting solubility and permeability.Basic pKa on the pyridine nitrogen (predicted).

Note: The values in the table are hypothetical predictions for a compound like this compound and should be experimentally determined.[6][7][8]

Analytical Method Development and Validation

A robust and validated bioanalytical method is crucial for accurate quantification of this compound in biological matrices. LC-MS/MS is the gold standard for this purpose.[3][9][10]

Protocol: LC-MS/MS Method Development for this compound in Plasma

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Sample Preparation:

    • Protein precipitation is a common and efficient method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical starting gradient could be 5-95% B over 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is likely suitable for a pyridine-containing compound.

    • MRM Transitions: Optimize the precursor ion (the protonated molecule [M+H]+) and at least two product ions for both this compound and the internal standard.

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[11][12]

Part 2: In Vitro Assessment of Absorption and Metabolism

In vitro models provide valuable early insights into the potential in vivo behavior of a drug, helping to identify potential liabilities before moving into more complex and costly animal studies.[13][14][15]

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium.[16][17] This assay determines the rate of transport of a compound across the cell monolayer, providing an estimate of its intestinal permeability.

caco2_workflow A Seed Caco-2 cells on Transwell inserts B Culture for ~21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add this compound to apical (A) or basolateral (B) side C->D E Incubate and collect samples from the receiver chamber at set time points D->E F Quantify concentration by LC-MS/MS E->F G Calculate Apparent Permeability (Papp) F->G

Figure 2: Workflow for the Caco-2 permeability assay.

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). A TEER value above a predetermined threshold indicates a well-formed monolayer.

  • Transport Experiment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • This compound (typically at a concentration of 1-10 µM) is added to the donor chamber (apical side for A-to-B transport, basolateral for B-to-A).

    • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis: The concentration of this compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Interpretation of Caco-2 Results:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Moderate
> 10High

An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters, such as P-glycoprotein.[17]

Metabolic Stability: The Liver Microsome Assay

This assay assesses the susceptibility of this compound to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[19][20]

Protocol: Human Liver Microsome Stability Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (typically 0.5 mg/mL final concentration) and this compound (typically 1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding a NADPH-regenerating system. A control reaction without the NADPH system is also run to account for non-enzymatic degradation.

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[21][22]

Interpretation of Metabolic Stability Results:

Half-life (t½)Stability Classification
< 10 minLow
10 - 60 minModerate
> 60 minHigh

Part 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of this compound in a living system.[5][23][24] Rodent models, such as rats or mice, are commonly used in early-stage drug development.

Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are a common choice. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer this compound (e.g., 1-2 mg/kg) as a bolus injection through the tail vein. This group serves as the reference for determining absolute bioavailability.

    • Oral (PO) Group: Administer this compound (e.g., 5-10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[25][26]

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to determine key pharmacokinetic parameters from the plasma concentration-time data.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
Elimination half-life.
CL Clearance.
Vd Volume of distribution.
F (%) Absolute bioavailability, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Conclusion: Synthesizing the Data for a Complete Picture

By integrating the data from physicochemical characterization, in vitro assays, and in vivo studies, a comprehensive understanding of the oral bioavailability of this compound can be achieved. This integrated approach, as outlined in these application notes and protocols, provides a robust framework for making informed decisions in the drug development process, ultimately guiding the path towards a potentially successful therapeutic agent. Adherence to these scientifically sound and validated methods is essential for generating high-quality, reproducible data that meets regulatory expectations.[11][27][28][29]

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • FDA releases new guidance on bioavailability studies. GaBI Journal. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]

  • FDA releases guidance on bioavailability and bioequivalence study samples. European Pharmaceutical Review. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • REGULATORY GUIDELINES FOR CONDUCTING BIOAVAILABILITY AS PER USFDA. GSC Biological and Pharmaceutical Sciences. [Link]

  • Guidance for Industry on Bioavailability and Bioequivalence Studies for Orally Administered Drug Products-General Considerations; Availability. Federal Register. [Link]

  • Caco2 assay protocol. 123charleston. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • New in vitro bioavailability models to avoid animal studies. University of Southern Denmark. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Link. [Link]

  • Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA. [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Symposium Series. [Link]

  • Absorption and Efficacy Studies by In Vitro Models. Mérieux NutriSciences. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • 3.7. In Vivo Pharmacokinetic Study. Bio-protocol. [Link]

  • Metabolism of Methoxyphenamine in Extensive and Poor Metabolizers of Debrisoquin. PubMed. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Springer. [Link]

  • Analytical Methods. CORE. [Link]

  • Development & Validation of LC–MS/MS Assay for 5-Amino-1-Methyl Quinolinium in Rat Plasma: Application to Pharmacokinetic and Oral Bioavailability Studies. ResearchGate. [Link]

  • Methyl 5-methylpicolinate. PubChem - NIH. [Link]

  • Trends in the biochemical pharmacology of 5'-deoxy-5'-methylthioadenosine. PubMed. [Link]

  • A study of the oxidation and acetylation of sulphonamide drugs and related compounds in the rabbit. PMC - NIH. [Link]

  • ME1034631. Metabolomics Workbench : NIH Data Repository. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methoxypicolinamide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-Methoxypicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield is a common issue that can stem from several factors. A systematic troubleshooting approach is essential to pinpoint the root cause.[1][2]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: The purity of your 5-methoxypyridine-2-carboxylic acid and the amine source is critical.[1] Contaminants can interfere with the reaction.

    • Troubleshooting:

      • Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

      • Use freshly acquired or purified reagents. 5-methoxypyridine-2-carboxylic acid is commercially available from various suppliers.[3][4]

  • Inefficient Amide Coupling Method: The direct condensation of a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium carboxylate salt.[5][6] Heating is often required to drive the dehydration to form the amide bond.[6][7]

    • Troubleshooting:

      • Method 1: Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive species. The most common method is the formation of an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9]

      • Method 2: Use of Coupling Reagents: Employ coupling reagents that facilitate amide bond formation by activating the carboxylic acid in situ. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yield.[10][11][12]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the efficiency of the amidation reaction.[1][10]

    • Troubleshooting:

      • Temperature: If using a direct thermal condensation method, ensure the temperature is high enough to drive off the water formed during the reaction.[5] However, excessively high temperatures can lead to decomposition. For coupling reagent-mediated reactions, the optimal temperature may vary.

      • Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used.[10][13][14] The solvent should be anhydrous, especially when using moisture-sensitive reagents like acyl chlorides or some coupling reagents.[1]

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.[1]

  • Presence of Water: Moisture can hydrolyze activated intermediates (like acyl chlorides) back to the carboxylic acid or deactivate certain coupling reagents, thus inhibiting the reaction.[1]

    • Troubleshooting:

      • Use anhydrous solvents.[1]

      • Dry all glassware thoroughly before use.[15]

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired this compound, but I am also observing significant amounts of impurities, which is complicating purification and lowering my isolated yield. What are these impurities and how can I minimize them?

Answer: The formation of impurities is often linked to side reactions. Identifying the nature of these impurities can provide clues to optimize the reaction conditions.

Potential Causes & Solutions:

  • Side Reactions from Coupling Reagents: Carbodiimide coupling reagents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove.

    • Troubleshooting:

      • The addition of HOBt or HOAt can minimize the formation of N-acylurea.[11]

      • Choose a water-soluble carbodiimide like EDC, as the resulting urea byproduct is also water-soluble and can be easily removed during aqueous workup.[10]

  • Racemization (if applicable): If your amine or carboxylic acid contains a chiral center, the harsh conditions or certain reagents can lead to racemization.

    • Troubleshooting:

      • The use of additives like HOBt or HOAt is known to suppress racemization.[11]

      • Mild coupling reagents and reaction conditions are preferred.

  • Chlorination of the Pyridine Ring: When using thionyl chloride to generate the acyl chloride from picolinic acid derivatives, chlorination of the pyridine ring at the 4-position has been observed as a side reaction.[9][16]

    • Troubleshooting:

      • Carefully control the reaction temperature and the amount of thionyl chloride used.

      • Consider using oxalyl chloride as an alternative to thionyl chloride, which may reduce the likelihood of this side reaction.

      • If the chlorinated byproduct is formed, it can often be separated by column chromatography.[9]

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized this compound, but I am struggling to purify it effectively from the reaction mixture. What are the best practices for purification?

Answer: Effective purification is key to obtaining a high-purity product and an accurate yield.

Potential Causes & Solutions:

  • Co-elution with Byproducts: The polarity of your product and impurities might be very similar, making separation by column chromatography challenging.[1]

    • Troubleshooting:

      • Optimize the solvent system for column chromatography using TLC to achieve better separation.

      • Consider using a different stationary phase (e.g., alumina) if silica gel is not effective.[1]

  • Product Loss During Workup: Significant amounts of the product can be lost during the extraction and washing steps.[17]

    • Troubleshooting:

      • Aqueous Workup: Ensure the pH of the aqueous layer is adjusted to a level where your product is in its neutral, less water-soluble form before extraction.

      • Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.[1]

      • Minimize Washes: Reduce the number of aqueous washes to minimize the loss of any partially water-soluble product.[1]

  • Product Instability on Silica Gel: Some compounds can decompose on acidic silica gel.[1]

    • Troubleshooting:

      • Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[1]

      • Consider alternative purification methods such as recrystallization or distillation if applicable.

II. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with a high yield?

A1: While several methods exist, a highly reliable approach involves the use of a coupling reagent. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) in an anhydrous aprotic solvent like DMF or DCM is often effective.[11] This method generally proceeds under mild conditions, minimizes side reactions, and simplifies purification due to the water-solubility of the urea byproduct.[10]

Q2: How do I choose the right solvent for my reaction?

A2: The ideal solvent should dissolve your starting materials, be inert to the reagents, and have an appropriate boiling point for the desired reaction temperature. For many amidation reactions, polar aprotic solvents such as DMF, THF, and DCM are good choices.[10][13][14] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[1] In some cases, higher boiling point solvents like toluene or p-cymene can be advantageous for thermal condensation methods, as higher temperatures can lead to better yields.[18]

Q3: My reaction seems to stall before all the starting material is consumed. What should I do?

A3: A stalled reaction can be due to several factors.[15][17] First, re-verify the quality and stoichiometry of your reagents. If a coupling reagent is being consumed by a side reaction (e.g., with residual water), you may need to add more of the reagent. Monitoring the reaction by TLC or LC-MS can help you determine if the reaction is truly stalled or just very slow. If the reaction is slow, extending the reaction time or slightly increasing the temperature may help.

Q4: Can I directly react 5-methoxypyridine-2-carboxylic acid with an amine by just heating them together?

A4: While direct thermal condensation is possible, it often requires high temperatures to overcome the activation barrier and remove the water formed.[5][19] This can lead to decomposition of starting materials or products. The initial reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable salt, which must be heated to dehydrate to the amide.[5][6] Using a coupling reagent is generally a more controlled and efficient method.[8]

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis using EDC/HOBt

This protocol provides a step-by-step method for the synthesis of this compound using EDC as a coupling reagent.

Materials:

  • 5-methoxypyridine-2-carboxylic acid

  • Amine (e.g., ammonia solution or an amine salt)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-methoxypyridine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to activate the carboxylic acid.

  • Slowly add the amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary: Influence of Coupling Reagents on Amide Synthesis Yield

The choice of coupling reagent and additives can significantly impact the final yield. The following table summarizes typical yields for amidation reactions using different coupling systems.

Coupling SystemTypical Yield Range (%)Key Advantages
DCC60-85Inexpensive
DCC/HOBt75-95Reduces side reactions and racemization
EDC/HOBt80-98Water-soluble byproducts, easy purification[10]
EDC/HOAt85-99Highly efficient, suppresses racemization[11]

IV. Visual Diagrams

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, LC-MS) Start->Analyze_Crude Optimize_Reaction Optimize Reaction (Coupling Reagent, Temp) Check_Purity->Optimize_Reaction Review_Conditions->Optimize_Reaction Side_Products Side Products Identified? Analyze_Crude->Side_Products Optimize_Purification Optimize Purification (Solvent System, Workup) Side_Products->Optimize_Purification No Side_Products->Optimize_Reaction Yes Success Improved Yield Optimize_Purification->Success Optimize_Reaction->Success

Caption: A systematic workflow for diagnosing and resolving low yield issues in synthesis.

General Reaction Mechanism for Amide Formation using EDC/HOBt

Amide_Formation cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 5-Methoxypyridine- 2-carboxylic Acid Active_Ester O-acylisourea (Active Intermediate) Carboxylic_Acid->Active_Ester + EDC EDC EDC Amide This compound Active_Ester->Amide + Amine Urea Urea Byproduct Active_Ester->Urea + Amine HOBt_Ester HOBt Active Ester Active_Ester->HOBt_Ester + HOBt - Urea Amine Amine (R-NH2) HOBt HOBt HOBt_Ester->Amide + Amine - HOBt

Caption: The reaction pathway for amide synthesis mediated by EDC and HOBt.

V. References

  • Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering.

  • Technical Support Center: Optimizing Organic Reaction Yields. Benchchem.

  • Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.

  • Optimization of the amidation and imidation reactions. ResearchGate.

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.

  • Condition optimization for the amidation reaction. ResearchGate.

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications.

  • What could be reason for getting a very low yield in organic chemistry?. Quora.

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Chemistry Stack Exchange.

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester.

  • Troubleshooting low yield during the chemical synthesis of Episappanol. Benchchem.

  • Amide formation from carboxylic acid derivatives. Khan Academy. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central.

  • Making Amides from Carboxylic Acids. Chemistry LibreTexts.

  • 5-methoxypyridine-2-carboximidamide. A2B Chem.

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.

  • Innovating with 5-Methoxypyridine-2-carbaldehyde: A Key Intermediate for Future Technologies. NINGBO INNO PHARMCHEM CO.,LTD..

  • 5-Methoxypyridine-2-carboxylic acid. Synchem.

  • Process for synthesis of picolinamides. Google Patents.

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Europe PMC. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Synthesis of picolinamide amide derivatives. Reagents and conditions:. ResearchGate. [Link]

  • 5-methoxypyridine-2-carboxylic acid. ChemBK. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

Sources

Technical Support Center: Troubleshooting 5-Methoxypicolinamide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxypicolinamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. By understanding the underlying scientific principles, you can effectively troubleshoot and optimize your crystallization processes.

I. Understanding this compound: Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of this compound's properties is crucial. While extensive experimental data is not always readily available for every compound, we can consolidate known and predicted properties to inform our approach.

PropertyValue/InformationSource
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98.0%[1]
Storage Temperature 2-8°C[1]
Topological Polar Surface Area (TPSA) 67.9 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

The presence of hydrogen bond donors and acceptors, along with its polarity, suggests that solvent selection will be a critical factor in successful crystallization.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the crystallization of this compound.

Q1: What is the best starting point for solvent selection for this compound crystallization?

A1: Given the polar nature of this compound, polar solvents are a logical starting point. Lower alcohols like methanol, ethanol, and isopropanol are often good candidates.[3] Additionally, solvents such as acetone, tetrahydrofuran (THF), and dioxane can be effective.[3] For compounds that are sparingly soluble, a mixed solvent system may be necessary. For instance, dissolving the compound in a "good" solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature and then introducing a miscible "anti-solvent" in which the compound is insoluble can induce crystallization.[4][5]

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is low, if it is highly impure, or if the solution is cooled too rapidly.[6]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to redissolve the oil. Add a small amount of additional solvent to slightly decrease the supersaturation level.[6][7]

  • Slow Cooling: Allow the solution to cool much more slowly. This can be achieved by leaving the flask on a hot plate that is turned off or by insulating the flask.[6][8] Slow cooling provides molecules more time to orient themselves into a crystal lattice.[9]

  • Solvent System Modification: If using a mixed solvent system, try adjusting the ratio of the solvents. Sometimes adding more of the "good" solvent can prevent premature oiling.[7]

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: The failure of crystals to form is typically due to either the solution not being sufficiently supersaturated or a high energy barrier for nucleation.[10][11]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[7]

    • Seeding: If you have a few crystals of pure this compound, add a single "seed" crystal to the solution. This will act as a template for further crystal growth.[6]

  • Increase Supersaturation:

    • Evaporation: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.[6] Be careful not to evaporate too much, as this can lead to rapid crystallization and impurity incorporation.[7]

    • Cooling: Further cool the solution in an ice bath. Lower temperatures decrease the solubility of the compound, which can help induce crystallization.[9]

III. In-Depth Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for persistent crystallization challenges.

Scenario 1: Rapid Crystallization Leading to Impure Product

Problem: Upon cooling, a large amount of solid crashes out of the solution immediately, trapping impurities.

Cause: The solution is too supersaturated, leading to excessively rapid nucleation and growth.[7] An ideal crystallization process involves the formation of some crystals within about 5 minutes, with continued growth over 20 minutes.[7]

Solution Workflow:

G start Rapid Crystallization Occurs step1 Re-heat the solution to re-dissolve the solid. start->step1 step2 Add a small amount of additional hot solvent (1-2 mL). step1->step2 step3 Ensure complete dissolution. step2->step3 step4 Allow the solution to cool slowly and undisturbed. step3->step4 step5 Monitor crystal formation. step4->step5 outcome1 Slower, more controlled crystallization observed. step5->outcome1 Success outcome2 Crystallization is still too rapid. step5->outcome2 Problem Persists step6 Repeat steps 1-3 with a slightly larger volume of additional solvent. outcome2->step6 step6->step1

Caption: Workflow for addressing rapid crystallization.

Scenario 2: Poor Yield

Problem: After filtration, the amount of recovered crystalline material is very low (e.g., less than 20%).

Cause: This is often due to using too much solvent, which results in a significant amount of the compound remaining dissolved in the mother liquor.[7]

Troubleshooting Protocol:

  • Assess the Mother Liquor:

    • Take a small sample of the filtrate (mother liquor) on a glass stirring rod and allow the solvent to evaporate. If a significant amount of solid residue remains, too much solvent was used.[7]

  • Recovery and Re-crystallization:

    • If the mother liquor contains a substantial amount of product, you can attempt to recover it.

    • Reduce the volume of the mother liquor by gentle heating or using a rotary evaporator.[6]

    • Cool the concentrated solution to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Optimization for Future Experiments:

    • Carefully record the volume of solvent used in the initial, unsuccessful attempt.

    • In the next crystallization, use a reduced amount of solvent. It is crucial to add the hot solvent portion-wise until the solid just dissolves.

Scenario 3: Polymorphism - Obtaining an Undesired Crystal Form

Problem: The crystallized product has different physical properties (e.g., melting point, solubility, XRD pattern) than the desired form of this compound.

Cause: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[12][13] Picolinamide and its derivatives are known to exhibit polymorphism.[12] The formation of a specific polymorph can be influenced by factors such as solvent, temperature, and cooling rate.[13][14]

Investigative Approach:

G start Undesired Polymorph Obtained step1 Characterize the obtained polymorph (DSC, XRD, Microscopy). start->step1 step2 Systematically vary crystallization parameters. step1->step2 param1 Solvent System step2->param1 param2 Cooling Rate step2->param2 param3 Temperature step2->param3 step3 Analyze the crystal form obtained under each new condition. param1->step3 param2->step3 param3->step3 outcome Identify conditions that yield the desired polymorph. step3->outcome

Caption: Decision tree for investigating polymorphism.

Experimental Considerations:

  • Solvent Screening: Perform crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to identify phase transitions and determine the thermodynamic relationship between polymorphs.[13][14]

  • Slurry Experiments: Stirring a mixture of the polymorphs in a solvent at a specific temperature can help determine the more stable form at that temperature.[13]

IV. The Science of Crystallization: Key Principles

A deeper understanding of the fundamental principles of crystallization can empower your troubleshooting efforts.

Nucleation and Crystal Growth

Crystallization is a two-step process:

  • Nucleation: The initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution.[8][9][11] This is the rate-limiting step and requires overcoming an energy barrier.[11]

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to an increase in crystal size.[8][9]

The rate of nucleation and growth are influenced by factors such as:

  • Supersaturation: The driving force for crystallization. A higher degree of supersaturation generally leads to faster nucleation.[9][15]

  • Temperature: Affects both solubility and molecular kinetics.[10]

  • Impurities: Can either inhibit or promote nucleation and can be incorporated into the crystal lattice, affecting purity.[16]

  • Solvent: The interaction between the solvent and solute molecules plays a critical role in both nucleation and growth.[15]

By carefully controlling these factors, you can guide the crystallization process to achieve the desired outcome in terms of crystal size, form, and purity.

V. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]

  • Filter Dryer. (2025, March 10). Troubleshooting Common Issues in Vacuum Crystallizer Equipment. [Link]

  • Braga, D., Grepioni, F., Maini, L., & Polito, M. (2025, August 10). Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. ResearchGate. [Link]

  • De Yoreo, J. J., & Vekilov, P. G. (n.d.). Principles of Crystal Nucleation and Growth. [Link]

  • JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Lambart, S. (2022, October 5). L9: Crystal growth and nucleation. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). 3: Physical chemistry of crystal growth. [Link]

  • Altum Technologies. (2023, September 20). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. [Link]

  • MDPI. (n.d.). Nucleation and Crystal Growth: Recent Advances and Future Trends. [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • Google Patents. (n.d.). EP0994880B1 - Crystalline macrolides and process for their preparation.

  • Royal Society of Chemistry. (n.d.). Polymorphism and phase transformations of a cocrystal of nicotinamide and pimelic acid. [Link]

  • National Institutes of Health. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • ResearchGate. (2025, August 10). Polymorphism and phase transformations of a cocrystal of nicotinamide and pimelic acid. [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

  • ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. [Link]

  • CoLab. (2025, May 2). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.

  • MDPI. (2023, August 29). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase. [Link]

  • PubMed. (n.d.). Crystallization pathways and kinetics of carbamazepine-nicotinamide cocrystals from the amorphous state by in situ thermomicroscopy, spectroscopy, and calorimetry studies. [Link]

Sources

Technical Support Center: Addressing 5-Methoxypicolinamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous solutions. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you might be encountering during your work. The question-and-answer format is designed to help you quickly identify your issue and implement a solution.

Question 1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). I see solid material at the bottom of my vial. What is my first step?

Answer: This is a classic sign of exceeding the equilibrium solubility of the compound in your chosen solvent system. Before exploring more complex solutions, it's crucial to confirm the basics.

  • Causality: this compound, like many organic molecules with aromatic structures, is expected to have limited intrinsic aqueous solubility. The visible solid indicates that the concentration you are trying to achieve is higher than the saturation point in neutral aqueous media.

  • Immediate Actions:

    • Energy Input: Ensure you have provided adequate energy to facilitate dissolution. This includes vigorous vortexing for several minutes and gentle warming (e.g., to 37°C), as solubility often increases with temperature.[1] Be cautious with heating, as it can degrade some compounds.

    • Sonication: If a vortex mixer is insufficient, use a bath sonicator for 10-15 minutes. This can help break up aggregates and increase the surface area of the solid, promoting dissolution.[2]

    • Confirmation of Saturation: If solid material persists after these steps, you have likely created a saturated solution. Any further attempts to add more compound without modifying the vehicle will be unsuccessful.

Question 2: I need to prepare a 10 mM stock solution, but it's not dissolving in water. What common laboratory solvents should I try?

Answer: For creating concentrated stock solutions of poorly soluble compounds, the use of organic co-solvents is a standard and effective practice.[3][4] The goal is to dissolve the compound at a high concentration in a water-miscible organic solvent, which can then be diluted into your aqueous experimental medium.

  • Expert Insight: The choice of co-solvent is critical. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a broad range of polar and non-polar compounds.[4] Other common options include ethanol, N-Methyl-2-pyrrolidone (NMP), and polyethylene glycols (e.g., PEG200).[4]

  • Recommended Workflow:

    • Attempt to dissolve your this compound in 100% DMSO to your target concentration (e.g., 10 mM).

    • Once fully dissolved, this stock can be serially diluted into your aqueous buffer.

    • Critical Consideration: Pay close attention to the final concentration of the organic solvent in your aqueous medium. Most cell-based assays are sensitive to organic solvents, and it is best practice to keep the final DMSO concentration below 0.5% (v/v) to avoid off-target effects.

Question 3: I successfully dissolved my this compound in DMSO, but when I dilute it into my aqueous buffer, a precipitate forms. Why is this happening and how can I prevent it?

Answer: This phenomenon is known as "crashing out" and occurs when the compound, which is stable in the high-concentration organic stock, becomes insoluble as it is introduced to the predominantly aqueous environment. The co-solvent is diluted to a point where it can no longer maintain the drug in solution.

  • Mechanistic Explanation: You have created a supersaturated aqueous solution upon dilution, which is thermodynamically unstable. The compound rapidly precipitates out to return to its lower equilibrium solubility in the final solvent mixture.

  • Troubleshooting Strategies:

    • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 5 mM instead of 10 mM). This will result in a lower concentration of the compound in the final aqueous solution, which may be below the solubility limit.

    • Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous buffer in smaller aliquots while continuously vortexing. This can sometimes prevent localized high concentrations that trigger precipitation.

    • Incorporate Surfactants or Solubilizers: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a solubilizing agent like Kolliphor® EL to your aqueous buffer can help maintain the compound's solubility by forming micelles.[2][3]

Question 4: My experimental protocol requires a neutral pH, but I've heard that pH adjustment can improve solubility. How does this apply to this compound?

Answer: Adjusting the pH is one of the most effective methods for solubilizing ionizable compounds.[1][2] this compound has a basic nitrogen atom on its pyridine ring. This allows it to be protonated and form a more soluble salt at an acidic pH.

  • Chemical Principle: Most drugs are weak acids or bases.[5] By lowering the pH of the solution to more than 2 units below the compound's pKa, you can fully ionize a basic compound.[5] This ionic form is generally much more soluble in aqueous media than the neutral form.

  • Practical Application:

    • Try dissolving this compound in a buffer with a lower pH, for example, a citrate buffer at pH 3 or 4.

    • You can also dissolve the compound in a dilute acidic solution, such as 0.1 M HCl, and then carefully titrate the pH back up towards your desired experimental pH. Be aware that the compound may precipitate as you approach its pKa and the neutral form begins to dominate.

  • Visualizing the pH Effect:

    pH_Solubility cluster_pH Effect of pH on this compound Low_pH Low pH (e.g., pH < 4) Protonated Pyridine Ring High_Solubility High Aqueous Solubility (Salt Form) Low_pH->High_Solubility Favors Ionization Neutral_pH Neutral pH (e.g., pH 7.4) Predominantly Neutral Form Low_Solubility Low Aqueous Solubility (Free Base) Neutral_pH->Low_Solubility Favors Neutral Species

    Caption: The relationship between pH and the solubility of this compound.

Frequently Asked Questions (FAQs)

What is the expected aqueous solubility of this compound?

While extensive experimental data for this compound is not widely published, data for the related compound 5-Methoxypicolinimidamide hydrochloride suggests it is "very soluble" with a predicted solubility of 2.83 mg/mL.[6] It is important to note that this is for a hydrochloride salt, which is expected to be more soluble than the free base form of this compound. The free base will likely have significantly lower aqueous solubility.

What are some advanced formulation strategies if co-solvents and pH adjustments are insufficient?

For challenging cases, several advanced drug delivery technologies can be employed to enhance solubility and bioavailability.[3][7][8] These are typically used in later-stage drug development but are worth knowing:

  • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[3][9]

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the drug in a hydrophilic shell.[3]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and, consequently, the dissolution rate.[7][10]

How can I accurately determine the solubility of this compound in my specific buffer?

The gold standard for determining equilibrium solubility is the shake-flask method .[5]

  • Methodology: An excess amount of the solid compound is added to your buffer of choice in a sealed vial. The vial is then agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. After this period, the solution is filtered to remove the undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique like HPLC-UV.[11]

Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening

  • Objective: To identify an effective co-solvent system for a 10 mM stock solution.

  • Materials: this compound, DMSO, Ethanol (95%), PEG400, microcentrifuge tubes.

  • Procedure: a. Weigh out the appropriate amount of this compound to make 1 mL of a 10 mM solution into three separate tubes. b. To the first tube, add 1 mL of DMSO. c. To the second tube, add 1 mL of Ethanol. d. To the third tube, add 1 mL of PEG400. e. Vortex each tube vigorously for 2 minutes. f. Sonicate for 15 minutes if necessary. g. Visually inspect for complete dissolution. The solvent that achieves complete dissolution with the least energy input is the preferred choice.

  • Data Recording:

Co-SolventVisual Observation (Clear, Hazy, Precipitate)Comments
DMSO
Ethanol
PEG400

Protocol 2: pH-Dependent Solubility Assessment

  • Objective: To qualitatively assess the effect of pH on solubility.

  • Materials: this compound, 0.1 M Citrate Buffer (pH 3.0), Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M Carbonate Buffer (pH 9.0).

  • Procedure: a. Prepare three tubes, each with 1 mg of this compound. b. Add 1 mL of the pH 3.0 buffer to the first tube. c. Add 1 mL of the pH 7.4 buffer to the second tube. d. Add 1 mL of the pH 9.0 buffer to the third tube. e. Vortex all tubes for 5 minutes. f. Let the tubes stand for 30 minutes and observe the amount of undissolved material.

  • Interpretation: A significant decrease in undissolved material at pH 3.0 compared to pH 7.4 would confirm that acidification increases the solubility of this compound.

  • Workflow for Solubility Enhancement:

    Solubility_Workflow Start Start: Compound fails to dissolve in aqueous buffer Initial_Steps Apply Energy: Vortex, Sonicate, Gentle Heat Start->Initial_Steps Check1 Is it dissolved? Initial_Steps->Check1 Co_Solvent Strategy 1: Use Co-solvent (e.g., DMSO) for stock solution Check1->Co_Solvent No Success Success: Soluble Proceed with experiment Check1->Success Yes Check2 Does it precipitate upon dilution? Co_Solvent->Check2 pH_Adjust Strategy 2: pH Modification (Acidic Buffer) Check2->pH_Adjust Yes Check2->Success No pH_Adjust->Success Failure Further optimization needed: Consider advanced methods pH_Adjust->Failure

    Caption: A decision-making workflow for troubleshooting solubility issues.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Formulation strategies for poorly soluble drugs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. 2011.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Determining the Solubility Rules of Ionic Compounds. JoVE. 2015.
  • PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • increase drug solubility: Topics by Science.gov. Science.gov.
  • Simultaneously improving tabletability and solubility of diclofenac by cocrystalliz
  • 5-Methoxypicolinimidamide hydrochloride. Ambeed.com.
  • Methods of solubility enhancements. Slideshare.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Improving solubility – a close look at available approaches. Merck Millipore.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • physicochemical properties of Methyl 5-hydroxy-4-methylpicolin
  • Methyl 5-aMino-6-Methoxypicolin
  • 4-(4-Aminophenoxy)-N-methylpicolinamide. PubChem.
  • Methyl 5-methylpicolin
  • 2-Hydroxy-5-methylpyridine. PubChem.

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Technical Support Center: 5-Methoxypicolinamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies and degradation pathway analysis of this compound. As a Senior Application Scientist, this resource synthesizes established principles of pharmaceutical stability testing with practical, field-proven insights to ensure the integrity and robustness of your experimental work.

Given the limited publicly available stability data specific to this compound, this guide draws upon fundamental chemical principles, data from structurally related picolinamide derivatives, and established regulatory guidelines to provide a scientifically grounded framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for this compound?

Based on its chemical structure, which features an amide linkage, a pyridine ring, and a methoxy group, the primary anticipated degradation pathways for this compound are hydrolysis, oxidation, and photolysis. Thermal degradation is also a potential concern, particularly at elevated temperatures.

Q2: Which analytical techniques are most suitable for stability-indicating studies of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the technique of choice. This methodology allows for the separation and quantification of the parent compound from its potential degradation products, a critical requirement for a stability-indicating method as per regulatory guidelines.

Q3: What are the initial steps to take when a new degradation product is observed in my stability samples?

The first step is to ensure the peak is not an artifact of the analytical method or sample matrix. If the peak is confirmed to be a degradant, the next steps involve generating a sufficient quantity of the impurity through forced degradation studies for structural elucidation, typically using techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: How much degradation is considered acceptable in a forced degradation study?

Forced degradation studies aim to achieve a target degradation of 5-20% of the parent drug. This level of degradation is generally sufficient to demonstrate the stability-indicating nature of the analytical method without generating an overly complex degradation profile.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH or composition.Optimize the mobile phase. Given the basic nature of the pyridine ring, a mobile phase with a slightly acidic pH (e.g., using formic acid or trifluoroacetic acid as a modifier) may improve peak shape. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol).
Column degradation.Use a fresh column or a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl).
Inconsistent degradation levels in replicate stress samples. Non-homogeneity of the sample or inconsistent stress conditions.Ensure uniform application of stress conditions (e.g., consistent temperature in the oven, uniform light exposure). For solutions, ensure complete dissolution and mixing.
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).
Excessive degradation (>50%) making it difficult to identify primary degradants. Stress conditions are too harsh.Reduce the duration of stress or the concentration of the stressor. For thermal stress, lower the temperature.

Experimental Protocols & Methodologies

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating power of the analytical methods. This is a critical component of drug development as mandated by guidelines from the International Council for Harmonisation (ICH).

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours. The pyridine ring and methoxy group may be susceptible to oxidation.

  • Thermal Degradation: Expose the solid drug substance and the stock solution to dry heat at 80°C for 48 hours in a calibrated oven. Polyamide structures can undergo thermal degradation.

  • Photostability: Expose the solid drug substance and the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. An LC-MS system can be used for peak identification.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A time-programmed gradient from 5% to 95% of Mobile Phase B over 20-30 minutes can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound and also scan a range (e.g., 200-400 nm) with the PDA detector to identify any degradants with different chromophores.

  • Injection Volume: 10 µL

Anticipated Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and general knowledge of organic reactions.

Degradation_Pathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 5-Methoxypicolinic Acid A->B Acid/Base C Ammonia A->C Acid/Base D N-oxide derivative A->D H2O2 E Demethylated derivative (5-Hydroxypicolinamide) A->E Oxidative/Photolytic F Ring-opened products A->F UV/Vis Light

Caption: Potential degradation pathways of this compound.

Workflow for Stability Study

The following workflow outlines the key stages of a comprehensive stability study for this compound.

Stability_Workflow A Reference Standard & Drug Substance Procurement B Development of Stability-Indicating Analytical Method (e.g., HPLC) A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) B->C D Method Validation as per ICH Q2(R1) C->D E Long-term & Accelerated Stability Studies (ICH Q1A) D->E F Sample Analysis at Time Points E->F G Data Analysis & Degradation Profile Establishment F->G H Structural Elucidation of Major Degradants G->H

Caption: Workflow for conducting stability studies.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (2014). [Link]

  • Analytical Methods - Semantic Scholar. (2011). [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. [Link]

  • Analytical Methods - RSC Publishing. (n.d.). [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2012). [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). [Link]

  • Forced degradation studies for Drug Substances and Drug Products - Q1 Scientific. (2017). [Link]

  • Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Pharmaceutical Technology. [Link]

  • Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. - DTIC. (1966). [Link]

  • ICH Guideline for Photostability Testing: Aspects and Directions for Use - PubMed. (2003). [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (1996). [Link]

  • Thermal degradation and ageing of segmented polyamides | Request PDF - ResearchGate. (n.d.). [Link]

  • Photostability testing theory and practice - Q1 Scientific. (2021). [Link]

  • Stability Testing of Biotechnological/Biological Products - EMA. (1995). [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. (2020). [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. (2010). [Link]

  • Finding Peaceable Photostability - Caron Scientific. (2006). [Link]

  • Main products and kinetics of the thermal degradation of polyamides - ResearchGate. (n.d.). [Link]

  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs - PMC - NIH. (2023). [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. (2020). [Link]

  • Resolving the amine-promoted hydrolysis mechanism of N 2 O 5 under tropospheric conditions - ResearchGate. (2022). [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-Methoxypicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the transition from laboratory to pilot plant or manufacturing scale. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a robust, safe, and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound from grams to kilograms?

A1: Transitioning the synthesis of this compound to a larger scale introduces several critical challenges that are often not apparent at the lab scale.[1] Key considerations include:

  • Reaction Energetics: Exothermic reactions that are easily managed in a lab flask can become hazardous on a larger scale, potentially leading to runaway reactions.[1]

  • Mass and Heat Transfer: Inadequate mixing and temperature control in large reactors can lead to non-uniform reaction conditions, resulting in increased impurity formation and lower yields.

  • Reagent and Solvent Selection: Reagents and solvents that are convenient at the lab scale may be impractical or unsafe for large-scale production due to cost, toxicity, or handling difficulties.[1]

  • Product Isolation and Purification: Techniques like column chromatography, which are common in the lab, are often not feasible for large quantities. Developing scalable crystallization or extraction procedures is crucial.[2][3]

  • Polymorphism and Particle Size: Consistent control over the final product's solid-state properties is essential for formulation and bioavailability.[1]

Q2: How do I select a suitable and scalable synthetic route for this compound?

A2: A scalable synthetic route should prioritize safety, cost-effectiveness, and robustness. While multiple synthetic strategies may exist, a common approach for substituted picolinamides involves the amidation of a corresponding picolinic acid derivative. A plausible pathway could start from a commercially available substituted pyridine.[4] When evaluating a route, consider the following:

  • Availability and Cost of Starting Materials: Ensure that all starting materials are readily available in the required quantities and at an acceptable cost.

  • Number of Synthetic Steps: Fewer steps are generally preferred to maximize overall yield and reduce manufacturing time and cost.

  • Safety Profile of Reagents and Intermediates: Avoid routes that involve highly toxic, explosive, or environmentally hazardous materials where possible.[1]

  • Ease of Purification: The intermediates and final product should ideally be crystalline solids that can be easily purified by filtration and washing, minimizing the need for chromatography.

Q3: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A3: Careful monitoring and control of critical process parameters are essential for a successful scale-up. These parameters include:

  • Temperature: Precise temperature control is vital, especially during exothermic steps, to prevent side reactions and ensure consistent product quality.

  • Addition Rate of Reagents: The rate of addition for key reagents can significantly impact reaction selectivity and impurity profiles.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.

  • Reaction Time: Monitoring the reaction to completion is crucial to avoid over- or under-reaction, which can complicate purification.

  • pH: For reactions involving acidic or basic conditions, maintaining the correct pH is often critical for product stability and yield.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up synthesis of this compound.

Issue 1: Low Yield in the Amidation Step

Question: I am experiencing a significant drop in yield during the amidation of 5-methoxypicolinic acid with ammonia (or an ammonia source) when moving to a larger scale. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in amidation reactions at scale can often be attributed to several factors. Here is a systematic approach to diagnosing and resolving the issue:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Activation of the Carboxylic Acid Ensure the activating agent (e.g., thionyl chloride, a carbodiimide) is of high quality and used in the correct stoichiometric amount. Consider alternative, more robust activating agents if the issue persists.[5][6]
Incomplete Reaction Monitor the reaction progress using in-process controls like HPLC or TLC.[2] An extended reaction time or a moderate increase in temperature may be necessary at a larger scale due to different heat and mass transfer properties.
Side Reactions Over-activation of the carboxylic acid can lead to side products. Optimize the addition rate and temperature to minimize these. The presence of water can hydrolyze the activated intermediate; ensure anhydrous conditions if required.[7]
Poor Solubility of Intermediates As the reaction progresses, intermediates may precipitate, hindering further reaction. Select a solvent system where all reactants and intermediates remain in solution at the reaction temperature.
Product Loss During Work-up Evaluate your extraction and isolation procedures. Ensure the pH is optimized for the extraction of your product and that a sufficient number of extractions are performed.
Issue 2: High Levels of Impurities in the Final Product

Question: My scaled-up batch of this compound shows several significant impurities on HPLC analysis that were not prominent at the lab scale. How can I identify and control these impurities?

Answer: The appearance of new or elevated levels of impurities during scale-up is a common challenge.[8] A systematic approach to impurity identification and control is necessary.

Troubleshooting Workflow for Impurity Control

Caption: A logical workflow for identifying and controlling impurities.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material (5-methoxypicolinic acid):

    • Cause: Incomplete reaction or inefficient purification.

    • Solution: Ensure the reaction goes to completion. Optimize the work-up to effectively remove the acidic starting material, for example, by washing with a basic aqueous solution.

  • Over-reaction Products:

    • Cause: Harsh reaction conditions (e.g., high temperature, prolonged reaction time).

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction closely and quench it promptly upon completion.

  • Impurities from Reagents:

    • Cause: Use of low-quality reagents containing impurities that can react to form byproducts.

    • Solution: Use high-purity reagents and perform incoming quality control checks.

Issue 3: Difficulty with Product Isolation and Purification

Question: I am struggling to crystallize my this compound at a large scale, and it is precipitating as an oil. What can I do to achieve a crystalline product?

Answer: Oiling out during crystallization is a common scale-up issue. It often indicates that the supersaturation is too high or that impurities are inhibiting crystal growth.

Strategies to Promote Crystallization:

  • Solvent System Selection: Experiment with different solvent and anti-solvent systems. A good crystallization solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

  • Cooling Rate: A slow and controlled cooling rate is crucial for promoting the growth of well-defined crystals. Rapid cooling often leads to oiling out or the formation of fine, difficult-to-filter particles.

  • Seeding: Introducing a small amount of previously isolated, pure crystalline product (seed crystals) to the supersaturated solution can induce crystallization at a controlled rate.

  • Agitation: The type and speed of agitation can influence crystal size and form. Experiment with different agitation speeds to find the optimal conditions.

  • Purity of the Crude Product: High levels of impurities can inhibit crystallization. Consider an additional purification step before the final crystallization, such as a charcoal treatment or a wash of the crude solid.

Experimental Protocols

Proposed Synthesis Pathway for this compound

A plausible synthetic route starting from 2-chloro-5-methoxypyridine is outlined below. This pathway is based on common transformations in pyridine chemistry.[4]

G A 2-Chloro-5-methoxypyridine B 2-Cyano-5-methoxypyridine A->B Cyanation (e.g., Zn(CN)₂, Pd catalyst) C 5-Methoxypicolinic acid B->C Hydrolysis (Acid or Base) D This compound C->D Amidation (e.g., SOCl₂, then NH₃)

Caption: A proposed synthetic workflow for this compound.

Protocol for Scale-Up Amidation

1. Activation of 5-Methoxypicolinic Acid:

  • Charge a suitable reactor with 5-methoxypicolinic acid (1.0 eq) and an appropriate solvent (e.g., toluene, dichloromethane).

  • Cool the mixture to 0-5 °C.

  • Slowly add thionyl chloride (1.1 eq) while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitor by HPLC).

2. Amidation:

  • In a separate vessel, prepare a solution of ammonia in an appropriate solvent or use aqueous ammonium hydroxide.

  • Cool the ammonia solution to 0-5 °C.

  • Slowly add the activated 5-methoxypicolinic acid solution to the ammonia solution, maintaining a low temperature.

  • Stir the reaction mixture until completion.

3. Work-up and Isolation:

  • Quench the reaction with water.

  • If using an organic solvent, separate the layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Key Parameters for Amidation Reaction Optimization

ParameterCondition 1Condition 2Condition 3
Activating Agent SOCl₂Oxalyl ChlorideEDC/HOBt
Solvent TolueneDichloromethaneAcetonitrile
Temperature 0-10 °C20-25 °C40 °C
Reaction Time 4-6 hours2-4 hours1-2 hours
Yield (%) Enter DataEnter DataEnter Data
Purity (HPLC, %) Enter DataEnter DataEnter Data

References

  • Chemtek Scientific. Challenges of scaling up production from grams to kilos. Available from: [Link]

  • Bio-Rad. Considerations for Scaling Up Purification Processes. Available from: [Link]

  • Prince, K., & Smith, M. (2004). Purification process scale-up. Methods in Molecular Biology, 244, 463-480. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • IJARESM. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]

  • Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Available from: [Link]

  • Betti, M., et al. (2013). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Organic Process Research & Development. Available from: [Link]

  • European Medicines Agency. ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Step 5. Available from: [Link]

Sources

Technical Support Center: Refining Purification Techniques for 5-Methoxypicolinamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for the purification of 5-Methoxypicolinamide analogues. As a class of compounds with significant potential in medicinal chemistry and drug development, achieving high purity is paramount for accurate biological evaluation and downstream applications. The unique physicochemical properties of these molecules—stemming from the methoxy group, the picolinamide core, and the basic pyridine nitrogen—present specific challenges during purification.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during chromatography and crystallization. Our goal is to empower you with the scientific rationale behind each technique, enabling you to make informed decisions to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound analogues?

A1: The main difficulties arise from the inherent polarity and basicity of the picolinamide structure.[1] These characteristics can lead to several issues:

  • Poor Peak Shape in Chromatography: The basic pyridine nitrogen can interact strongly with acidic silanol groups on standard silica gel, causing significant peak tailing.[2]

  • Solubility Issues: The aromatic and polar nature of the molecule can make finding a suitable single-solvent system for chromatography or crystallization challenging.

  • Co-elution of Impurities: Structurally similar impurities, such as starting materials or side-products, often have very similar polarities to the target compound, making separation difficult.[3]

  • Difficulty in Crystallization: High solubility in many polar organic solvents can make it hard to achieve the supersaturation needed for crystallization.[1]

Q2: Should I start with Normal-Phase or Reversed-Phase Chromatography?

A2: The choice depends on the specific analogue's overall polarity. A good starting point is to analyze the compound's solubility.

  • Normal-Phase Chromatography (NPC): This is often a good first choice for moderately polar compounds that are soluble in organic solvents like dichloromethane or ethyl acetate.[4][5] NPC excels at separating isomers and compounds with varying functional groups.[5]

  • Reversed-Phase Chromatography (RPC): If your analogue has non-polar modifications or is more soluble in polar solvents like methanol, acetonitrile, or water mixtures, RPC is generally more appropriate.[5][6] RPC is the most common HPLC technique and is highly versatile for complex mixtures often found in pharmaceutical research.[5][7]

Q3: How critical is impurity profiling for these analogues?

A3: Impurity profiling is not just recommended; it is essential for regulatory compliance and ensuring the safety and efficacy of potential drug candidates.[8][9] Regulatory bodies like the ICH and FDA have stringent guidelines on the identification, quantification, and qualification of impurities.[8][10] Understanding the impurity profile helps to refine the synthetic route and develop a robust purification strategy that consistently removes unwanted side-products, residual starting materials, and degradation products.[8][11]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting and optimizing a purification strategy for this compound analogues.

PurificationWorkflow cluster_start Initial Assessment cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Analysis Start Crude Product Mixture TLC_Analysis TLC Analysis (Multiple Eluents) Start->TLC_Analysis Solubility_Test Solubility Screening Start->Solubility_Test Decision Primary Purification Method? TLC_Analysis->Decision Solubility_Test->Decision Flash_Chrom Normal-Phase Flash Chromatography Decision->Flash_Chrom Good separation on TLC Soluble in non-polar/moderately polar solvents RP_HPLC Reversed-Phase Prep HPLC Decision->RP_HPLC Poor separation/streaking on TLC Soluble in polar solvents Crystallization Recrystallization Decision->Crystallization Crude solid is >85% pure Good crystallization tendency Purity_Check Purity & Identity Confirmation (LC-MS, NMR) Flash_Chrom->Purity_Check RP_HPLC->Purity_Check Crystallization->Purity_Check Purity_Check->Decision Further Purification Needed Pure_Compound Pure Compound (>95%) Purity_Check->Pure_Compound Purity Goal Met

Caption: A decision workflow for selecting the appropriate purification technique.

Troubleshooting Guide: Chromatography

This section addresses specific problems you may encounter during the chromatographic purification of this compound analogues.

Problem 1: Severe Peak Tailing in Normal-Phase (Silica) Chromatography

Q: My compound streaks badly on a silica gel column, resulting in broad peaks and poor separation. What is happening and how can I fix it?

A: This is a classic problem caused by the interaction of the basic pyridine nitrogen in your analogue with acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow and uneven elution of the compound, causing tailing.[2]

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective solution is to neutralize the acidic silanol groups.

    • Method: Add a small amount of a volatile amine base to your mobile phase. Triethylamine (TEA) is a common choice.

    • Protocol: Start by adding 0.1-0.5% (v/v) of TEA to your eluent system (e.g., Hexane/Ethyl Acetate). Monitor the improvement in peak shape by TLC. For particularly stubborn cases, up to 2% can be used.[12] An alternative for preparative columns is using ammonia in a methanol/DCM mixture.[12]

    • Causality: The added amine is more basic than your compound and will preferentially bind to the active silanol sites, effectively "masking" them from your analyte. This allows your compound to elute based on polarity interactions with the bulk stationary phase, resulting in a symmetrical peak.

  • Use a Deactivated Stationary Phase:

    • Method: Consider using an alternative stationary phase like alumina (basic or neutral) or a deactivated silica gel.

    • Causality: Alumina has fewer strongly acidic sites than silica, reducing the likelihood of strong interactions with basic compounds.[13]

ParameterStandard SilicaSilica with 0.5% TEANeutral Alumina
Peak Shape Tailing (As > 2.0)Symmetrical (As ≈ 1.0-1.2)Symmetrical (As ≈ 1.0-1.3)
Retention Often high, streakyReduced and sharpVaries, requires method dev.
Consideration Most common, inexpensiveTEA must be removed post-columnDifferent selectivity, may alter elution order
Problem 2: Poor Separation Between Analogue and a Key Impurity

Q: My target compound and a closely related impurity have very similar Rf values on TLC and co-elute during column chromatography. How can I improve the resolution?

A: Achieving separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves systematically changing the stationary and/or mobile phases to exploit subtle differences in the analytes' interactions.

Solutions:

  • Optimize the Mobile Phase:

    • Method: Systematically vary the solvent composition. If you are using a binary system (e.g., Hexane/Ethyl Acetate), try introducing a third solvent with different properties (a "ternary" system).

    • Protocol: Good additions include dichloromethane (DCM) for its interaction with aromatic systems or a small amount of methanol for its hydrogen-bonding capability. For example, start with Hexane/EtOAc (1:1) and test Hexane/EtOAc/DCM (4:4:2) or Hexane/EtOAc/MeOH (8:1:1).

    • Causality: Different solvents interact with your compounds via different intermolecular forces (dipole-dipole, hydrogen bonding, π-π interactions).[5] By changing the solvent composition, you alter the overall interaction balance, which can significantly impact the relative retention times of two closely eluting compounds.

  • Switch Chromatographic Mode:

    • Method: If you are struggling with Normal-Phase, switch to Reversed-Phase, or vice-versa.

    • Causality: The separation mechanisms are fundamentally different. NPC separates based on polarity and adsorption, while RPC separates primarily based on hydrophobicity.[6][7] An impurity that is slightly more polar than your product might co-elute in NPC, but it will likely elute much earlier in RPC, leading to excellent separation.

  • Use a Different Stationary Phase:

    • Method: In Normal-Phase, switching from standard silica to a cyano-bonded (CN) or diol-bonded phase can provide alternative selectivity.[14][15]

    • Causality: These phases have different surface chemistries. A cyano column, for instance, offers π-π interactions, which can be highly effective for separating aromatic compounds.[14]

TroubleshootingChromatography Start Poor Separation (ΔRf < 0.1) Step1 Adjust Solvent Polarity (e.g., 7:3 to 9:1 Hex/EtOAc) Start->Step1 Result1 Resolution Improved? Step1->Result1 Step2 Introduce 3rd Solvent (e.g., add DCM or MeOH) Result1->Step2 No Success Separation Achieved Result1->Success Yes Result2 Resolution Improved? Step2->Result2 Step3 Switch Stationary Phase (e.g., Silica -> Cyano or Diol) Result2->Step3 No Result2->Success Yes Result3 Resolution Improved? Step3->Result3 Step4 Switch Chromatography Mode (Normal-Phase <-> Reversed-Phase) Result3->Step4 No Result3->Success Yes Step4->Success

Caption: A decision tree for troubleshooting poor chromatographic separation.

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity, but it can be challenging.

Problem 3: The Compound "Oils Out" Instead of Crystallizing

Q: When I cool my solution for recrystallization, my compound separates as an oil, not as solid crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that solvent system, or when the solution becomes supersaturated too quickly. The key is to slow down the process and ensure the solution is not overly concentrated.

Solutions:

  • Use More Solvent:

    • Method: The most common cause is that the solution is too concentrated.

    • Protocol: While the solution is still warm (with the oil present), add more of the same hot solvent dropwise until the oil redissolves completely. Then, allow the solution to cool much more slowly.

    • Causality: By diluting the solution, you lower the saturation point, allowing crystallization to occur at a lower temperature where the product is a stable solid.

  • Change the Solvent System:

    • Method: Your compound may be too soluble in the chosen solvent, even when cold. A two-solvent system (one "soluble" solvent and one "anti-solvent") is often effective.

    • Protocol: A detailed protocol for solvent screening is provided below. Common systems for compounds like these include Ethanol/Water, Acetone/Hexane, or THF/Hexane.[16]

    • Causality: The anti-solvent reduces the overall solvating power of the system in a controlled manner, gently inducing precipitation and favoring crystal lattice formation over amorphous oiling.

  • Induce Crystallization:

    • Method: If the solution remains clear upon cooling (supersaturated), you may need to initiate crystal growth.

    • Protocol:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites.

      • Seeding: Add a tiny crystal of previously purified material to the solution. This provides a template for crystal growth.

Experimental Protocols

Protocol 1: Method Development for Preparative HPLC (Reversed-Phase)

This protocol outlines a systematic approach to developing a purification method for a this compound analogue using Reversed-Phase HPLC.

1. Column Selection:

  • Start with a C18 column, as it is the most versatile for separating biomedical and pharmaceutical compounds.[7][13] Choose a column with a particle size appropriate for your system (e.g., 5-10 µm for preparative scale).

2. Mobile Phase Selection:

  • The mobile phase will consist of a polar component (A) and a less polar organic modifier (B).[7]

  • Solvent A: HPLC-grade water with an additive. To ensure good peak shape for basic compounds, an acidic modifier is required to protonate the pyridine nitrogen and minimize interactions with residual silanols. Use 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

  • Solvent B: HPLC-grade acetonitrile (ACN) or methanol (MeOH). Acetonitrile often provides sharper peaks and lower backpressure.[7]

3. Initial Scouting Gradient:

  • Objective: To determine the approximate elution conditions for your compound.

  • Method: Run a fast, wide-range linear gradient.

  • Conditions:

    • Flow Rate: 1.0 mL/min (for analytical scale screening).

    • Gradient: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 3 minutes.

    • Detection: UV detection at a wavelength where your compound absorbs (e.g., 254 nm).

4. Gradient Optimization:

  • Objective: To improve the separation between your target compound and any impurities identified in the scouting run.

  • Method: Based on the retention time (t_R) from the scouting run, design a shallower gradient around the elution point.

  • Example: If your compound eluted at 6 minutes (which corresponds to ~50% B in the scouting run), design a new gradient:

    • Gradient: 35% B to 65% B over 15 minutes. This slower gradient increases the resolution in the critical region.

5. Scale-Up to Preparative Chromatography:

  • Once an optimized analytical method is established, it can be scaled up to a larger preparative column. The gradient shape is maintained, but the flow rate and injection volume are increased proportionally to the column's cross-sectional area.

Protocol 2: Recrystallization Solvent Screening

This protocol uses a small-scale, systematic approach to identify an effective solvent or solvent pair for recrystallization.

1. Materials:

  • Small vials or test tubes (10-12).

  • A range of solvents with varying polarities (see table below).

  • Crude solid product (~10-20 mg per vial).

  • Heating block or water bath.

2. Procedure:

  • Place ~15 mg of your crude analogue into each vial.

  • To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Note the solubility. If the solid is insoluble in ~1 mL of solvent, it's a poor "soluble" solvent but may be a good "anti-solvent".

  • For solvents where the compound is sparingly soluble at room temperature, heat the vial gently. If the compound dissolves completely upon heating, this is a good candidate for single-solvent recrystallization.

  • Allow the heated vials to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observe the outcome: Note which solvents produce a high yield of crystalline solid versus those that result in no precipitation or oiling out.

3. Solvent Selection Table:

SolventPolarityTypical UseCommon Pairs
n-Hexane Non-polarGood anti-solventwith Ethyl Acetate, Acetone
Toluene Non-polarFor aromatic compoundswith Hexane
Dichloromethane (DCM) Moderately PolarGood "soluble" solventwith Hexane
Ethyl Acetate (EtOAc) Moderately PolarGood general solventwith Hexane
Acetone Polar AproticGood "soluble" solventwith Hexane, Water
Acetonitrile (ACN) Polar AproticGood for aromatic compoundswith Water, DCM[17]
Ethanol (EtOH) Polar ProticExcellent general solventwith Water, Hexane[16]
Methanol (MeOH) Very PolarOften too strong, but usefulwith Water, DCM[17]
Water Very PolarGood anti-solventwith Ethanol, Acetone[16]

4. Interpreting Results:

  • Ideal Single Solvent: The compound is poorly soluble at room temperature but highly soluble when hot.

  • Ideal Solvent Pair: The compound is highly soluble in the "soluble" solvent (e.g., Ethanol) and poorly soluble in the "anti-solvent" (e.g., Water). To use a pair, dissolve the compound in a minimum of the hot "soluble" solvent, then add the "anti-solvent" dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the "soluble" solvent to clarify before cooling.

References

  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. Benchchem.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Polite, L., & McNair, H. (n.d.). Troubleshooting LC, basics. Chromedia.
  • Unknown Author. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. SiliCycle.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • Kadam, D. M., et al. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. ijrpr.
  • Gembus, V., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A.
  • ResearchGate. (2025). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF. ResearchGate.
  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
  • ResearchGate. (2025). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. ResearchGate.
  • Semantic Scholar. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Semantic Scholar.
  • ResearchGate. (2025). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.

Sources

dealing with poor yield in 5-Methoxypicolinamide derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxypicolinamide derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions. Our goal is to help you overcome common challenges, such as poor reaction yields, and to provide the foundational knowledge needed for successful derivatization experiments.

Troubleshooting Guide: Addressing Poor Yield and Side Reactions

This section addresses the most common issues encountered during the derivatization of this compound, which typically involves forming a new amide bond with a target amine.

Q1: My reaction yield is low or non-existent. What are the primary causes?

Low or no product yield in amide coupling reactions is a frequent issue. The root cause often lies in one of three areas: inefficient activation of the carboxylic acid (if starting from 5-Methoxypicolinic acid), low nucleophilicity of the reacting amine, or suboptimal reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation : The carboxylic acid must first be converted into a more reactive species (an "active ester" or acid chloride) before it can efficiently react with an amine.[1][2] If the coupling reagent is degraded, used in insufficient amounts, or is unsuitable for the specific substrates, activation will be incomplete.

  • Deactivated or Low-Nucleophilicity Amine : The reacting amine must have a lone pair of electrons available to attack the activated carboxyl group. Several factors can hinder this:

    • Protonation : Amines are basic and can be protonated by the acidic carboxylic acid, forming an unreactive ammonium salt.[1] This is why a non-nucleophilic base is essential.

    • Steric Hindrance : Bulky chemical groups near the amine can physically block it from approaching the activated acid.[1]

    • Electronic Effects : Electron-withdrawing groups on the amine can reduce the electron density of the nitrogen, making it less nucleophilic. This is particularly relevant for weakly basic amines like anilines.

  • Presence of Water : Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, directly competing with the desired amine reaction. Using anhydrous solvents and reagents is critical.[1]

  • Suboptimal Reaction Conditions : Incorrect temperature, solvent, or choice of base can significantly reduce yield.[1]

Q2: I'm observing multiple spots on my TLC/LC-MS, indicating side products. What are they and how can I prevent them?

Side product formation is a common challenge, especially when using highly reactive reagents.

  • Anhydride Formation : If activating 5-methoxypicolinic acid to an acid chloride (e.g., with oxalyl chloride or SOCl₂), excess activated acid can react with another molecule of the carboxylic acid to form an anhydride.[3] This species is less reactive than the acid chloride and may not react completely with the amine.

    • Solution : Use the generated acid chloride immediately in situ or employ coupling reagents like HATU that are less prone to this issue.

  • Racemization : If your amine or acid contains a chiral center, the harsh conditions or high temperatures required for some coupling methods can lead to a loss of stereochemical purity.

    • Solution : Use coupling reagents known to minimize racemization, such as those containing HOBt or HATU, and maintain low reaction temperatures.

  • Byproducts from Coupling Reagents : Reagents like DCC are notorious for producing byproducts (dicyclohexylurea, DCU) that are very difficult to remove during purification.[2]

    • Solution : Opt for coupling reagents that produce water-soluble byproducts, such as EDC, or use reagents like HATU where byproducts are more easily removed.

Below is a troubleshooting workflow to guide your experimental adjustments when facing low yield.

G start Low Yield or No Product check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Nucleophilicity start->check_amine check_conditions Review Reaction Conditions start->check_conditions solution_reagent Solution: - Use fresh coupling reagent - Increase reagent stoichiometry (1.1-1.5 eq) - Switch to a stronger agent (e.g., HATU) check_activation->solution_reagent Issue: Incomplete Activation solution_amine Solution: - Add a non-nucleophilic base (DIPEA, 2-3 eq) - Increase reaction time/temperature for hindered amines - Consider a different synthetic route check_amine->solution_amine Issue: Poor Nucleophilicity/ Protonation solution_conditions Solution: - Use anhydrous solvents (DMF, DCM) - Optimize temperature (start at 0°C to RT) - Ensure proper mixing check_conditions->solution_conditions Issue: Water/Solvent/Temp success Improved Yield solution_reagent->success solution_amine->success solution_conditions->success

Caption: Troubleshooting workflow for low-yield this compound derivatization.

Key Experimental Parameters for Optimization

Optimizing an amide bond formation requires careful selection of reagents and conditions.[4][5]

Choosing the Right Coupling Reagent

The choice of coupling reagent is critical and depends on the complexity of your substrates.[1] The table below summarizes common options.

Reagent ClassExamplesMechanism HighlightsAdvantagesDisadvantages
Carbodiimides EDC, DCCForms an O-acylisourea intermediate, which is attacked by the amine. Often used with additives like HOBt or DMAP.[2]Cost-effective, readily available. EDC byproducts are water-soluble.DCC produces insoluble DCU byproduct.[2] Risk of racemization without additives.
Phosphonium Salts BOP, PyBOPForms an active ester intermediate.High reactivity, good for hindered substrates.Can be expensive. Byproducts can complicate purification.
Uronium/Guanidinium Salts HATU, HBTUForms an activated acyl-uronium species, highly reactive towards amines.[1]Very high efficiency, low racemization risk, fast reaction times.[1]Higher cost. Can be moisture-sensitive.
Acid Halide Formation SOCl₂, Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acid chloride.Very high reactivity, inexpensive reagents.Harsh conditions (can be neat SOCl₂ at high temp[3]), produces HCl byproduct requiring a scavenger base, potential for side reactions.
The Role of Solvents and Bases
  • Solvents : Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices.[1] They effectively dissolve the reactants without interfering.

  • Bases : A non-nucleophilic organic base is crucial. Diisopropylethylamine (DIPEA) is a common choice as it effectively scavenges the acid produced during the reaction without competing with the reactant amine.[1] A typical stoichiometry is 2-3 equivalents.

Standardized Experimental Protocols

Adherence to a validated protocol is key to reproducibility. Below are two standard procedures.

Protocol 1: General Derivatization using HATU

This is often the most reliable method for achieving high yields with minimal side products.[1]

  • Preparation : In a clean, dry, nitrogen-flushed flask, dissolve 5-methoxypicolinic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation : Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution.[1]

  • Stirring : Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition : Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup : Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Derivatization via Acid Chloride Formation

This "classical" method is powerful but requires more care to control side reactions.[3]

  • Preparation : In a dry, nitrogen-flushed flask equipped with a reflux condenser, suspend 5-methoxypicolinic acid (1.0 equivalent) in neat thionyl chloride (SOCl₂) (a large excess).

  • Activation : Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

  • Reagent Removal : Cool the mixture to room temperature and carefully remove the excess SOCl₂ under reduced pressure.

  • Amine Addition : Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve the amine (1.0 equivalent) and a base like triethylamine or pyridine (2.0 equivalents) in anhydrous DCM.

  • Reaction : Cool the amine solution to 0°C and slowly add the acid chloride solution dropwise.

  • Completion : Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification : Quench with water and perform a standard aqueous workup and purification as described in Protocol 1.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Nucleophilic Attack cluster_product Step 3: Product Formation Acid 5-Methoxypicolinic Acid (R-COOH) ActiveEster Activated Intermediate [R-CO-X] Acid->ActiveEster + Reagent Reagent Coupling Reagent (e.g., HATU) + Base Reagent->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH2) Amine->Tetrahedral Product This compound Derivative (R-CONH-R') Tetrahedral->Product - Leaving Group Byproduct Byproducts Tetrahedral->Byproduct

Caption: General mechanism of amide bond formation for derivatization.

Analytical Methods for Reaction Monitoring

Properly monitoring your reaction is crucial to identify the optimal reaction time and to check for the formation of side products.

  • Thin-Layer Chromatography (TLC) : A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The preferred method for quantitative analysis. It allows you to confirm the mass of your desired product and identify the masses of any byproducts, providing valuable clues for troubleshooting.[4] Monitoring the reaction by LC-MS can help determine when the reaction has stalled or completed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to monitor reaction progress and is essential for confirming the structure of the final purified product.[6]

Frequently Asked Questions (FAQs)
  • Q: Can I use a base like sodium hydroxide?

    • A: No. Strong nucleophilic bases like NaOH will hydrolyze the activated ester or acid chloride, leading back to the carboxylic acid and severely reducing your yield. Always use a non-nucleophilic organic base like DIPEA or triethylamine.

  • Q: My amine is very expensive. Can I use the carboxylic acid in excess instead?

    • A: Yes, it is common practice to use the less expensive reagent in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion. However, using a large excess can complicate purification.

  • Q: How "dry" do my solvents need to be?

    • A: As dry as practically possible. Use solvents from a freshly opened bottle or from a solvent purification system. Even small amounts of water can significantly impact the yield by hydrolyzing your activated intermediate.[1]

  • Q: The picolinamide directing group is mentioned in C-H functionalization. Does that affect this reaction?

    • A: The picolinamide group is well-known as an effective directing group in C-H activation reactions.[7][8] For a standard amide coupling, its primary effect is electronic. The nitrogen in the pyridine ring is electron-withdrawing, which can slightly increase the electrophilicity of the carbonyl carbon, potentially aiding the reaction. It should not negatively interfere with standard coupling procedures.

References

optimization of reaction conditions for 5-Methoxypicolinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methoxypicolinamide Synthesis

Introduction

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important molecule. As a key structural motif in various pharmacologically active compounds, optimizing its synthesis is crucial for efficiency, purity, and scalability.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. We will explore the causality behind experimental choices, address common pitfalls, and offer scientifically grounded solutions to challenges you may encounter in the lab.

Core Synthetic Pathways: An Overview

The synthesis of this compound can be approached from two primary starting materials: 5-Methoxypicolinic acid or 2-Cyano-5-methoxypyridine. The choice of route often depends on starting material availability, scale, and desired purity profile.

Synthetic_Pathways cluster_0 Route 1: Amidation cluster_1 Route 2: Nitrile Hydrolysis Acid 5-Methoxypicolinic Acid (CAS: 29082-92-6) Activation Activation (e.g., SOCl₂, TiCl₄) Acid->Activation Step 1a Product This compound Activation->Product Step 2a Ammonia Ammonia Source (NH₃, NH₄OH, etc.) Ammonia->Product Nitrile 2-Cyano-5-methoxypyridine (CAS: 89809-63-2) Hydrolysis Controlled Hydrolysis (Acid or Base Catalyzed) Nitrile->Hydrolysis Step 1b Hydrolysis->Product Step 2b

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific issues encountered during synthesis.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a multifaceted issue. Systematically diagnosing the cause is key. We will address this based on the chosen synthetic route.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Purity/Activity Incomplete->Optimize_Conditions Check_Side_Rxns Analyze Crude Mixture for Byproducts: - Identify side products via NMR/MS - Revisit reaction conditions to minimize Complete->Check_Side_Rxns Check_Workup Evaluate Work-up & Purification: - Inefficient Extraction? - Product Loss on Column? - Decomposition during Isolation? Check_Side_Rxns->Check_Workup

Caption: Systematic workflow for troubleshooting low reaction yields.

For Route 1: Amidation of 5-Methoxypicolinic Acid

  • Inefficient Carboxylic Acid Activation: The direct reaction of a carboxylic acid and ammonia to form an amide is often slow and requires heat to drive off water.[1][2][3] The initial acid-base reaction forms a stable ammonium salt which must be dehydrated at high temperatures.[4]

    • Solution: Activate the carboxylic acid. The most common method is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This creates a much more reactive electrophile. Alternatively, coupling agents can be used.

    • Expert Insight: While effective, forming the acyl chloride adds a step and uses harsh reagents. For more sensitive substrates, one-pot coupling agents are preferable. A study on amide formation highlights the use of TiCl₄ to directly mediate the condensation of carboxylic acids and amines with good yields.[5]

  • Sub-optimal pH or Base: When reacting an acyl chloride with ammonia or an amine, a base is often used to neutralize the HCl byproduct.[2][3] If the pH becomes too acidic, the amine nucleophile will be protonated and become unreactive.

    • Solution: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid produced.[6] Ensure at least two equivalents of the amine are used if it is to act as both the nucleophile and the base.

For Route 2: Hydrolysis of 2-Cyano-5-methoxypyridine

  • Over-hydrolysis to the Carboxylic Acid: The primary challenge in nitrile hydrolysis is stopping the reaction at the amide stage. The amide can be further hydrolyzed to the corresponding carboxylic acid, especially under harsh conditions (high temperatures or prolonged reaction times).[7]

    • Solution: Carefully control the reaction conditions. Use milder conditions, such as hydrogen peroxide with a base, which is known to be selective for converting nitriles to primary amides.

    • Actionable Protocol: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or LC-MS every 30-60 minutes.[8] Quench the reaction as soon as the starting material is consumed to prevent the formation of the carboxylic acid byproduct.

Question 2: My final product is impure. What are the common side products and how can I prevent their formation?

Common Impurities & Prevention Strategies

Potential ImpurityLikely Cause & Synthetic RoutePrevention & Mitigation Strategy
5-Methoxypicolinic Acid Over-hydrolysis of the nitrile (Route 2) or incomplete reaction of an activated acid derivative with water present (Route 1).Route 2: Use milder hydrolysis conditions and strictly monitor reaction time.[9] Route 1: Ensure anhydrous conditions when using highly reactive intermediates like acyl chlorides.
Unreacted Starting Material Incomplete reaction due to insufficient time, temperature, or reagent stoichiometry.Increase reaction temperature or time.[10] Confirm the purity and activity of reagents. Ensure proper stoichiometry, especially of the activating/coupling agent.
N-Oxide Formation Can occur if oxidative conditions are present, particularly if the pyridine nitrogen is not protected.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if using sensitive reagents.[9]
Polymeric Materials/Tar Decomposition at excessively high temperatures, especially during the dehydration of the ammonium salt in Route 1.[4]Maintain careful temperature control. If heating is required, increase temperature gradually while monitoring the reaction.[11]
Question 3: The reaction seems to stall before completion. What should I investigate?

A stalled reaction can be frustrating. Here are the primary culprits:

  • Reagent Degradation: Many reagents used in amidation, particularly activating agents like SOCl₂ and some coupling agents, are moisture-sensitive. Ensure they are handled under anhydrous conditions.

  • Catalyst Inactivation (if applicable): If using a catalyst (e.g., for nitrile hydrolysis), it may become poisoned by impurities in the starting materials or solvent.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction. While less common for this synthesis, it's a possibility.

  • Insolubility: The intermediate or product may be precipitating out of the reaction mixture, preventing further reaction.

    • Solution: Try a different solvent system that can better solubilize all components throughout the reaction. Solvents like DMF or dioxane are often used for their high polarity and boiling points.[12][13]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for large-scale synthesis?

A: Both routes are viable, but the choice depends on cost and process safety.

  • Route 1 (Amidation): Activating with SOCl₂ is common but involves a corrosive and toxic reagent, which can be a concern at scale. Using peptide coupling agents is cleaner but significantly more expensive.

  • Route 2 (Nitrile Hydrolysis): This can be a very atom-economical and cost-effective route if the nitrile starting material is readily available. The primary challenge is controlling the hydrolysis to prevent byproduct formation, which requires tight process control.[7]

Q: What is the best way to activate 5-Methoxypicolinic Acid for amidation?

A: The "best" method depends on your specific needs for yield, purity, and cost.

Activation MethodProsCons
Thionyl Chloride (SOCl₂) Inexpensive, effective, volatile byproducts are easily removed.[14]Harsh reagent, moisture-sensitive, generates HCl.[2]
Peptide Coupling Reagents (e.g., HATU, HOBt/EDC) High yielding, mild conditions, low risk of racemization for chiral substrates.Very expensive, byproducts must be removed via work-up.
Titanium Tetrachloride (TiCl₄) Effective for one-pot condensation, moderate cost.[5]Moisture-sensitive, requires careful handling.

Q: How should I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the most common and rapid method.[8][10] Co-spot your starting material with the reaction mixture to track its consumption. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Route 1a)

This protocol is a representative procedure for small-scale lab synthesis.

Step 1: Formation of 5-Methoxypicolinoyl chloride

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 5-Methoxypicolinic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at 0 °C.[14] A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40-70°C depending on solvent) for 2-4 hours, or until gas evolution (SO₂ and HCl) ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.

Step 2: Amidation

  • Cool the flask containing the crude acyl chloride in an ice bath (0 °C).

  • Add anhydrous DCM.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the acyl chloride is consumed.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2025). 15.15: Formation of Amides. [Link]

  • Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

  • PMC - PubMed Central. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]

  • ResearchGate. (2020). Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one into Novel 2-Methylisoquinoline-1,5,8(2H)-trione. [Link]

  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

Sources

Validation & Comparative

Picolinamide Derivatives in Drug Discovery: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the picolinamide scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of therapeutic agents. Its unique electronic and steric properties make it an attractive starting point for the design of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of the efficacy of different picolinamide derivatives, with a particular focus on the influence of methoxy substitutions, and contrasts their performance against other key analogues in preclinical studies. While direct comparative data for 5-Methoxypicolinamide is limited in the available literature, this guide will synthesize data from closely related methoxy-substituted picolinamides and other well-characterized derivatives to provide valuable insights for researchers and drug development professionals.

The Picolinamide Core: A Versatile Pharmacophore

Picolinamide, or pyridine-2-carboxamide, is a simple yet versatile heterocyclic amide. The nitrogen atom in the pyridine ring and the adjacent amide group provide key hydrogen bonding and coordination capabilities, allowing for high-affinity interactions with a multitude of enzymatic targets. The pyridine ring also serves as a readily modifiable scaffold, enabling chemists to fine-tune the physicochemical and pharmacological properties of the molecule through the introduction of various substituents. This has led to the development of picolinamide derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.

Comparative Efficacy of Picolinamide Derivatives

The efficacy of picolinamide derivatives is highly dependent on their substitution pattern, which dictates their target specificity and potency. Here, we compare the performance of derivatives targeting two key proteins in disease pathogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

Targeting Tumor Angiogenesis: VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several picolinamide derivatives have been developed as potent VEGFR-2 inhibitors.

Table 1: Comparative Efficacy of Picolinamide Derivatives as VEGFR-2 Inhibitors

Compound IDSubstitution PatternTargetIC50 (nM)Reference CompoundReference IC50 (nM)
7h Picolinamide with (thio)urea moietyVEGFR-287Sorafenib180
9a Picolinamide with (thio)urea moietyVEGFR-227Sorafenib180
9l Picolinamide with (thio)urea moietyVEGFR-294Sorafenib180
8j Picolinamide-based derivativeVEGFR-2530--
8l Picolinamide-based derivativeVEGFR-2290--

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.

As shown in Table 1, picolinamide derivatives bearing (thio)urea moieties (compounds 7h , 9a , and 9l ) exhibit potent inhibitory activity against VEGFR-2, with compound 9a being significantly more potent than the established drug Sorafenib[1]. This highlights the importance of the (thio)urea functional group in achieving high-affinity binding to the VEGFR-2 kinase domain. Other picolinamide-based derivatives, such as 8j and 8l , also demonstrate notable, albeit less potent, VEGFR-2 inhibition[2]. The data underscores the tunability of the picolinamide scaffold for developing highly effective anticancer agents.

The binding of VEGF to VEGFR-2 triggers a cascade of intracellular signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis. Picolinamide-based inhibitors typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

VEGFR2_Signaling_Pathway cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Picolinamide Picolinamide Inhibitor VEGFR2->Picolinamide Inhibited by PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 Signaling Pathway and Inhibition by Picolinamide Derivatives.

Modulating Glucocorticoid Metabolism: 11β-HSD1 Inhibition

11β-HSD1 is an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels by converting inactive cortisone to active cortisol. Overactivity of 11β-HSD1 is implicated in metabolic disorders such as obesity and type 2 diabetes. Picolinamide derivatives have been investigated as potent and selective inhibitors of 11β-HSD1.

Table 2: Comparative Efficacy of Picolinamide Derivatives as 11β-HSD1 Inhibitors

Compound IDSubstitution PatternTargetIC50 (nM)
1 N-cyclohexyl-6-(piperidin-1-yl)picolinamide11β-HSD1-
24 Optimized 6-substituted picolinamide11β-HSD1Highly Potent
25 Optimized 6-substituted picolinamide11β-HSD1Highly Potent & Metabolically Stable

Specific IC50 values for compounds 1, 24, and 25 were not provided in the abstract, but their high potency was highlighted.

The optimization of a hit compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide (1 ), led to the discovery of highly potent and metabolically stable inhibitors like compound 25 [3][4]. These compounds were shown to be efficacious in a mouse pharmacodynamic model, reducing fasting blood glucose and insulin levels[3]. This demonstrates the potential of picolinamide derivatives in the treatment of metabolic diseases.

11β-HSD1 is located in the endoplasmic reticulum and its reductase activity is dependent on the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH). By inhibiting 11β-HSD1, picolinamide derivatives reduce the intracellular concentration of active cortisol, thereby mitigating its downstream metabolic effects.

Caption: 11β-HSD1 Mechanism and Inhibition by Picolinamide Derivatives.

The Role of Methoxy Substitution in Picolinamide Derivatives

While direct comparative data on this compound is scarce, studies on other methoxy-substituted picolinamides and related structures provide valuable structure-activity relationship (SAR) insights. The position and number of methoxy groups can significantly influence the potency and selectivity of these compounds.

For instance, in a series of N-methyl-picolinamide-4-thiol derivatives evaluated for their antitumor activity, the presence and position of methoxy groups on a phenyl ring attached to the core structure had a notable impact on their inhibitory activity against various cancer cell lines[5][6][7]. Similarly, the antitumor activity of 8-methoxy-4-anilinoquinolines has been reported, where the methoxy group contributes to the overall efficacy[8]. These findings suggest that a methoxy group at the 5-position of the picolinamide ring could potentially modulate the compound's electronic properties and steric profile, leading to favorable interactions with the target protein. Further research is warranted to synthesize and evaluate this compound and its analogues to fully elucidate their therapeutic potential.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are generalized, step-by-step methodologies for the synthesis and in vitro evaluation of picolinamide derivatives.

General Synthesis of Picolinamide Derivatives

The synthesis of picolinamide derivatives often involves the coupling of a substituted picolinic acid with a desired amine.

Synthesis_Workflow Picolinic_Acid Substituted Picolinic Acid Reaction Amide Coupling Reaction Picolinic_Acid->Reaction Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Reaction Amine Amine (R-NH2) Amine->Reaction Solvent Solvent (e.g., DMF, DCM) Solvent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Picolinamide_Derivative Picolinamide Derivative Purification->Picolinamide_Derivative

Caption: General Workflow for the Synthesis of Picolinamide Derivatives.

Step-by-Step Methodology:

  • Activation of Picolinic Acid: Dissolve the substituted picolinic acid in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling reagent (e.g., HATU or a combination of HOBt and EDC) and a base (e.g., DIPEA) to the solution. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure picolinamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry (MS)[5][9].

In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol outlines a common method to determine the IC50 value of a compound against a specific kinase.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a stock solution of the picolinamide derivative in DMSO. Prepare a kinase buffer, a solution of the kinase (e.g., recombinant human VEGFR-2), a substrate (e.g., a synthetic peptide), and ATP.

  • Assay Setup: In a 96-well plate, add the kinase, the substrate, and the picolinamide derivative at various concentrations (typically in a serial dilution).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detect Kinase Activity: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA, a fluorescence-based assay, or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value[10].

Conclusion and Future Directions

The picolinamide scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The efficacy of these derivatives is intricately linked to their substitution patterns, with even subtle changes leading to significant differences in biological activity. While direct comparative data for this compound is currently lacking, the promising results from other methoxy-substituted analogues suggest that this compound and its derivatives are worthy of further investigation.

Future research should focus on the systematic synthesis and evaluation of a library of methoxy-substituted picolinamides, including this compound, against a panel of relevant biological targets. This will not only help to elucidate the structure-activity relationships governing their efficacy but also pave the way for the development of novel and improved therapeutic agents for the treatment of cancer, metabolic disorders, and other diseases.

References

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A Senior Application Scientist's Guide to Validating 5-Methoxypicolinamide Bioactivity Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a novel bioactive molecule is a pivotal moment. However, the initial "hit" from a primary screen is merely the first step in a rigorous journey of validation. This guide provides an in-depth, technically-focused framework for validating the bioactivity assay results of a novel compound, using 5-Methoxypicolinamide as a case study. As picolinamide derivatives have shown promise as inhibitors of histone deacetylases (HDACs), we will proceed with the hypothesis that this compound is a novel HDAC inhibitor.[1][2][3] This guide will equip you with the rationale and methodologies to build a robust data package, ensuring that your findings are both accurate and reproducible.

The Imperative of Assay Validation

Relying on a single assay result is a precarious strategy in drug development. False positives can arise from numerous artifacts, including compound aggregation, off-target effects, or direct interference with the assay technology.[4] A multi-faceted, self-validating system is therefore not a luxury, but a necessity. This involves employing orthogonal assays—independent methods that probe the same biological question through different physical principles—to build a compelling body of evidence for true target engagement.[4][5][6]

The Validation Workflow: A Triad of Confirmation

Our validation strategy for this compound is built on a triad of experimental approaches: a primary biochemical assay, a cell-based secondary assay, and a critical counter-screen to assess cytotoxicity. This workflow ensures that we not only confirm the compound's activity on its purified target but also its efficacy and specificity in a more physiologically relevant cellular context.

Validation_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Data Analysis A Biochemical HDAC Activity Assay B Cell-Based HDAC Target Engagement Assay A->B Confirms cellular activity C Cell Viability Assay (Counter-Screen) A->C Rules out cytotoxicity D Comparative Analysis (IC50 & CC50) B->D C->D E Validated Hit D->E Go/No-Go

Caption: High-level workflow for validating a primary hit.

Section 1: Primary Biochemical Assay - Quantifying Target Inhibition

The initial step is to quantify the direct inhibitory effect of this compound on HDAC enzyme activity using a purified, recombinant enzyme. Fluorometric assays are a common and robust method for this purpose.[7][8]

Principle: A fluorogenic HDAC substrate, which is non-fluorescent, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be quantified. The signal is directly proportional to HDAC activity.

Detailed Protocol: Fluorometric HDAC Activity Assay
  • Reagent Preparation:

    • Prepare a dilution series of this compound, a known pan-HDAC inhibitor like Vorinostat (positive control)[9][10][11], and a class I-selective inhibitor like Entinostat (comparative control)[12][13][14] in assay buffer. Include a vehicle-only control (e.g., DMSO).

    • Dilute the recombinant human HDAC enzyme (e.g., HDAC1) in cold assay buffer.

    • Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.[15]

  • Assay Execution (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of the diluted compounds or controls to the appropriate wells.

    • To initiate the reaction, add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" controls.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 50 µL of the developer solution to each well to stop the reaction and generate the fluorescent signal.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Read the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[15]

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Orthogonal Validation - Confirmation in a Cellular Context

A positive result in a biochemical assay is promising, but it's crucial to confirm that the compound can engage its target within the complex environment of a living cell.[4][16][17] A cell-based HDAC activity assay serves as an excellent orthogonal method.[18][19][20][21]

Principle: A cell-permeable, acetylated substrate is taken up by cultured cells. Endogenous HDACs deacetylate the substrate. After cell lysis, a developer is added that specifically acts on the deacetylated substrate to produce a luminescent or fluorescent signal.

Detailed Protocol: Cell-Based HDAC Activity Assay
  • Cell Culture:

    • Plate a relevant human cancer cell line (e.g., HCT116 colorectal carcinoma) in a 96-well, clear-bottom white plate and culture overnight to allow for cell adherence.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and control compounds (Vorinostat, Entinostat) for a predetermined time (e.g., 4-24 hours).

  • Assay Execution:

    • Add the cell-permeable HDAC-Glo™ I/II substrate directly to the wells containing cells and media.

    • Incubate at 37°C for 30-60 minutes.

    • Add the developer reagent, which lyses the cells and contains the necessary components to generate a luminescent signal from the deacetylated substrate.

    • Incubate at room temperature for 15-20 minutes.

  • Data Acquisition:

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate IC50 values as described for the biochemical assay.

Section 3: Counter-Screen - Ruling Out Non-Specific Cytotoxicity

It is essential to distinguish between target-specific anti-proliferative effects and general cytotoxicity. A simple cell viability assay, such as one using Resazurin (AlamarBlue), should be run in parallel with the cell-based activity assay.

Detailed Protocol: Resazurin Cell Viability Assay
  • Cell Culture and Treatment:

    • Plate and treat cells with the compounds exactly as described for the cell-based HDAC assay.

  • Assay Execution:

    • After the compound incubation period, add Resazurin solution to each well.

    • Incubate at 37°C for 1-4 hours, or until a color change is apparent.

  • Data Acquisition:

    • Read the fluorescence (Ex/Em ~560/590 nm).

  • Data Analysis:

    • Calculate the concentration that causes 50% reduction in cell viability (CC50).

Section 4: Data Interpretation and Comparative Analysis

The power of this validation workflow lies in the comparison of the data generated from each assay. A truly on-target HDAC inhibitor should exhibit a potent IC50 in the biochemical assay, a similarly potent IC50 in the cell-based target engagement assay, and a significantly higher CC50 in the cytotoxicity assay.

Hypothetical Comparative Data:
CompoundBiochemical HDAC1 IC50 (nM)Cell-Based HDAC IC50 (nM)HCT116 Cell Viability CC50 (nM)Selectivity Index (CC50/Cell IC50)
This compound 85150>10,000>66
Vorinostat (Pan-HDACi)50901,50016.7
Entinostat (Class I HDACi)25605,00083.3

Interpretation:

  • This compound shows potent inhibition of the purified enzyme and engages the target in cells at a similar concentration. Crucially, it exhibits a large window (>66-fold) between its on-target activity and general cytotoxicity, indicating a specific mechanism of action.

  • Vorinostat , as a pan-inhibitor, is potent but has a smaller selectivity window, which may be indicative of off-target effects or consequences of inhibiting multiple HDAC isoforms.[9][11]

  • Entinostat , a class I selective inhibitor, demonstrates high potency and a favorable selectivity index, serving as a benchmark for a well-behaved, target-specific compound.[12][14][22]

Data_Analysis_Logic cluster_data Input Data cluster_analysis Validation Checks Data1 Biochemical IC50 Check1 Potency Check: Biochem IC50 < Threshold? Data1->Check1 Check2 Cellular Efficacy: Cell IC50 ≈ Biochem IC50? Data1->Check2 Data2 Cell-Based IC50 Data2->Check2 Check3 Specificity Check: CC50 >> Cell IC50? Data2->Check3 Data3 Cytotoxicity CC50 Data3->Check3 Check1->Check2 Pass Rejected Potential Artifact or Off-Target Effect Check1->Rejected Fail Check2->Check3 Pass Check2->Rejected Fail Validated Validated On-Target Hit Check3->Validated Pass Check3->Rejected Fail

Caption: Logical flow for data analysis and hit validation.

Section 5: Unveiling the Mechanism - Downstream Effects of HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects by altering gene expression.[11][23] Inhibition of HDACs leads to hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of tumor suppressor genes like p21.[14][24] This, in turn, can induce cell cycle arrest and apoptosis.[11][13]

Signaling_Pathway Compound This compound HDAC HDAC1/3 Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation ↑ Histone Acetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin p21 ↑ p21 Gene Transcription Chromatin->p21 CellCycle Cell Cycle Arrest p21->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

This guide outlines a robust, multi-tiered strategy for the validation of bioactivity assay results, using the hypothetical HDAC inhibitor this compound as an example. By integrating biochemical potency, orthogonal cell-based target engagement, and cytotoxicity counter-screening, researchers can build a high-confidence data package. This rigorous approach minimizes the risk of pursuing false positives and provides a solid foundation for advancing promising compounds through the drug discovery pipeline. The principles described—explaining causality, employing self-validating systems, and grounding claims in authoritative references—are universally applicable and form the bedrock of sound scientific research.

References

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  • Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - NIH . National Institutes of Health. [Link]

  • What is the mechanism of Vorinostat? - Patsnap Synapse . Patsnap. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction With the Insulin-Like Growth Factor Signaling Pathway - PubMed . National Institutes of Health. [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - NIH . National Institutes of Health. [Link]

  • Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC - NIH . National Institutes of Health. [Link]

  • Highly ligand efficient and selective N-2-(Thioethyl)picolinamide histone deacetylase inhibitors inspired by the natural product psammaplin A. PubMed. [Link]

  • Abstract B196: Entinostat: A novel class 1 isoform selective histone deacetylase inhibitor (HDACi) with unique pharmacological properties - AACR Journals . American Association for Cancer Research. [Link]

  • What is the mechanism of Entinostat? - Patsnap Synapse . Patsnap. [Link]

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  • How Are Biochemical Standards Used in Analytical Method Validation? - Patsnap Synapse . Patsnap. [Link]

  • Designing and validating an autoverification system of biochemical test results in Hatay Mustafa Kemal University, clinical laboratory - PubMed Central . National Institutes of Health. [Link]

  • Validation of methods performance for routine biochemistry analytes at Cobas 6000 analyzer series module c501 - Biochemia Medica . Biochemia Medica. [Link]

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  • Repurposed drugs as histone deacetylase 8 inhibitors: Implications in cancer and neuropathological conditions - PMC - NIH . National Institutes of Health. [Link]

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5-Methoxypicolinamide efficacy compared to known anticancer drugs.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've started by searching extensively for scholarly articles and reviews on 5-Methoxypicolinamide's anticancer properties. I'm focusing on its mechanism of action. Simultaneously, I'm researching established anticancer agents to establish a comparative framework.

Developing Comparison Framework

I'm now diving deeper, pinpointing specific cancers and cell lines where this compound has been studied. I'm actively seeking direct comparisons to established anticancer drugs, and gathering experimental data like IC50 values and tumor growth inhibition metrics. Simultaneously, I'm identifying key experimental protocols and signaling pathways involved. My goal is to synthesize this into a comprehensive comparison guide.

Formulating Search Queries

I'm now refining my search terms to ensure I capture all relevant studies on this compound. I'm expanding my search to include structural analogs and alternative names. Simultaneously, I'm identifying key databases and journals to focus on, and developing a systematic approach for data extraction and organization. I'm focusing on creating structured data tables for IC50 values and other key metrics.

Investigating Picolinamide Derivatives

I'm currently focused on the derivatives of picolinamide, as a direct hit for "this compound" didn't immediately surface. The existing search data points toward other variants, particularly N-methyl-4-phenoxypicolinamide and N-methylpicolinamide-4-thiol. I'm starting to explore these related compounds for insights that could apply.

Narrowing Down the Focus

I've hit a snag with the "this compound" search; no luck so far. Existing data heavily favors picolinamide derivatives like N-methyl-4-phenoxypicolinamide. Anticancer activity is documented for these compounds, often linked to mechanisms like Aurora-B kinase inhibition. I'm starting to suspect "this compound" might be a related compound or a slight misnomer. Further investigation is needed to confirm its independent existence and properties.

Re-Evaluating Search Strategy

I'm now diving deeper into the available data. It's clear that direct information on "this compound" is absent. My current focus is refining search terms to either uncover its specific properties or confirm its connection to the more prevalent picolinamide derivatives, which show promising anticancer activity and are comparable to Sorafenib in some studies. I'm exploring their documented IC50 values against various cancer cell lines. If I can't find anything on this specific compound, I will assume it's related to the derivatives and structure my comparison around them.

Investigating anticancer activity

I've been looking into "this compound," and while a direct hit on its anticancer properties is elusive, related searches for "picolinamide derivatives anticancer" are proving fruitful. Several promising leads have emerged from these broader queries, suggesting a potential avenue for exploration.

Refining the Research

My focus has shifted to picolinamide derivatives, given the initial lack of direct anticancer data for the specific compound. I've gathered IC50 values for these derivatives against various cancer cell lines, often using Sorafenib as a comparative drug. To create a broader comparison, I've researched the mechanisms of action for Sorafenib, Doxorubicin, and Paclitaxel, allowing for a more comprehensive "Comparison Guide." Now, I'm structuring this information into the required format.

Constructing Comparison Guide

I'm now deeply immersed in building the comparison guide. My focus is on the mechanism comparisons for picolinamide derivatives, Sorafenib, Doxorubicin, and Paclitaxel. I've gathered IC50 data and have a clear structure for the guide, including experimental protocol details and signaling pathway diagrams. I'm prioritizing the quantitative comparison of anticancer activities, using IC50 ranges to highlight the derivatives' potential. I'm also ensuring a robust reference list.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 5-Methoxypicolinamide, a novel therapeutic candidate, the journey from discovery to clinical application is underpinned by robust and reliable analytical methods. This guide provides an in-depth comparison of common analytical techniques for the characterization and quantification of this compound, with a core focus on the principles and practicalities of cross-validation. As researchers, scientists, and drug development professionals, our collective goal is to ensure that the methods we develop are not only accurate and precise within a single laboratory but are also reproducible and transferable across different sites, analysts, and equipment. This is the essence of cross-validation: building confidence in our data and, ultimately, in the quality of our therapeutic products.[1][2]

The Imperative of Method Validation

Before delving into cross-validation, it is crucial to understand the foundation upon which it is built: single-laboratory method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[3][4][5][6] The objective of this validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] Key validation characteristics include accuracy, precision, specificity, linearity, range, and robustness.[7][9]

Core Analytical Techniques for this compound

The selection of an appropriate analytical technique for this compound depends on various factors, including the physicochemical properties of the molecule, the intended application of the method (e.g., impurity profiling, pharmacokinetic studies), and the available instrumentation. This guide will focus on three widely used techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. For a molecule like this compound, a reversed-phase HPLC method with UV detection is a common starting point for assay and impurity determination.

  • Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution is typically achieved by a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Advantages: Robustness, cost-effectiveness, and ease of use for routine quality control.

  • Limitations: May lack the sensitivity and selectivity required for trace-level analysis in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility, GC-MS can provide excellent separation efficiency and structural information.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then ionized and detected by a mass spectrometer, providing a unique fragmentation pattern for identification.

  • Advantages: High resolution, excellent for identifying unknown impurities, and highly sensitive.[10][11]

  • Limitations: Requires the analyte to be volatile and thermally stable, which may necessitate a derivatization step, adding complexity to the sample preparation.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for bioanalytical applications, such as quantifying this compound in plasma or tissue samples.[13]

  • Principle: After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage analyzes the resulting daughter ions. This multiple reaction monitoring (MRM) provides exceptional specificity.

  • Advantages: Unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[13]

  • Limitations: Higher cost of instrumentation and complexity of method development compared to HPLC-UV.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the three analytical methods for the analysis of this compound. The values presented are hypothetical but representative of what can be achieved with well-developed and validated methods.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2%< 5%< 3%
Limit of Quantification (LOQ) ~10 ng/mL~1 ng/mL~0.1 ng/mL
Specificity GoodExcellentExcellent
Throughput HighMediumHigh

Experimental Protocols

Protocol 1: Development and Validation of a Reversed-Phase HPLC Method for this compound Assay
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in diluent (50:50 Water:Acetonitrile).

    • Prepare calibration standards by serial dilution of the stock solution.

    • Prepare sample solutions at a target concentration within the calibration range.

  • Validation:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound.

    • Linearity: Analyze a minimum of five concentrations and perform linear regression analysis.

    • Accuracy: Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Protocol 2: Cross-Validation of the HPLC Method at a Receiving Laboratory
  • Method Transfer Protocol: A comprehensive protocol should be established, detailing the analytical method, acceptance criteria, and the scope of the cross-validation.

  • Comparative Testing:

    • The transferring and receiving laboratories analyze the same lot of a homogenous sample (e.g., drug substance or finished product).[2]

    • A minimum of six replicate preparations should be analyzed by each laboratory.

  • Data Analysis:

    • Compare the mean results, standard deviations, and relative standard deviations obtained by both laboratories.

    • Statistical analysis, such as a two-sample t-test, can be used to assess the significance of any observed differences.

  • Acceptance Criteria: The acceptance criteria should be pre-defined in the transfer protocol. A common criterion is that the difference between the mean results from the two laboratories should not exceed a certain percentage (e.g., ±2%).

Visualization of Workflows

Method_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_transfer Method Transfer & Cross-Validation Dev Develop Analytical Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Proto Define Transfer Protocol Spec->Proto Lin Linearity & Range Lin->Proto Acc Accuracy Acc->Proto Prec Precision Prec->Proto Rob Robustness Rob->Proto Comp Comparative Testing Proto->Comp Data Data Analysis Comp->Data Report Final Report Data->Report

Caption: Workflow for analytical method validation and transfer.

Cross_Validation_Logic Start Initiate Method Transfer LabA Transferring Lab Analysis Start->LabA LabB Receiving Lab Analysis Start->LabB Compare Compare Results LabA->Compare LabB->Compare Accept Acceptance Criteria Met? Compare->Accept Success Method Transfer Successful Accept->Success Yes Fail Investigate & Remediate Accept->Fail No Fail->Start

Caption: Decision logic for cross-validation of an analytical method.

Conclusion and Future Perspectives

The cross-validation of analytical methods is a critical step in ensuring the consistency and reliability of data throughout the lifecycle of a pharmaceutical product.[1][14] By employing a systematic and scientifically sound approach to method transfer, organizations can mitigate risks, ensure regulatory compliance, and build a foundation of trust in their analytical results. The choice of analytical technique for this compound will ultimately depend on the specific requirements of the analysis. While HPLC-UV provides a robust platform for routine quality control, the superior sensitivity and selectivity of LC-MS/MS make it indispensable for bioanalytical applications. As analytical technologies continue to evolve, the principles of rigorous validation and cross-validation will remain the bedrock of high-quality pharmaceutical development.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025). PharmaGuru. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024). BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

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A Comparative Guide to Picolinamide-Based Kinase Inhibitors: A Focus on 5-Methoxypicolinamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of kinase inhibitors derived from the picolinamide scaffold, a privileged structure in modern medicinal chemistry.[1] We will delve into the rationale behind the design of these inhibitors, the robust methodologies for evaluating their potency, and the structure-activity relationships (SAR) that govern their efficacy. With a focus on analogues of the 5-Methoxypicolinamide chemotype, this document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in kinase-targeted discovery programs.

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[2] The picolinamide scaffold, with its unique steric and electronic properties, serves as an excellent foundation for engaging the ATP-binding pocket of various kinases, making it a focal point of inhibitor design.[1][4]

Pillar 1: The Science of Measuring Kinase Inhibition

To credibly compare inhibitor candidates, one must employ a robust and reproducible assay system. The choice of assay is not arbitrary; it is dictated by the need for sensitivity, throughput, and mechanistic clarity. Biochemical kinase assays are broadly categorized into activity assays, which measure the catalytic event, and binding assays, which quantify the physical interaction between an inhibitor and the kinase.[5] For inhibitor potency determination (e.g., IC50 values), activity assays are the gold standard.[5]

There are two predominant homogenous (mix-and-read) assay formats used in high-throughput screening:

  • Luminescence-Based Assays : These assays measure kinase activity by quantifying one of the reaction components: ATP (the co-substrate) or ADP (the product).[6]

    • ATP Depletion (e.g., Kinase-Glo®) : This method quantifies the amount of ATP remaining after the kinase reaction is complete.[7][8] A luciferase enzyme uses the remaining ATP to produce a luminescent signal.[9] Therefore, a potent inhibitor leads to less ATP consumption and a higher luminescent signal, an inverse relationship.[10]

    • ADP Formation (e.g., ADP-Glo™) : This is a two-step process that quantifies the amount of ADP produced by the kinase.[9] First, any remaining ATP is depleted. Then, the ADP is enzymatically converted back to ATP, which is then used by a luciferase to generate light.[11] In this case, a potent inhibitor leads to less ADP production and a lower luminescent signal, a direct relationship that is often more sensitive.[9][10]

  • Fluorescence-Based Assays (e.g., HTRF®) : Homogeneous Time-Resolved Fluorescence (HTRF) is a highly robust technology that measures the formation of the phosphorylated product directly.[12] It uses a FRET (Förster Resonance Energy Transfer) pair of antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor (e.g., XL665), that recognize the substrate and the phosphorylated product, respectively.[13] When the substrate is phosphorylated by the kinase, the antibodies bind in close proximity, allowing for energy transfer and the generation of a specific fluorescent signal.[12][14]

For the purposes of this guide, we will detail a protocol based on the ADP-Glo™ assay, as its direct signal-to-activity correlation and high sensitivity make it an excellent choice for generating reliable IC50 data.[9]

Pillar 2: A Validated Protocol for IC50 Determination

The trustworthiness of comparative data hinges on a meticulously executed and well-controlled experimental protocol. The following is a self-validating workflow for determining the IC50 value of a picolinamide-based inhibitor against a target kinase, such as VEGFR-2.

Experimental Workflow: Luminescence-Based Kinase Assay (ADP-Glo™)

Below is a diagrammatic representation of the experimental workflow for determining inhibitor potency.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor 1. Prepare Inhibitor Dilutions (Serial dilution in DMSO, then Assay Buffer) plate_inhibitor 4. Plate Inhibitor/Vehicle (2.5 µL into 384-well plate) prep_inhibitor->plate_inhibitor prep_enzyme 2. Prepare Enzyme/Substrate Mix (Kinase + Substrate in Assay Buffer) add_enzyme 5. Add Enzyme/Substrate Mix (2.5 µL to wells) prep_enzyme->add_enzyme prep_atp 3. Prepare ATP Solution (In Assay Buffer) add_atp 7. Initiate Reaction (Add 5 µL ATP solution) prep_atp->add_atp plate_inhibitor->add_enzyme incubate1 6. Pre-incubate (15 min at RT for binding) add_enzyme->incubate1 incubate1->add_atp incubate2 8. Kinase Reaction (Incubate 60 min at 30°C) add_atp->incubate2 add_adpglo 9. Stop Reaction & Deplete ATP (Add 10 µL ADP-Glo™ Reagent) incubate2->add_adpglo incubate3 10. Incubate (40 min at RT) add_adpglo->incubate3 add_detection 11. Generate Signal (Add 20 µL Kinase Detection Reagent) incubate3->add_detection incubate4 12. Incubate (30-60 min at RT) add_detection->incubate4 read_plate 13. Measure Luminescence (Plate Reader) incubate4->read_plate analyze_data 14. Analyze Data (Plot % Inhibition vs. log[Inhibitor]) read_plate->analyze_data calc_ic50 15. Calculate IC50 (Non-linear regression curve fit) analyze_data->calc_ic50

Caption: Workflow for IC50 determination using an ADP-Glo™ kinase assay.[15]

Step-by-Step Methodology
  • Materials:

    • Recombinant human kinase (e.g., VEGFR-2)

    • Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

    • Picolinamide test compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ATP

    • White, opaque 384-well plates

    • Luminometer plate reader

  • Procedure:

    • Compound Preparation : Create a 10-point, 3-fold serial dilution of the picolinamide test compounds in 100% DMSO. Subsequently, dilute these stocks into the Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay must be kept constant and low (≤1%) to avoid solvent-induced artifacts.[6]

    • Reaction Setup :

      • To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or vehicle (for control wells).

      • Add 2.5 µL of a solution containing the kinase enzyme and its substrate, both diluted in Kinase Assay Buffer.

      • Controls are critical : Include "no inhibitor" controls (vehicle only) to define 100% activity and "no enzyme" controls to define background signal.[15]

    • Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Kinase Reaction Initiation : Add 5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.[16]

    • Kinase Reaction Incubation : Mix the plate and incubate for a defined period (e.g., 60 minutes) at 30°C. This time should be within the linear range of the enzyme kinetics.

    • Reaction Termination and ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to each well. This simultaneously stops the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[15]

    • Signal Generation : Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides the necessary luciferase/luciferin for light production.[17] Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Data Acquisition : Measure the luminescence of each well using a compatible plate reader.

    • IC50 Calculation : The raw luminescence signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the high ("no inhibitor") and low ("no enzyme") controls. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the concentration-response data to a four-parameter sigmoidal dose-response curve using appropriate software.[17][18][19]

Pillar 3: Comparative Analysis and Biological Context

The true value of the picolinamide scaffold lies in its versatility. Strategic modifications to the core structure can dramatically alter potency and selectivity.[1] Several studies have explored derivatives of the N-methyl-picolinamide motif, which is structurally analogous to this compound, as potent inhibitors of kinases crucial for tumor angiogenesis, such as VEGFR-2.[20][21]

Quantitative Data Summary: Picolinamide Analogues as VEGFR-2 Inhibitors

The following table summarizes the in vitro inhibitory activity of several picolinamide-based derivatives against the VEGFR-2 kinase and their corresponding anti-proliferative effects on cancer cell lines.

Compound IDKey Structural MoietyVEGFR-2 IC50 (nM)Anti-proliferative IC50 (A549 Cells, µM)Anti-proliferative IC50 (HepG2 Cells, µM)Reference
Sorafenib Reference Drug18019.329.0[22]
8j 4-(4-methylphenyl)aminoNot Reported12.520.6[20][21]
8l 4-(4-chlorophenyl)aminoNot Reported13.218.2[20][21]
7h Thiourea linker87Not ReportedNot Reported[22]
9a Urea linker27Not ReportedNot Reported[22]
9l Urea linker94Not ReportedNot Reported[22]
6p Phenylthiol linker>10,000 (Selective for Aurora-B)7.9 (HepG2)Not Reported[23]

Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and should be compared with caution across different studies.[19]

Structure-Activity Relationship (SAR) Insights

From the data, we can derive several key insights:

  • Linker Moiety is Crucial : The nature of the group connecting the picolinamide core to other aromatic systems significantly impacts activity. Compounds 9a and 7h , featuring urea and thiourea linkers respectively, demonstrate potent VEGFR-2 inhibition, with compound 9a (IC50 = 27 nM) being significantly more potent than the reference drug Sorafenib (IC50 = 180 nM).[22]

  • Target Selectivity Can Be Engineered : Compound 6p , which replaces the typical linker with a phenylthiol group, shows poor inhibition of VEGFR-2 but was found to be a selective inhibitor of Aurora-B kinase.[23] This highlights the scaffold's tunability, allowing chemists to direct the inhibitor towards different kinase targets by modifying the linker and terminal groups.

  • Cellular Potency Correlates with Biochemical Activity : Compounds 8j and 8l , which are potent inhibitors of VEGF-stimulated cell proliferation, demonstrate the translation of biochemical inhibition into a cellular effect.[21] The inhibition of VEGFR-2 kinase activity directly impacts the downstream signaling responsible for cell growth.

Signaling Pathway Context: The Role of VEGFR-2

To understand the functional consequence of inhibiting VEGFR-2, it is essential to visualize its role in cellular signaling. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a receptor tyrosine kinase that is a primary mediator of angiogenesis—the formation of new blood vessels.[21][24] This process is critical for supplying nutrients to growing tumors.[21]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Inhibitors Picolinamide->VEGFR2 Inhibits ATP Binding PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT Akt PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Migration Cell Migration PKC->Migration Ca->Migration Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

As shown, binding of the VEGF ligand induces receptor dimerization and autophosphorylation, initiating multiple downstream cascades including the PLCγ, PI3K/Akt, and RAS/MAPK pathways.[25] These pathways collectively promote cell proliferation, migration, and survival, leading to angiogenesis. Picolinamide-based inhibitors function by competing with ATP in the kinase domain of VEGFR-2, thereby blocking the initial phosphorylation event and shutting down all subsequent downstream signaling.[20]

Conclusion and Future Perspectives

The picolinamide scaffold represents a highly validated and versatile starting point for the design of potent and selective kinase inhibitors. Through systematic chemical modification, analogues of core structures like this compound can be optimized to target specific kinases, such as VEGFR-2 and Aurora kinases, that are implicated in cancer progression. The comparative data presented herein, supported by robust biochemical assay protocols, demonstrates that careful tuning of linker moieties and substituent groups can yield compounds with significant improvements in potency and selectivity over existing therapies.

Future work in this area will likely focus on developing inhibitors with multi-targeted profiles to overcome tumor resistance mechanisms, as well as optimizing pharmacokinetic properties to improve in vivo efficacy and safety.[26] The principles and methodologies outlined in this guide provide a solid foundation for researchers to rationally design, evaluate, and advance the next generation of picolinamide-based therapeutics.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Institutes of Health.
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  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs.
  • HTRF® Kinase Assay Protocol | Download Table. (n.d.). ResearchGate.
  • PI 3-Kinase (Class I) HTRF Assay. (n.d.). Merck Millipore.
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A Head-to-Head Comparison of Picolinamide-Based and Other Emerging Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in oncology, the landscape of metabolic inhibitors is a fertile ground for novel therapeutic strategies. Among the key targets, Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in cancer cell metabolism, survival, and resistance. This guide provides a head-to-head comparison of emerging NAMPT inhibitors, with a focus on the structural class of picolinamides and other notable compounds that have advanced to clinical investigation. We will delve into their mechanisms, comparative efficacy using experimental data, and the methodologies to rigorously evaluate them.

The Central Role of NAMPT in Cancer Metabolism

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for cellular respiration and a critical cofactor for a range of enzymes that regulate genomic stability, cell survival, and metabolic adaptation, including sirtuins and poly(ADP-ribose) polymerases (PARPs)[1]. In mammalian cells, the primary route for NAD+ biosynthesis is the salvage pathway, where NAMPT is the rate-limiting enzyme, catalyzing the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN)[1].

Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on the NAD+ salvage pathway, a phenomenon often described as an "addiction" to NAMPT activity[1]. Consequently, inhibiting NAMPT presents a targeted approach to deplete cellular NAD+ stores, induce metabolic stress, and trigger cell death in malignant cells[1][2]. The overexpression of NAMPT has been documented in a variety of cancers, including breast, ovarian, prostate, colorectal, and hematological malignancies, further validating it as a compelling therapeutic target[3][4].

Below is a diagram illustrating the pivotal role of NAMPT in the NAD+ salvage pathway.

NAMPT_Pathway cluster_salvage Salvage Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD Cellular_Processes Cellular Processes (e.g., Glycolysis, DNA Repair) NAD->Cellular_Processes Niacin Nicotinic Acid (Niacin) Preiss_Handler Preiss-Handler Pathway Niacin->Preiss_Handler Preiss_Handler->NAD De_Novo De Novo Pathway (from Tryptophan) De_Novo->NAD NAMPT_Inhibitors NAMPT Inhibitors (e.g., Picolinamides, FK866) NAMPT NAMPT NAMPT_Inhibitors->NAMPT inhibit Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay NAMPT Enzymatic Assay (Determine IC50) Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Enzymatic_Assay->Cell_Based_Assay NAD_Depletion_Assay Intracellular NAD/NADH Assay Cell_Based_Assay->NAD_Depletion_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) NAD_Depletion_Assay->Target_Engagement Xenograft_Model Tumor Xenograft Model in Mice Target_Engagement->Xenograft_Model Pharmacokinetics Pharmacokinetic (PK) Studies Xenograft_Model->Pharmacokinetics Toxicity_Assessment Toxicity and Tolerability Assessment Pharmacokinetics->Toxicity_Assessment

Caption: A Comprehensive Workflow for the Evaluation of NAMPT Inhibitors.

Step-by-Step Methodologies

1. NAMPT Enzymatic Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compounds on recombinant NAMPT enzyme activity and calculate the IC50 value.

  • Protocol:

    • Purify recombinant human NAMPT protein.

    • In a 96-well plate, combine the NAMPT enzyme, nicotinamide, ATP, and phosphoribosyl pyrophosphate (PRPP) in an appropriate buffer.

    • Add the test inhibitors at various concentrations (typically a serial dilution).

    • Incubate the reaction mixture at 37°C.

    • The reaction produces NMN and pyrophosphate (PPi). The amount of NMN produced can be quantified using a coupled enzyme reaction that leads to the production of a fluorescent or colorimetric product, or by directly measuring NAD+ after the addition of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT).

    • Measure the signal using a plate reader.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

2. Cell Proliferation and Viability Assays

  • Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., A549, HepG2) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the NAMPT inhibitors.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT assay (measures metabolic activity) or CellTiter-Glo® Luminescent Cell Viability Assay (measures ATP levels).

    • Measure the signal and calculate the percentage of cell viability relative to untreated controls.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).

3. Intracellular NAD/NADH Measurement

  • Objective: To confirm the mechanism of action by measuring the depletion of intracellular NAD+ and NADH levels following inhibitor treatment.

  • Protocol:

    • Treat cancer cells with the NAMPT inhibitors at their IC50 concentrations for various time points.

    • Lyse the cells and use a commercially available NAD/NADH quantification kit. These kits typically use a cycling enzyme reaction that generates a colorimetric or fluorescent product.

    • Measure the absorbance or fluorescence and calculate the intracellular concentrations of NAD+ and NADH.

    • A significant decrease in the NAD+/NADH pool confirms the on-target effect of the inhibitors.

Discussion and Future Perspectives

The development of NAMPT inhibitors has been a journey of both promise and challenge. Early inhibitors like FK866 demonstrated potent antitumor activity but were hampered by dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues.[1] This has spurred the development of second-generation inhibitors and novel therapeutic strategies.

One such strategy is the development of dual inhibitors, such as KPT-9274 and ATG-019, which target both NAMPT and PAK4.[1] The rationale behind this approach is to simultaneously block complementary survival pathways, potentially leading to enhanced efficacy and overcoming resistance mechanisms.

Another important consideration is the potential for combination therapies. Preclinical studies suggest that combining NAMPT inhibitors with other agents, such as those that suppress compensatory NAD+ synthesis pathways, could improve therapeutic outcomes.[1] For instance, cancers with low expression of nicotinic acid phosphoribosyltransferase (NAPRT) may be more sensitive to NAMPT inhibition.[1]

The picolinamide scaffold remains a valuable starting point for the design of novel inhibitors. Its versatility allows for modifications that can modulate potency, selectivity, and pharmacokinetic properties. As seen in other contexts, picolinamide derivatives have been successfully developed as inhibitors for targets like VEGFR-2, demonstrating the adaptability of this chemical moiety.[5]

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A Senior Application Scientist's Guide to Benchmarking NAMPT Inhibitor Performance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Metabolic Vulnerability in Cancer

In the landscape of targeted oncology, exploiting the unique metabolic dependencies of cancer cells has emerged as a highly promising therapeutic strategy. One such dependency is the reliance on nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular energy metabolism, DNA repair, and signaling.[1][2] Many tumors exhibit an elevated demand for NAD+, making its biosynthesis pathways attractive targets for therapeutic intervention.

The primary route for NAD+ generation in mammalian cells is the salvage pathway, where the enzyme nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting step.[3][4][5] Given its critical role and frequent overexpression in various cancers, NAMPT has become a focal point for the development of novel inhibitors.

While the query for "5-Methoxypicolinamide" was specific, publicly available, in-depth performance data for this particular compound is limited. Therefore, to provide a comprehensive and technically robust guide, this document will focus on GNE-617 , a potent and extensively characterized NAMPT inhibitor, as a representative benchmark for this important class of molecules.[6][7] We will compare its performance against Sorafenib , a well-established multi-kinase inhibitor, to provide a broader context for its anti-proliferative efficacy.[8][9] This guide will delve into the mechanism of action, provide comparative cytotoxicity data across various cell lines, and present detailed protocols for key validation assays.

Section 1: The Mechanism of Action - Starving the Cell of Energy

The therapeutic rationale for using NAMPT inhibitors like GNE-617 is straightforward yet powerful: by blocking the key enzyme in the NAD+ salvage pathway, the drug effectively cuts off the cell's primary supply of this essential metabolite.[10] This rapid depletion of the NAD+ pool triggers a cascade of events, including a halt in ATP production, an inability to repair DNA damage, and ultimately, the initiation of apoptotic cell death.[3][5]

This mechanism is particularly effective in tumors that are highly reliant on the salvage pathway. A key biomarker for sensitivity is the deficiency of the enzyme nicotinic acid phosphoribosyltransferase (NAPRT1), which is essential for an alternative NAD+ synthesis route known as the Preiss-Handler pathway.[4][11] Tumors lacking NAPRT1 are synthetically lethal with NAMPT inhibition, as they have no alternative means to generate sufficient NAD+, making them exceptionally vulnerable to drugs like GNE-617.[7]

MTT_Workflow start 1. Seed Cells (96-well plate, 24h incubation) treat 2. Treat Cells (Compound dilutions + Vehicle Control) start->treat incubate 3. Incubate (e.g., 48-72 hours) treat->incubate add_mtt 4. Add MTT Reagent (Final conc. ~0.5 mg/mL) incubate->add_mtt incubate_mtt 5. Incubate (3-4 hours, 37°C) add_mtt->incubate_mtt solubilize 6. Add Solubilization Solution (e.g., DMSO or 0.1% NP-40 in isopropanol) incubate_mtt->solubilize shake 7. Shake Plate (15 min, orbital shaker) solubilize->shake read 8. Read Absorbance (570-590 nm) shake->read analyze 9. Analyze Data (Calculate % Viability and IC50) read->analyze

Caption: Standard workflow for a cell viability MTT assay.
  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of the inhibitor (e.g., GNE-617) in complete culture medium. Remove the old medium from the cells and replace it with the compound-containing medium. Include wells for vehicle control (DMSO only) and untreated controls.

    • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. [12]During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. 6. Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and then measure the absorbance at 570-590 nm using a microplate reader. [13] 7. Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Quantification (Annexin V/PI Staining)

To confirm that cell death is occurring via apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. [14]This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. [15]

  • Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these cells. [16]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. [14]* Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at relevant concentrations (e.g., 1x and 5x the IC50) for a specified time (e.g., 24-48 hours).

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Pool all cells and wash them twice with cold PBS by gentle centrifugation (e.g., 500 x g for 5 minutes). [14] 3. Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. [17] 4. Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution. [16] 6. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [15][17] 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Viable Cells: Annexin V negative, PI negative.

      • Early Apoptotic Cells: Annexin V positive, PI negative.

      • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

References

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A Researcher's Guide to Navigating the Safety Profiles of Picolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Double-Edged Sword of a Privileged Scaffold

The picolinamide scaffold, a pyridine-2-carboxamide structure, is a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] This versatility has led to the development of picolinamide derivatives with potent therapeutic activities, ranging from anticancer and antimicrobial to anti-inflammatory agents.[3][4][5] However, this same chemical reactivity necessitates a thorough and nuanced understanding of their safety profiles. Subtle structural modifications that enhance therapeutic efficacy can also introduce unforeseen toxicities.[6]

This guide provides a comparative analysis of the safety profiles of picolinamide derivatives, offering a framework for researchers, scientists, and drug development professionals to navigate the critical process of safety and toxicity assessment. We will delve into the structure-toxicity relationships that govern the safety of these compounds, explore the key experimental assays for their evaluation, and discuss the underlying mechanistic pathways of their potential toxicities.

The Landscape of Picolinamide Derivative Safety: A Comparative Overview

The safety of a picolinamide derivative is not an intrinsic property of the scaffold itself but is profoundly influenced by the nature and position of its substituents. Understanding these structure-toxicity relationships is paramount for the rational design of safer and more effective therapeutic agents.

Structure-Toxicity Relationships: Decoding the Molecular Clues

A key determinant of a compound's toxicity is its ability to cross cell membranes and interact with intracellular targets. For picolinamide analogs, two critical molecular descriptors have been identified: the charge on the nitrogen atom and the lipophilicity (logP).[7] The ability to chelate essential metal ions, such as zinc and iron, is another crucial factor influencing their biological effects and potential toxicity.[7]

Table 1: Comparative In Vitro Cytotoxicity of Selected Picolinamide Derivatives

Compound/DerivativeCell LineIC50 (µM)Therapeutic Target/ApplicationReference
Anticancer Agents
Compound 7hA5490.087 (as VEGFR-2 inhibitor)VEGFR-2 Inhibitor[8]
Compound 9aA5490.027 (as VEGFR-2 inhibitor)VEGFR-2 Inhibitor[8]
Compound 9lA5490.094 (as VEGFR-2 inhibitor)VEGFR-2 Inhibitor[8]
Compound 8jA54912.5VEGFR-2 Inhibitor[9]
Compound 8lHepG218.2VEGFR-2 Inhibitor[9]
Antifungal Agents
Chloro-substituted picolinamideR. solani29.08 (ED50, µg/mL)Antifungal[10]
Chloro-substituted picolinamideA. alternata33.90 (ED50, µg/mL)Antifungal[10]
Other
Compound 7aAChE2.49Acetylcholinesterase Inhibitor[11]

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; A549: Human lung carcinoma cell line; HepG2: Human liver carcinoma cell line; R. solani & A. alternata: Fungal pathogens; AChE: Acetylcholinesterase.

In Vivo Toxicity: From Preclinical Models to Clinical Insights

While in vitro assays provide valuable initial data, in vivo studies are essential for understanding the systemic toxicity and pharmacokinetic profile of a compound. Acute toxicity studies, often determining the LD50 (the dose lethal to 50% of the test population), provide a critical measure of a substance's short-term poisoning potential.

Table 2: Acute In Vivo Toxicity Data for Selected Picolinamide Derivatives

Compound/DerivativeAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
5-(α,α,α-trifluoro-o-tolyloxy)picolinamideMouseOral800[12]
5-(o-chlorophenoxy)picolinic acid 5-indanyl esterMouseOral600[13]
5-(o-chlorophenoxy)picolinic acid 5-indanyl esterMouseIntraperitoneal300[13]

Long-term toxicity and carcinogenicity studies are also crucial for drugs intended for chronic use. For instance, a two-year study of chromium picolinate monohydrate in rats and mice found no significant changes in survival, body weight, or non-neoplastic lesions, and it was not found to be carcinogenic in female rats or in male or female mice.[12]

Clinical trials in humans provide the ultimate assessment of a drug's safety profile. A Phase I study of PXL01, a picolinamide derivative, in healthy volunteers was designed to investigate local tolerability and safety at different doses, alongside its pharmacokinetic properties.[14] Such studies meticulously monitor for adverse events, which are any unfavorable changes in health, to establish a safe dosage range for further clinical development.[14]

Essential Methodologies for Safety Profiling

A robust assessment of a picolinamide derivative's safety profile relies on a battery of well-validated in vitro and in vivo assays. The following section details the protocols for key experiments that form the foundation of toxicological evaluation.

Cytotoxicity Assays: The First Line of Defense

Cytotoxicity assays are fundamental for determining a compound's direct toxic effect on cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the picolinamide derivative for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[15][16]

Genotoxicity Assays: Assessing the Impact on Genetic Material

Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, which can lead to mutations and cancer. The Ames test and the in vitro micronucleus assay are standard regulatory tests for this purpose.[17][18][19]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize the essential amino acid and grow on a selective medium.[20][21]

Step-by-Step Methodology:

  • Strain Selection: Choose appropriate bacterial strains to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Expose the bacterial strains to various concentrations of the picolinamide derivative.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[9][16][21]

Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)

Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[12][15]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human lymphocytes, CHO, or TK6 cells).

  • Compound Exposure: Treat the cells with the picolinamide derivative at several concentrations, with and without metabolic activation (S9).

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[22]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[11][12][17]

Apoptosis Assays: Unraveling Programmed Cell Death

Apoptosis, or programmed cell death, is a critical process in normal tissue homeostasis. However, unwanted induction of apoptosis can be a mechanism of toxicity. Several assays can be used to detect and quantify apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][14][23]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the picolinamide derivative to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. This allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[7][24]

Experimental Protocol: Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay uses a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.[8][25]

Step-by-Step Methodology:

  • Cell Lysis: Lyse the treated cells to release the caspases.

  • Reaction Setup: Add the cell lysate to a reaction buffer containing the caspase substrate.

  • Incubation: Incubate the reaction mixture to allow for substrate cleavage.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader. The signal is proportional to the caspase activity.[8][10][18][26]

Unveiling the Mechanisms of Toxicity: A Look at Signaling Pathways

The toxicity of picolinamide derivatives can arise from their interaction with various cellular components and the subsequent disruption of critical signaling pathways. Understanding these mechanisms is essential for predicting and mitigating potential adverse effects.

Oxidative Stress and Mitochondrial Dysfunction

Several studies have implicated the generation of reactive oxygen species (ROS) and subsequent oxidative stress as a key mechanism of toxicity for certain chemical compounds.[5][27] This can lead to damage to cellular macromolecules, including lipids, proteins, and DNA. Mitochondria are often a primary target of drug-induced toxicity, and disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.[28] For instance, some nitroaromatic drugs are known to induce hepatotoxicity through bioactivation to reactive intermediates that cause oxidant stress and mitochondrial injury.[3]

Interference with Key Signaling Pathways

Picolinamide derivatives can exert their therapeutic and toxic effects by modulating the activity of various signaling pathways. For example, niclosamide, a salicylanilide derivative with a structure related to picolinamide, has been shown to inhibit multiple cancer-associated signaling pathways, including Wnt/β-catenin, mTOR, STAT3, and NF-κB.[27][29][30][31][32] The inhibition of these pathways can lead to a reduction in cell proliferation and the induction of apoptosis.[31][33]

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is another important pathway that can be modulated by chemical compounds and is involved in both cell survival and apoptosis.[26] The PERK pathway, an endoplasmic reticulum (ER) stress response pathway, has also been implicated in drug-induced apoptosis.[34]

Toxicity_Pathways cluster_drug Picolinamide Derivative cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_outcome Toxicological Outcome Picolinamide Picolinamide ROS Reactive Oxygen Species (ROS) Generation Picolinamide->ROS Mitochondria Mitochondrial Dysfunction Picolinamide->Mitochondria Signaling Signaling Pathway Interference Picolinamide->Signaling ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Necrosis Necrosis Mitochondria->Necrosis JNK JNK Pathway Signaling->JNK PERK PERK Pathway Signaling->PERK STAT3 STAT3 Pathway Signaling->STAT3 NFkB NF-κB Pathway Signaling->NFkB JNK->Apoptosis PERK->Apoptosis STAT3->Apoptosis NFkB->Apoptosis OrganToxicity Organ Toxicity (e.g., Hepato-, Nephrotoxicity) Apoptosis->OrganToxicity Necrosis->OrganToxicity

Organ-Specific Toxicities

Depending on their physicochemical properties and metabolic pathways, picolinamide derivatives can exhibit toxicity in specific organs.

  • Hepatotoxicity: The liver is a primary site of drug metabolism, making it susceptible to drug-induced injury. As mentioned, the bioactivation of certain functional groups can lead to the formation of reactive metabolites that cause liver damage.[3]

  • Nephrotoxicity: The kidneys play a crucial role in drug elimination, and some compounds can accumulate in renal tubules, leading to damage. A study on pyridinecarboxamide isomers demonstrated that picolinamide could protect against iron-induced renal damage by inhibiting lipid peroxidation.[35] Conversely, other structural analogs, such as certain thiobenzamide derivatives, have been shown to cause dose-dependent nephrotoxicity through oxidative biotransformation.[30]

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials Cytotoxicity Cytotoxicity Assays (e.g., MTT) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase) Genotoxicity->Apoptosis Mechanism Mechanistic Studies (ROS, Signaling Pathways) Apoptosis->Mechanism AcuteToxicity Acute Toxicity (LD50) Mechanism->AcuteToxicity ChronicToxicity Chronic Toxicity & Carcinogenicity AcuteToxicity->ChronicToxicity OrganToxicity Organ-Specific Toxicity (Histopathology) ChronicToxicity->OrganToxicity Phase1 Phase I Safety & Tolerability OrganToxicity->Phase1 AdverseEvents Adverse Event Monitoring Phase1->AdverseEvents Start Picolinamide Derivative Synthesis Start->Cytotoxicity

Conclusion: A Path Forward for Safer Drug Development

The picolinamide scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. However, realizing the full potential of this privileged structure requires a steadfast commitment to rigorous safety and toxicity evaluation. By employing a multi-pronged approach that combines in vitro and in vivo assays with a deep understanding of structure-toxicity relationships and mechanistic toxicology, researchers can proactively identify and mitigate potential safety liabilities. This comprehensive guide provides a foundational framework for this critical endeavor, empowering scientists to design and develop the next generation of picolinamide-based medicines with enhanced efficacy and, most importantly, a superior safety profile.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical compounds. This guide provides a detailed protocol for the proper disposal of 5-Methoxypicolinamide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

The disposal of any chemical waste is a regulated process. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste they produce, with each category having specific compliance requirements.[1] Academic institutions may have the option to follow alternative, more flexible regulations under Subpart K of the RCRA.[2][3]

I. Hazard Assessment and Waste Characterization

Key Hazard Considerations:

  • Toxicity: Assume the compound is harmful and avoid direct contact, inhalation, or ingestion.[5][6][7]

  • Flammability: While the flammability of this compound is not specified, related pyridine compounds are flammable.[5][8]

  • Reactivity: Avoid mixing with strong oxidizing agents, acids, or bases unless as part of a validated neutralization procedure.[6][7]

A trained professional, such as a designated chemical hygiene officer or a member of your institution's Environmental Health and Safety (EHS) department, must make the final hazardous waste determination.[2][9]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate PPE is mandatory to minimize exposure risks.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., nitrile or butyl rubber). Always check the manufacturer's compatibility chart.To prevent skin contact.[10][11]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes.[6][10]
Lab Coat Standard, fully-buttoned laboratory coat.To protect skin and clothing from contamination.[10]
Respiratory Protection Use within a certified laboratory chemical fume hood.To prevent inhalation of dust or vapors.[10][11][12]
III. Segregation and Collection of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.

Step-by-Step Collection Protocol:

  • Designated Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container.[11][13] The container must be in good condition and have a secure, tight-fitting lid.[13][14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic").[13][15] Do not use abbreviations or chemical formulas.[15]

  • Segregation:

    • Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a designated solid waste container.[13]

    • Liquid Waste: If this compound is in solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.[13] Aqueous and organic solvent wastes should generally be collected separately.[13]

  • Container Management: Keep the waste container closed at all times except when adding waste.[14] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and away from sources of ignition or incompatibility.[1][15]

IV. Disposal Pathway Decision Workflow

The following workflow outlines the decision-making process for the disposal of this compound.

DisposalWorkflow A Start: this compound Waste Generated B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste', full chemical name, and hazards. B->C No D Store in designated Satellite Accumulation Area (SAA). B->D Yes C->D E Is the container full or has it reached the accumulation time limit? D->E E->D No, continue accumulation F Contact Institutional Environmental Health & Safety (EHS) for pickup. E->F Yes G EHS transports waste to a central accumulation area. F->G H Waste is profiled and manifested by a licensed waste broker. G->H I Waste transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). H->I J Final Disposal: Typically high-temperature incineration. I->J K End J->K

Caption: Decision workflow for the compliant disposal of this compound waste.

V. Final Disposal Method

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[10] The recommended final disposal method for organic compounds of this nature is high-temperature incineration in a licensed hazardous waste facility.[4] This process ensures the complete destruction of the compound, minimizing its environmental impact.

Your institution's EHS department will coordinate with a certified hazardous waste disposal vendor to ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[16]

VI. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is suspected to be flammable, eliminate all sources of ignition.[10]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Contain and Clean: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[17]

By adhering to these procedures, you contribute to a safe and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations and policies may vary.

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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Methoxypicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 5-Methoxypicolinamide. In modern drug discovery and development, our primary responsibility is to ensure the safety of the innovative researchers and scientists who work with novel chemical entities. This document moves beyond a simple checklist, providing a deep, procedural understanding of not just what personal protective equipment (PPE) to use, but why specific choices are critical for mitigating risk. Our goal is to embed a culture of safety that is both rigorous and intuitive.

Hazard Assessment: Understanding this compound

While specific toxicological data for this compound is not extensively published, a prudent approach necessitates examining the data for its parent compound, Picolinamide, and considering the physical form of the substance. Picolinamide is classified with specific health hazards that we must assume are present in its derivatives until proven otherwise.[1][2]

The primary risks are associated with its form as a fine powder, which can be easily aerosolized, leading to inhalation, and its inherent chemical properties that can affect the skin and eyes.[3][4]

Hazard ClassificationGHS Hazard CodeDescription of RiskSource
Skin Corrosion/IrritationH315Causes skin irritation upon direct contact.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation if inhaled.[1][2][5]
Dust Inhalation/DispersionN/AFine powders can remain suspended in the air, allowing for deep lung penetration.[4][6]

These hazards dictate a stringent approach to exposure prevention. The causality is clear: the compound's irritant properties combined with its physical nature as a powder create a multi-route exposure risk that must be managed with appropriate controls.

The Hierarchy of Controls: Your First Line of Defense

Before we even discuss PPE, it is crucial to understand that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize the need for PPE. This hierarchy is a foundational principle of laboratory safety.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safer lab practices.

For this compound, this means:

  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood, a powder weighing station, or a glovebox to contain dust.[4][7] These systems use controlled airflow to draw airborne particles away from the operator.

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these procedures and the specific hazards of the compound.

Only after these controls are in place do we select PPE to protect against residual risks.

Core PPE Requirements for this compound

The selection of PPE must be tailored to the specific task being performed. The risk of exposure is significantly different when weighing a few milligrams versus handling larger quantities or cleaning a spill.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing (<1g in a Fume Hood) Chemical splash goggles.Nitrile gloves (double-gloving recommended).Full-length lab coat.Not required if fume hood is operating correctly.
Bulk Handling (>1g) Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., neoprene over nitrile).Disposable coveralls (e.g., Tyvek®) over normal lab attire.A NIOSH-approved N95 respirator should be worn, even inside a fume hood, to protect against fine particulates.[8]
Solution Preparation Chemical splash goggles.Nitrile or neoprene gloves.Full-length lab coat.Not required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant apron or disposable coveralls.NIOSH-approved respirator with particulate filters (P100).
Detailed PPE Specifications
  • Eye and Face Protection: Safety glasses with side shields are the absolute minimum, but chemical splash goggles are required when handling the powder or solutions to provide a complete seal around the eyes.[8] For bulk transfers or spill response, a face shield worn over goggles protects against widespread splashes.[9]

  • Hand Protection: Nitrile gloves provide adequate protection for incidental contact.[10] However, for prolonged handling or when working with solutions, it's crucial to consult the glove manufacturer's chemical resistance data. Double-gloving (wearing two pairs of gloves) is a best practice that allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Body Protection: A standard, buttoned lab coat is sufficient for small-scale work. For larger quantities where dust generation is more likely, disposable coveralls prevent the contamination of personal clothing.[11]

  • Respiratory Protection: Due to the risk of respiratory irritation (H335), handling the powder outside of a containment system (like a fume hood) is not recommended.[5] If a scenario absolutely requires it, or as a precaution during bulk handling, a NIOSH-approved respirator with at least an N95 rating is necessary to filter out fine dust particles.[8][12]

Procedural Guidance: Donning and Doffing PPE

The sequence of putting on and, more importantly, taking off PPE is critical to prevent cross-contamination. The goal of doffing is to ensure that contaminants from the exterior of your PPE do not touch your skin or clothes.

Protocol 1: Donning (Putting On) PPE

This sequence should be performed in a clean area before entering the designated workspace.

  • Lab Coat/Coveralls: Put on your lab coat and fasten it completely, or step into your disposable coveralls.

  • Respirator (if required): Perform a seal check to ensure there are no gaps between the respirator and your face.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat or coveralls. If double-gloving, don the inner pair first, followed by the outer pair.

Protocol 2: Doffing (Taking Off) PPE

This is the most critical step. Think of everything on the outside as "contaminated."

cluster_1 PPE Doffing (Removal) Sequence Gloves 1. Remove Outer Gloves (If double-gloved) Peel away from body. Apron 2. Remove Coveralls / Apron Roll downwards, inside-out. Gloves->Apron Wash1 3. Wash Hands (with inner gloves on) Apron->Wash1 Face 4. Remove Face Shield / Goggles Handle by the strap. Wash1->Face Respirator 5. Remove Respirator Handle by straps, do not touch front. Face->Respirator InnerGloves 6. Remove Inner Gloves Peel away, turning inside-out. Respirator->InnerGloves Wash2 7. Wash Hands Thoroughly With soap and water. InnerGloves->Wash2

Caption: The correct sequence for removing PPE to avoid self-contamination.

  • Decontaminate/Remove Outer Gloves: If grossly contaminated, wipe down the outer gloves. Remove the outer pair by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior.

  • Remove Body Protection: Unfasten your lab coat or coveralls, rolling it down and away from your body. Turn it inside-out as you remove it to contain the contaminant.

  • Remove Eye/Face Protection: Remove goggles or a face shield from the back of your head by handling the strap. Do not touch the front surface.

  • Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 1, avoiding contact with the outer surface.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.

Operational and Disposal Plan

Safe operations extend beyond personal protection to include spill response and proper waste disposal.

Spill Response

For a small spill of this compound powder:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, double gloves, and chemical splash goggles. For larger spills, a respirator is required.

  • Contain the Spill: Gently cover the powder with an inert absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.[10] Do not use dry sweeping methods.[3]

  • Clean Up: Carefully scoop the material into a designated hazardous waste container.

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[1]

  • Solid Waste: This includes contaminated PPE (gloves, coveralls), weighing papers, and absorbent materials from spills. Collect these items in a clearly labeled, sealed hazardous waste container.[13]

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour this waste down the drain.[14]

  • Empty Containers: The first rinse of a "empty" container holding the compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[13]

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and your research. Trust in these procedures is built upon the scientific rationale behind each step, ensuring that your focus can remain on discovery and innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.